m-PEG11-azide
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H47N3O11 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C23H47N3O11/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-25-26-24/h2-23H2,1H3 |
InChI Key |
OQTVAPCRFCFCFU-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG11-azide |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG11-azide chemical properties and solubility
An In-depth Technical Guide to m-PEG11-azide: Core Chemical Properties and Solubility for Researchers and Drug Development Professionals
Introduction
This compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide group. This heterobifunctional linker is a cornerstone in the field of bioconjugation and drug delivery, primarily utilized for its ability to participate in "click chemistry" reactions. The hydrophilic 11-unit PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules, making it an invaluable tool for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its chemical properties, solubility, and a detailed experimental protocol for its application in bioconjugation.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| Molecular Formula | C23H47N3O11 | [1][2] |
| Molecular Weight | 541.6 g/mol | [1][3] |
| Alternate Molecular Weight | 541.64 g/mol | [2] |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | Colorless to light yellow oil/liquid | |
| Storage Conditions | -20°C or refrigerated (0-10°C) |
Solubility Characteristics
The solubility of this compound is a critical factor in its application, particularly in aqueous environments for biological studies. The polyethylene glycol chain imparts significant hydrophilicity.
| Solvent | Solubility | Notes | References |
| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. | |
| N,N-Dimethylformamide (DMF) | Soluble | Another common polar aprotic solvent for dissolution. | |
| Dichloromethane (DCM) | Soluble | ||
| Tetrahydrofuran (THF) | Soluble | ||
| Acetonitrile | Soluble |
For biological applications, this compound is often dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into an aqueous buffer for the conjugation reaction.
Reaction Chemistry and Applications
The primary utility of this compound stems from the reactivity of its terminal azide group. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, to form a stable triazole linkage with alkyne-containing molecules. It can also react via strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst.
Key applications include:
-
Bioconjugation: Linking therapeutic agents, imaging agents, or other molecules to proteins, peptides, and antibodies.
-
Drug Delivery: Improving the solubility and circulation half-life of drugs.
-
PROTACs Synthesis: Used as a linker in the development of proteolysis-targeting chimeras.
-
Surface Modification: Functionalizing surfaces to enhance biocompatibility.
Below is a diagram illustrating the fundamental CuAAC reaction.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of an alkyne-modified protein with this compound using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Experimental Workflow Diagram:
Caption: General workflow for protein bioconjugation using this compound.
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of the alkyne-modified protein at a known concentration (e.g., 1-5 mg/mL) in a reaction buffer.
-
Freshly prepare a stock solution of sodium ascorbate in water.
-
-
Pre-complexation of Copper Catalyst:
-
In a microcentrifuge tube, mix the THPTA ligand solution and the CuSO₄ solution at a 5:1 molar ratio (e.g., 10 µL of 100 mM THPTA and 10 µL of 20 mM CuSO₄).
-
Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
To the alkyne-modified protein solution, add the this compound stock solution to achieve a desired molar excess (e.g., 10-50 fold excess over the protein).
-
Add the pre-complexed copper catalyst to the protein-azide mixture. A final copper concentration of 0.5-1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.
-
-
Purification of the Conjugate:
-
Following incubation, purify the PEGylated protein from excess reagents (unreacted this compound, copper, ascorbate, and ligand).
-
Size-exclusion chromatography (SEC) is a highly effective method for separating the larger protein conjugate from the smaller reaction components.
-
Alternatively, dialysis or buffer exchange using centrifugal filters can be employed.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation using analytical techniques such as SDS-PAGE, which will show an increase in the molecular weight of the protein.
-
Mass spectrometry can be used to determine the exact mass of the conjugate and the degree of labeling (number of PEG chains attached per protein).
-
This technical guide provides essential information for the effective use of this compound in research and development. Its well-defined chemical properties, favorable solubility, and straightforward application in click chemistry make it a powerful tool for creating novel bioconjugates and drug delivery systems.
References
An In-depth Technical Guide to m-PEG11-azide for Researchers and Drug Development Professionals
Introduction
m-PEG11-azide is a monodisperse polyethylene glycol (PEG) derivative that serves as a hydrophilic linker in bioconjugation and drug delivery applications. Its structure features a methoxy-terminated PEG chain with a terminal azide group. This azide functionality is a key reactive handle for "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for designing and executing conjugation experiments, as well as for the characterization of the final products.
| Property | Value | References |
| Molecular Weight | 541.64 g/mol | |
| Chemical Formula | C23H47N3O11 | |
| Synonyms | 1-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxatetratriacontane; 34-azido-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontane | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to light yellow liquid or solid | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Key Applications in Drug Development
The primary utility of this compound lies in its ability to participate in click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for conjugating sensitive biomolecules.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component enhances the solubility and pharmacokinetic profile of the ADC, while the azide group provides a site for conjugation to an alkyne-modified drug or antibody.[1]
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is often incorporated as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand. The length and hydrophilicity of the PEG chain can be critical for optimizing the formation of the ternary complex and the subsequent degradation of the target protein.[2][3]
Experimental Protocols
Synthesis of this compound from m-PEG11-OH
A common method for the synthesis of this compound involves a two-step process starting from the corresponding alcohol, m-PEG11-OH. The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an azide nucleophile.[4]
Step 1: Tosylation of m-PEG11-OH
-
Dissolve m-PEG11-OH (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) or pyridine (1.5-2 equivalents) as a base.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate, m-PEG11-OTs.
Step 2: Azidation of m-PEG11-OTs
-
Dissolve the crude m-PEG11-OTs (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN3) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.[5]
-
Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent system, such as a mixture of t-butanol and water or DMSO and water.
-
Prepare a fresh stock solution of the copper(I) catalyst. This can be done by premixing copper(II) sulfate (CuSO4) (0.1-0.2 equivalents) with a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) (0.5-1 equivalent) in water.
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate (1-2 equivalents), to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS or NMR.
-
Upon completion, the product can be purified by dialysis, size-exclusion chromatography, or reversed-phase HPLC, depending on the nature of the conjugate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
-
Dissolve the cyclooctyne-functionalized molecule (1 equivalent) in a biocompatible solvent, such as phosphate-buffered saline (PBS) or a mixture of DMSO and PBS.
-
Add this compound (1.1-2 equivalents) to the solution.
-
The reaction is typically performed at room temperature and can be stirred for 2-24 hours.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
The purification of the conjugate is dependent on its properties and can be achieved by methods similar to those used for CuAAC products.
Visualizations
General Synthesis of this compound
Caption: Synthetic pathway for this compound.
Click Chemistry Conjugation Pathways
Caption: Major click chemistry reactions of this compound.
PROTAC Assembly Workflow
Caption: A representative workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation and drug development. Its well-defined structure, hydrophilicity, and reactivity in click chemistry make it an ideal linker for constructing complex biomolecules with enhanced properties. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to m-PEG11-azide: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with 11 ethylene glycol units (m-PEG11-azide), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
This compound is a polyethylene glycol (PEG) derivative featuring a methoxy group at one terminus and an azide group at the other. The PEG chain enhances solubility and biocompatibility, while the azide group serves as a reactive handle for "click chemistry" reactions.
While a single, universally recognized CAS number for this compound is not consistently available across suppliers, the compound is systematically named 34-azido-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontane [1]. Researchers should note that CAS numbers for similar structures, such as Azido-PEG11-Amine (1800414-71-4)[2] and Azido-PEG11-Azide (1392284-57-9)[3], are sometimes referenced.
Quantitative Data Summary:
| Property | Value | Source |
| Chemical Formula | C23H47N3O11 | [1] |
| Molecular Weight | 541.64 g/mol | [1] |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | Varies (e.g., viscous liquid, solid) | Supplier Dependent |
| Solubility | Soluble in water and common organic solvents | |
| Storage Conditions | -20°C, protected from light and moisture | Supplier Dependent |
Characterization Data:
Key Suppliers
A number of chemical suppliers specialize in providing high-purity this compound for research and development purposes.
Table of Representative Suppliers:
| Supplier | Product Name | Purity |
| BroadPharm | This compound | 98% |
| DC Chemicals | This compound | Research Grade |
| AxisPharm | This compound | ≥95% |
| MedChemExpress | Various PEG-azide linkers | High Purity |
Experimental Protocols and Applications
The primary utility of this compound lies in its ability to participate in highly efficient and specific "click chemistry" reactions. These reactions are instrumental in conjugating this compound to various molecules of interest, including peptides, proteins, and small molecule drugs.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used bioconjugation technique that forms a stable triazole linkage between an azide (this compound) and a terminal alkyne.
Experimental Protocol for Peptide Bioconjugation:
Objective: To conjugate an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO, water)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or water to a concentration of 10-100 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and a 5-20 fold molar excess of the this compound stock solution.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting PEGylated peptide using size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove excess reagents.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis, which will show an increase in molecular weight corresponding to the mass of the this compound moiety.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN) for reaction with azides. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.
Experimental Protocol for Protein Labeling:
Objective: To label a protein containing a strained alkyne with this compound.
Materials:
-
Strained alkyne-functionalized protein (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Solutions:
-
Dissolve the strained alkyne-functionalized protein in the reaction buffer.
-
Dissolve this compound in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
Add a 10-50 fold molar excess of the this compound solution to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction times may vary depending on the specific strained alkyne and reaction conditions.
-
-
Purification and Characterization:
-
Purify and characterize the labeled protein as described in the CuAAC protocol.
-
Application in PROTAC Synthesis
This compound is a commonly used linker in the synthesis of PROTACs. The PEG linker's length and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase, which ultimately leads to the degradation of the target protein.
General Workflow for PROTAC Synthesis using this compound:
The synthesis typically involves coupling a warhead (ligand for the target protein) functionalized with an alkyne to an E3 ligase ligand functionalized with this compound (or vice-versa) via a click chemistry reaction.
Mandatory Visualizations
References
The Core Principles of m-PEG11-azide in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (11)-azide (m-PEG11-azide) and its central role in the field of click chemistry. We will delve into the fundamental principles of its reactivity, provide quantitative data on its performance, and offer detailed experimental protocols for its application in bioconjugation and drug development.
Introduction to this compound
This compound is a heterobifunctional linker molecule that combines a methoxy-terminated polyethylene glycol (PEG) chain of eleven ethylene glycol units with a terminal azide (-N₃) group. The PEG component is a hydrophilic, non-toxic, and non-immunogenic polymer that enhances the solubility and stability of conjugated molecules, reduces aggregation, and can prolong circulation half-life in therapeutic applications.[1] The azide group is the key reactive handle for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[2][3]
The azide moiety is exceptionally stable under most biological and organic synthesis conditions, yet it reacts selectively with specific partners, primarily alkynes.[4][5] This bioorthogonality—reacting only with its intended partner without cross-reacting with other functional groups found in complex biological systems—makes this compound an invaluable tool for the precise construction of complex biomolecules.
Core Principles: Reactivity in Click Chemistry
This compound is predominantly used in two major types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry. It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is not spontaneous and requires a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is often accelerated by the use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which stabilizes the Cu(I) oxidation state.
Key Features of CuAAC:
-
High Efficiency: The reaction often proceeds to near-quantitative yields.
-
Regiospecificity: Exclusively forms the 1,4-disubstituted triazole isomer.
-
Robustness: It is tolerant of a wide range of functional groups and can be performed in aqueous buffers over a broad pH range.
-
Limitation: The requirement for a copper catalyst can be cytotoxic, which may limit its application in living cells or organisms.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with copper, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner. The high ring strain of these molecules provides the activation energy needed to drive the cycloaddition with an azide, proceeding rapidly at physiological temperatures without a catalyst.
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living systems.
-
High Specificity: The reaction remains highly selective for the azide and cyclooctyne partners.
-
Fast Kinetics: While generally slower than CuAAC, the reaction rates are still sufficiently fast for effective labeling at low concentrations.
-
Consideration: Cyclooctyne reagents are typically larger and more hydrophobic than terminal alkynes, which can sometimes influence the properties of the final conjugate.
Quantitative Data Presentation
The efficiency of click reactions involving PEG-azides can be quantified by reaction rates (for SPAAC) and yields (for CuAAC). The stability of the resulting conjugate is also a critical parameter.
Reaction Kinetics for SPAAC
The reaction between an azide and a strained alkyne like DBCO follows second-order kinetics. The rate constant is influenced by factors such as steric hindrance, pH, and the presence of a PEG linker, which can reduce steric hindrance and enhance reaction rates.
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Buffer | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Sulfo-DBCO-amine | Model Azides | Various (PBS, HEPES) | 0.27 - 1.22 | |
| DBCO-Trastuzumab (Antibody) | Model Azides | HEPES & PBS | Slower than free DBCO | |
| DBCO-PEG5 -Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
Note: The data for DBCO-PEG5-Trastuzumab is a close proxy for the expected reactivity of this compound in a similar macromolecular context. The PEG linker demonstrably improves reaction rates compared to a non-PEGylated equivalent.
Reaction Yields for CuAAC
CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields under optimized conditions.
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Typical Yield | Reference |
| Azide-functionalized Peptide | Alkyne-derivatized Amino Acid | CuSO₄, NaAsc, TBTA | DMSO/H₂O | 69% - 72% | |
| Benzyl Azides | Terminal Alkynes | Cu₂O (0.227 mol%) | Water | 85% - 96% | |
| Azide-PEG on Nanoparticles | Alkyne-Peptide | CuSO₄, NaAsc | Aqueous | ~400 peptides per nanoparticle |
Stability of PEGylated Conjugates
The 1,2,3-triazole ring formed via click chemistry is exceptionally stable. Studies on the stability of antibody-drug conjugates (ADCs) have shown that the linkage is robust in biological media.
| Conjugate Type | Condition | Stability Metric | Observation | Reference |
| Maleamic Acid Linker Conjugate | Human Serum, 37°C, 7 days | % Fluorophore Remaining on Antibody | 100% | |
| PEGylated Insulin | Lysosomal Proteolysis, 2 hours | % Insulin Degraded | 100% (Peptide degraded, PEG stable) | |
| PEGylated Gold Nanoparticles | Storage at 4°C and 37°C | LSPR Absorbance | Stable, with PEG-NH₂ providing slightly better stability |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation. These protocols are generalized and should be optimized for specific applications.
Workflow for Protein Bioconjugation
The general workflow involves first functionalizing a target protein with either an azide or an alkyne group, followed by the click reaction with the corresponding partner, and finally, purification of the conjugate.
Protocol 1: Functionalization of a Protein with Azide-PEG-NHS Ester
This protocol describes the labeling of a protein's primary amines (e.g., lysine residues) with an azide group using an N-hydroxysuccinimide (NHS) ester-activated PEG-azide linker.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4-8.0)
-
Azide-PEG-NHS Ester (e.g., Azido-PEG11-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) must be avoided.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azide-PEG-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEG-NHS Ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azide-PEG-NHS Ester and quenching buffer using a desalting column or by dialysis against PBS. The resulting azide-functionalized protein is ready for the click reaction.
Protocol 2: SPAAC Conjugation with a DBCO-Functionalized Molecule
This protocol describes the copper-free click reaction between the azide-functionalized protein and a molecule containing a DBCO group.
Materials:
-
Azide-functionalized protein (from Protocol 4.2)
-
DBCO-functionalized molecule (e.g., DBCO-dye, DBCO-drug) dissolved in DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with the reaction buffer.
-
Add DBCO Reagent: Add a 1.5- to 10-fold molar excess of the DBCO-functionalized molecule to the protein solution. The final DMSO concentration should ideally be below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. Reaction progress can be monitored by LC-MS if required.
-
Purification: Purify the resulting protein conjugate to remove unreacted DBCO-molecule using Size-Exclusion Chromatography (SEC-HPLC) or an appropriate desalting column.
Protocol 3: Purification and Characterization of the Final Conjugate
A. Purification by HPLC:
-
Size-Exclusion Chromatography (SEC-HPLC): This is the primary method for separating the larger protein conjugate from smaller, unreacted molecules.
-
Column: A suitable SEC column (e.g., Zenix SEC-150).
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule (if it has a chromophore).
-
-
Reversed-Phase HPLC (RP-HPLC): Useful for assessing purity and can separate species with different levels of conjugation (e.g., different drug-to-antibody ratios).
-
Column: C4 or C18 column.
-
Mobile Phase: A gradient of water/acetonitrile containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
B. Characterization:
-
SDS-PAGE: A simple method to visualize a shift in molecular weight, confirming conjugation.
-
UV-Vis Spectroscopy: Used to determine the concentration of the protein (at 280 nm) and the degree of labeling if the conjugated molecule has a distinct absorbance.
-
Mass Spectrometry (ESI-MS): Provides an accurate mass of the final conjugate, confirming the success of the reaction and allowing for the determination of the number of molecules conjugated per protein.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of this compound and click chemistry is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor antigen. The linker is a critical component, and PEG-azide linkers are ideal for this purpose.
The workflow involves site-specifically introducing an azide group onto the antibody, often through enzymatic modification or by incorporating an unnatural amino acid. A potent drug payload is functionalized with a strained alkyne (like DBCO). The this compound can be part of the linker attached to either the antibody or the drug. The final assembly is then performed via a highly efficient SPAAC reaction.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. pcbiochemres.com [pcbiochemres.com]
The Pivotal Role of the PEG Spacer in m-PEG11-azide: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation and drug delivery, the strategic selection of linker molecules is paramount to the efficacy and safety of novel therapeutics. Among these, m-PEG11-azide has emerged as a critical tool, largely owing to the distinct advantages conferred by its polyethylene glycol (PEG) spacer. This technical guide provides an in-depth exploration of the this compound linker, with a specific focus on the function and significance of its 11-unit PEG chain. We will delve into its physicochemical properties, detail its application in bioconjugation through click chemistry, and provide a comprehensive experimental protocol for its use in the synthesis of antibody-drug conjugates (ADCs).
Introduction: The Significance of PEGylation in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[2] PEG linkers serve as flexible spacers that connect different molecular entities, such as a monoclonal antibody and a cytotoxic payload in an ADC.[1][3]
The this compound linker is a monodisperse PEG derivative, meaning it has a precisely defined length of 11 ethylene glycol units. This discrete nature is a significant advantage over polydisperse PEG mixtures, as it ensures homogeneity and batch-to-batch consistency in the final conjugate, a critical factor for regulatory approval. The molecule is capped with a methoxy group ("m") at one end and features a reactive azide group at the other, enabling its participation in highly specific "click chemistry" reactions.
Core Functions of the PEG11 Spacer
The 11-unit PEG spacer in this compound is not merely a passive connector; it actively imparts several beneficial properties to the resulting bioconjugate.
Enhanced Hydrophilicity and Solubility
Many potent therapeutic agents, particularly cytotoxic drugs used in ADCs, are hydrophobic. This poor water solubility can lead to aggregation of the conjugate, compromising its stability, manufacturability, and therapeutic efficacy. The hydrophilic nature of the PEG11 spacer counteracts this hydrophobicity, improving the overall solubility of the bioconjugate in aqueous environments. This enhanced solubility is crucial for maintaining the stability and biological activity of the therapeutic.
Improved Pharmacokinetics and Reduced Immunogenicity
The PEG11 spacer creates a hydrophilic "cloud" or hydration shell around the conjugated molecule. This molecular shield has two key effects. Firstly, it increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This extended circulation time allows for greater opportunity for the therapeutic to reach its target site. Secondly, the PEG spacer can mask the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG11 spacer provides critical spatial separation between the conjugated molecules, for instance, between an antibody and its payload. This separation is vital for preserving the biological activity of the antibody, preventing the payload from interfering with the antigen-binding site. Furthermore, this spacing ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference |
| Molecular Weight | 541.6 g/mol | |
| Purity | ≥95% - 98% | |
| CAS Number | 1349830-29-3 | |
| Molecular Formula | C23H47N3O11 | |
| Solubility | Water, DMSO, DMF | |
| Storage Condition | -20°C |
Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
The azide functionality of this compound makes it an ideal reagent for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and avoids the use of a potentially cytotoxic copper catalyst. The following protocol details the conjugation of a payload, linked via this compound, to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials
-
Antibody-DBCO: Monoclonal antibody functionalized with a DBCO group.
-
Payload-m-PEG11-azide: The therapeutic payload covalently linked to this compound.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) or Affinity Chromatography system.
Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Payload-m-PEG11-azide in anhydrous DMSO at a concentration of 10-20 mM. Ensure the compound is fully dissolved; gentle vortexing may be applied.
-
Prepare the Antibody-DBCO solution in PBS (pH 7.4) at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the required volume of the Antibody-DBCO solution.
-
Add the Payload-m-PEG11-azide stock solution to the antibody solution. A 5- to 10-fold molar excess of the Payload-m-PEG11-azide is a common starting point to achieve a desired drug-to-antibody ratio (DAR).
-
Gently mix the reaction solution and incubate at room temperature for 4-12 hours. The reaction can also be performed at 4°C for 12-24 hours to minimize potential protein degradation.
-
-
Purification of the ADC:
-
Following incubation, purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted Payload-m-PEG11-azide and other small-molecule impurities.
-
Alternatively, affinity chromatography (e.g., Protein A) can be used to capture the antibody conjugate.
-
-
Characterization of the ADC:
-
Analyze the purified ADC to determine the final DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
Confirm the retained binding affinity of the antibody portion of the ADC via Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for copper-free click chemistry.
Caption: Experimental workflow for ADC synthesis.
Conclusion
The this compound linker is a powerful tool in the arsenal of drug development professionals, offering a multitude of advantages that stem directly from its precisely defined PEG spacer. By enhancing solubility, improving pharmacokinetic profiles, and providing optimal spatial separation, the PEG11 chain plays a crucial role in the development of stable, safe, and effective bioconjugates. The compatibility of its terminal azide group with robust and bioorthogonal click chemistry further solidifies its position as a linker of choice for the next generation of targeted therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage the full potential of this compound in their drug development endeavors.
References
Understanding m-PEG11-azide: Structure and Properties
An In-Depth Technical Guide to m-PEG11-azide for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker is a critical decision that profoundly impacts the stability, solubility, and efficacy of the final conjugate. Among the vast array of available tools, this compound has emerged as a versatile and powerful reagent. This guide provides a comprehensive overview of its core properties, mechanisms, and applications, complete with detailed experimental protocols and data to facilitate its successful implementation in the laboratory.
This compound is a heterobifunctional linker characterized by two key components: a methoxy-terminated polyethylene glycol (PEG) chain and a terminal azide group. The PEG portion consists of eleven repeating ethylene glycol units, which imparts desirable physicochemical properties to the molecule and any biomolecule it is attached to.
The core utility of this compound lies in its azide (N₃) functional group. This group is a key participant in "click chemistry," a class of reactions known for being rapid, efficient, and bioorthogonal—meaning they do not interfere with native biological processes.[1][2]
Key Properties and Specifications
The quantitative data for a typical this compound reagent are summarized below. These values are essential for calculating molar equivalents in reaction protocols and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₇N₃O₁₁ | [3][4] |
| Molecular Weight (MW) | ~541.6 g/mol | [3] |
| Purity | ≥95% - 98% | |
| Appearance | White solid or viscous oil | - |
| Solubility | Soluble in water, DMSO, DMF, Methanol | |
| Storage Condition | -20°C, protect from light and moisture |
The Mechanism of Action: Bioconjugation via Click Chemistry
The azide group of this compound allows for covalent ligation to molecules containing an alkyne functional group through a 1,3-dipolar cycloaddition reaction. This reaction forms a highly stable triazole ring. There are two primary, and highly reliable, methods for achieving this conjugation:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common form of click chemistry, CuAAC, involves the use of a copper(I) catalyst to unite a terminal alkyne with an azide. This reaction is extremely efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction proceeds rapidly under mild, often aqueous, conditions, making it suitable for modifying sensitive biomolecules like proteins and peptides.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., live cell labeling), SPAAC provides a powerful alternative. This method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of these molecules enables the cycloaddition to proceed efficiently without any catalyst.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
Core Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a valuable tool across several domains of research and development.
-
PEGylation of Proteins, Peptides, and Oligonucleotides : The process of attaching PEG chains, known as PEGylation, is a proven strategy to enhance the therapeutic properties of biomolecules. The hydrophilic PEG linker increases aqueous solubility, extends circulation half-life by reducing renal clearance, and can mask epitopes to reduce immunogenicity.
-
Antibody-Drug Conjugates (ADCs) : In ADC development, precise and stable linkage of a cytotoxic payload to an antibody is paramount. This compound can be used to create the linker that bridges the antibody and the drug, leveraging the stability of the triazole ring.
-
PROTACs Development : Proteolysis-targeting chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into proximity. This compound is frequently used as a component of the linker connecting the two ligands in PROTAC synthesis.
-
Drug Delivery and Surface Modification : The PEG chain improves the biocompatibility of surfaces and nanoparticles. This compound can be used to functionalize surfaces for targeted drug delivery or to create biocompatible coatings on medical devices.
References
The Versatility of Azide-PEG Linkers: A Technical Guide to Core Research Applications
For Researchers, Scientists, and Drug Development Professionals
Azide-functionalized Polyethylene Glycol (PEG) linkers have become indispensable tools in modern research, bridging the gap between disparate molecules to create novel conjugates with enhanced properties. Their utility stems from the unique combination of the PEG spacer and the azide's bioorthogonal reactivity. The PEG component, a hydrophilic and biocompatible polymer, can improve the solubility, stability, and pharmacokinetic profile of conjugated molecules.[1] Concurrently, the azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne-containing molecules under mild conditions.[2]
This technical guide provides an in-depth overview of the fundamental applications of azide-PEG linkers in key research areas, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of workflows and pathways to facilitate a comprehensive understanding.
Core Applications and Principles
The primary utility of azide-PEG linkers lies in their ability to participate in bioorthogonal ligation, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC offers rapid reaction kinetics and high yields, forming a stable 1,2,3-triazole linkage. However, the requisite copper catalyst can be cytotoxic, limiting its application in living systems.[3]
-
SPAAC circumvents the need for a toxic catalyst by employing strained cyclooctynes, making it the preferred method for bioconjugation in live cells and in vivo.[4]
These click chemistry reactions form the basis for a wide array of applications, including:
-
Drug Development: Particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker attachment and stability is paramount.[5]
-
Proteomics: In Activity-Based Protein Profiling (ABPP), azide-PEG probes allow for the selective labeling and identification of active enzymes in complex biological samples.
-
Surface Modification: The functionalization of nanoparticles and other material surfaces with azide-PEG linkers imparts "stealth" properties and provides anchor points for the attachment of targeting ligands or other functional molecules.
Quantitative Impact of PEGylation
The length of the PEG chain in an azide-PEG linker is a critical design parameter that significantly influences the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key performance metrics.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |
| rhTIMP-1 | None | Elimination half-life of 1.1 hours |
| rhTIMP-1 | 20 kDa | Elimination half-life of 28 hours (25-fold increase) |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
| ADC Parameter | Effect of Increasing PEG Linker Length |
| In Vitro Potency (IC50) | May decrease with longer linkers due to steric hindrance. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Generally improves with longer linkers, especially for hydrophobic payloads. |
| Plasma Half-Life (t1/2) | Increases due to larger hydrodynamic radius and reduced renal clearance. |
| Solubility | Significantly increases, allowing for higher drug-to-antibody ratios (DARs) without aggregation. |
| Molecule | Condition | Solubility |
| Small Molecule '1' | Buffer with 0.5% DMSO | 0.2 µM |
| Small Molecule '1' | Buffer with 5% DMSO | 0.5 µM |
| Small Molecule '1' | Buffer with 8% PEG and 0.5% DMSO | 2.3 µM |
| Azide-PEG-Azide (MW 3.4k) | Water, aqueous buffer, chloroform, DMSO | Soluble |
| Azide-PEG-Azide (MW 20k) | Water, aqueous buffer, chloroform, DMSO | Soluble |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing azide-PEG linkers.
Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This two-step protocol first involves the modification of an antibody with an azide-PEG-NHS ester, followed by the conjugation of an alkyne-functionalized cytotoxic payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Alkyne-modified cytotoxic drug
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Protocol:
Step 1: Antibody Modification with Azide-PEG-NHS Ester
-
Antibody Preparation: Adjust the concentration of the mAb to 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free from primary amines.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG-NHS Ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azide-PEG-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column appropriate for the size of the antibody. Collect the azide-modified antibody.
Step 2: Payload Conjugation via CuAAC
-
Reagent Preparation: Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO. Prepare fresh stock solutions of 100 mM Sodium Ascorbate in water, 100 mM CuSO4 in water, and 200 mM THPTA in water.
-
Catalyst Preparation: A few minutes before the reaction, mix CuSO4 and THPTA at a 1:2 molar ratio.
-
Click Reaction: To the purified azide-modified antibody, add a 1.5- to 5-fold molar excess of the alkyne-payload.
-
Initiation: Add the THPTA/CuSO4 complex to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using a desalting column to remove excess payload and catalyst components.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and potency.
Activity-Based Protein Profiling (ABPP) with an Azide-PEG Probe
This protocol outlines the labeling of active enzymes in a cell lysate using an azide-functionalized activity-based probe, followed by fluorescent tagging via click chemistry for in-gel visualization.
Materials:
-
Cell lysate (1-5 mg/mL protein)
-
Azide-functionalized activity-based probe (ABP)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
SDS-PAGE reagents
Protocol:
-
Proteome Labeling: Treat the cell lysate with the azide-ABP at a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C. Include a DMSO-only control.
-
Prepare for Click Reaction: To 50 µL of the labeled lysate, add 90 µL of PBS buffer.
-
Add Detection Reagent: Add 20 µL of a 2.5 mM solution of the alkyne-fluorophore.
-
Add Catalyst Components: Add 10 µL of 100 mM THPTA, vortex briefly. Then add 10 µL of 20 mM CuSO4 and vortex briefly.
-
Initiate Click Reaction: Add 10 µL of a 300 mM freshly prepared sodium ascorbate solution to start the reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Analysis: The click-labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.
Surface Modification of PLGA Nanoparticles
This protocol describes the surface functionalization of pre-formed PLGA nanoparticles with an azide-PEG linker. This is often achieved by using a PLGA-PEG block copolymer with a terminal azide group during nanoparticle formulation.
Materials:
-
PLGA-PEG-N3 block copolymer
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)
-
Deionized water
Protocol:
-
Polymer Solution Preparation: Dissolve the PLGA-PEG-N3 copolymer in acetone to form an organic phase.
-
Emulsification: Add the organic phase dropwise to the PVA aqueous solution while stirring vigorously to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the acetone, leading to the formation of nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and un-encapsulated material.
-
Resuspension: Resuspend the final azide-functionalized PLGA nanoparticles in a suitable buffer for storage or further conjugation via click chemistry.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and surface azide group density.
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the application of azide-PEG linkers.
References
- 1. labinsights.nl [labinsights.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylation with m-PEG11-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a cornerstone of advanced drug delivery and development. This modification can significantly enhance the therapeutic properties of a compound by improving its pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include increased drug stability, prolonged circulation half-life, reduced immunogenicity, and enhanced solubility.[][2] Among the diverse array of PEGylating agents, monodisperse PEGs, which possess a single, defined molecular weight, offer superior control and homogeneity in the resulting conjugate, a critical factor for therapeutic applications.[3][4]
This guide provides a comprehensive technical overview of PEGylation utilizing m-PEG11-azide, a discrete PEG linker featuring a terminal azide group. This functional group enables highly efficient and specific conjugation through "click chemistry," a class of bioorthogonal reactions. We will delve into the chemical properties of this compound, detailed experimental protocols for its use in bioconjugation, and methods for the characterization of the resulting PEGylated products.
Core Concepts of PEGylation with this compound
This compound is a hydrophilic, water-soluble linker comprising a methoxy-capped chain of eleven ethylene glycol units and a terminal azide (N₃) group.[] The discrete nature of the PEG chain ensures that every conjugate formed is identical, eliminating the polydispersity issues associated with traditional PEGylating reagents. The azide functionality is the key to its utility, allowing for highly selective ligation to molecules bearing a complementary alkyne group via azide-alkyne cycloaddition reactions.
Click Chemistry: The Engine of this compound Conjugation
Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts. For PEGylation with this compound, two primary forms of azide-alkyne cycloaddition are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Quantitative Data and Physicochemical Properties
The precise characteristics of this compound and its conjugates are critical for predictable and reproducible outcomes in drug development.
| Property | Value | Source |
| Molecular Weight | 541.6 g/mol | |
| Purity | ≥95% to 98% | |
| Solubility | Highly soluble in water and polar organic solvents | |
| Storage Conditions | -20°C, desiccated and protected from light |
Representative Impact of PEGylation on Drug Properties:
While specific quantitative data for this compound is often embedded within broader studies, the following table provides representative data on the impact of PEGylation with discrete PEGs on key drug properties.
| Parameter | Effect of PEGylation | Representative Quantitative Data | Source |
| Solubility | Significant increase for hydrophobic molecules | 40 to >10,000-fold increase | |
| Thermal Stability | Increased midpoint of thermal unfolding (Tm) | ΔTm of +0.2 to +2.5 °C | |
| Pharmacokinetics | Extended plasma half-life | Half-life increase from minutes to hours/days | |
| Immunogenicity | Reduced antibody response |
Experimental Protocols
The following are detailed methodologies for key experiments involving PEGylation with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been previously functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the alkyne-modified protein in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 5 to 10-fold molar excess of this compound.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-PEG mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Modified Molecule
This protocol details the copper-free conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified molecule (e.g., protein, small molecule)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified molecule in the reaction buffer to a desired concentration.
-
Prepare a stock solution of this compound in the reaction buffer or a compatible solvent (e.g., DMSO) at a 1.5 to 5-fold molar excess to the DBCO-modified molecule.
-
-
Reaction Setup:
-
Combine the DBCO-modified molecule and the this compound solution in a reaction vessel.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours. For larger PEG conjugates or more dilute solutions, the reaction time may be extended to 24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method to remove unreacted starting materials.
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to PEGylation and its therapeutic applications.
Conclusion
PEGylation with this compound represents a powerful strategy for enhancing the therapeutic potential of a wide range of molecules. Its monodisperse nature ensures the production of homogeneous conjugates, while the terminal azide group allows for precise and efficient bioconjugation via click chemistry. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively implement this technology. By leveraging the unique advantages of this compound, it is possible to develop next-generation therapeutics with improved efficacy, safety, and patient compliance.
References
- 2. researchgate.net [researchgate.net]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Storage of m-PEG11-azide Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability and purity of reagents are paramount in scientific research and pharmaceutical development. This guide provides an in-depth overview of the optimal storage conditions for m-PEG11-azide powder, a commonly used bifunctional linker in bioconjugation and drug delivery applications. Adherence to these guidelines will help ensure the integrity and reactivity of the compound, leading to more reliable and reproducible experimental outcomes.
Summary of Recommended Storage Conditions
Proper storage of this compound is crucial to prevent its degradation. The primary factors to control are temperature, moisture, and light. The following table summarizes the recommended storage conditions based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage is the most commonly recommended temperature.[1][2][3] Temperatures of -5°C and +4°C have also been suggested.[4][5] | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas atmosphere, such as dry argon or nitrogen. | The azide group can be sensitive to oxidation, and PEGs are hygroscopic. An inert atmosphere displaces oxygen and moisture. |
| Moisture | Keep in a tightly sealed container in a dry environment. The use of a desiccant is also advised. | Polyethylene glycol (PEG) compounds are known to be hygroscopic and will readily absorb moisture from the air, which can affect their stability and performance. |
| Light | Store in the dark or in a light-protective container (e.g., an amber vial). | The azide functional group can be sensitive to light, which may induce decomposition. |
| Container | Store in the original, tightly sealed vial. For frequent use, consider aliquoting into smaller, single-use vials to minimize exposure of the bulk material. | This prevents repeated exposure to ambient air and moisture, which can degrade the compound. |
| Shelf Life | When stored as recommended, PEG products typically have a shelf life of up to 3 years. For specific expiration dates, refer to the Certificate of Analysis (CoA). | Proper storage is key to achieving the maximum shelf life. |
Experimental Protocol: Assessment of this compound Powder Stability
To ensure the quality of this compound powder, particularly after long-term storage or if there are concerns about handling, a stability assessment is recommended. The following is a generalized protocol based on standard analytical techniques for characterizing PEG compounds.
Objective: To assess the purity and structural integrity of this compound powder.
Materials:
-
This compound powder sample
-
Anhydrous solvents (e.g., deuterated chloroform (CDCl3) for NMR, HPLC-grade acetonitrile and water)
-
NMR spectrometer
-
Mass spectrometer (e.g., MALDI-MS or ESI-MS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)
-
FTIR spectrometer
Methodology:
-
Sample Preparation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen), weigh a small amount of the powder for each analytical technique.
-
Dissolve the powder in the appropriate anhydrous solvent for each analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and identify the presence of impurities.
-
Procedure:
-
Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum (e.g., from the supplier or a previously validated batch). Look for the characteristic peaks of the methoxy group, the ethylene glycol repeats, and the protons adjacent to the azide group. The absence of unexpected peaks and the correct integration values are indicative of high purity.
-
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and confirm the presence of the desired compound.
-
Procedure:
-
Prepare the sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI-MS or dissolution in a suitable solvent for ESI-MS).
-
Acquire the mass spectrum.
-
Analysis: Verify the presence of the expected molecular ion peak for this compound (C23H47N3O11, MW: 541.6 g/mol ). The presence of significant peaks at other molecular weights could indicate impurities or degradation products.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the compound.
-
Procedure:
-
Develop a suitable HPLC method (e.g., reversed-phase chromatography). The mobile phase will typically consist of a gradient of water and an organic solvent like acetonitrile.
-
Dissolve the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analysis: A pure sample should ideally show a single, sharp peak. The presence of multiple peaks suggests the presence of impurities or degradation products. The peak area can be used to quantify the purity.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the azide functional group.
-
Procedure:
-
Acquire the FTIR spectrum of the solid powder (e.g., using a KBr pellet or an ATR accessory).
-
Analysis: Look for the characteristic strong, sharp absorption band of the azide group, which typically appears around 2100 cm⁻¹. A diminished or absent peak could indicate degradation of the azide moiety.
-
-
Visualizing Workflows and Relationships
To maintain the integrity of this compound, a systematic approach to handling and storage is essential. The following diagrams illustrate the key considerations and workflows.
References
An In-depth Technical Guide to m-PEG11-azide: Functionality and Reactive Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (11)-azide (m-PEG11-azide), a versatile heterobifunctional linker. It details its core functionalities, reactive properties, and applications in bioconjugation and drug development, supported by experimental protocols and quantitative data.
Core Functionality of this compound
This compound is a chemical modification reagent characterized by two key functional components: a methoxy-terminated polyethylene glycol (m-PEG) chain and a terminal azide group. The PEG component is a hydrophilic polymer chain composed of 11 ethylene glycol units. This chain imparts several desirable properties to molecules it is conjugated to, including increased water solubility, reduced aggregation, and minimized steric hindrance.[1] The azide (-N3) group is a highly selective functional group that serves as a chemical handle for "click chemistry" reactions.[1]
The azide's main attraction lies in its high selectivity and stability under a wide range of reaction conditions.[2] This bioorthogonal nature means it does not react with most functional groups found in biological systems, ensuring specific and controlled conjugation.[3]
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 541.64 g/mol | [1] |
| Purity | ≥95% | |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether. |
Reactive Groups and Signaling Pathways
The primary reactive group of this compound is the terminal azide. This group partakes in highly efficient and specific cycloaddition reactions with alkyne-containing molecules. These reactions, collectively known as "click chemistry," are characterized by high yields, mild reaction conditions, and a tolerance for a broad range of functional groups. Two main pathways are utilized for this compound conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole ring. The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Below are diagrams illustrating the chemical structure of this compound and the mechanisms of CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing biomolecule with this compound.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the reaction buffer or a compatible solvent like DMSO to create a stock solution (e.g., 10 mM). A 2-10 fold molar excess of this compound over the biomolecule is a typical starting point.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and the this compound solution.
-
In a separate tube, premix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand mixture to the biomolecule/azide mixture. The final copper concentration typically ranges from 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained alkyne-modified biomolecule with this compound.
Materials:
-
This compound
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reactant Preparation:
-
Ensure the strained alkyne-modified biomolecule is purified and in an appropriate amine-free buffer like PBS.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the strained alkyne-modified biomolecule solution.
-
Add a 2-4 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent (if used) should be kept low (e.g., <5% v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques like SDS-PAGE.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted this compound using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
The following diagram illustrates a typical experimental workflow for bioconjugation using this compound.
References
A Technical Guide to the Theoretical Yield of m-PEG11-azide Reactions for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical and expected yields of reactions involving methoxy-poly(ethylene glycol)-azide with a chain length of 11 ethylene glycol units (m-PEG11-azide). This compound is a critical reagent in bioconjugation and drug delivery, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry." These reactions are lauded for their high efficiency, selectivity, and biocompatibility, making them indispensable tools for attaching PEG moieties to biomolecules, thereby enhancing their therapeutic properties.[1][2] This guide will detail the factors influencing reaction yields, provide established experimental protocols, and present quantitative data to assist researchers in optimizing their conjugation strategies.
Introduction to this compound and Click Chemistry
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. The attachment of PEG chains can increase solubility, extend circulation half-life, and reduce the immunogenicity of proteins, peptides, and small-molecule drugs. This compound is a monodisperse PEG linker containing a terminal azide group, which serves as a highly selective chemical handle for bioconjugation.
The azide group's reactivity is primarily exploited in "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The two main types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in biological systems, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts with an azide without the need for a metal catalyst.
Factors Influencing Reaction Yield
The yield of this compound reactions is influenced by several factors that researchers must consider for optimal outcomes.
Table 1: Key Factors Affecting the Yield of this compound Reactions
| Factor | Description | Impact on Yield |
| Purity of Reactants | The purity of this compound and the alkyne-containing molecule is critical. Impurities can interfere with the reaction. | High purity generally leads to higher yields. |
| Stoichiometry | The molar ratio of the reactants (azide to alkyne) influences the reaction kinetics and completion. | A slight excess of one reactant is often used to drive the reaction to completion. |
| Catalyst (for CuAAC) | The concentration and stability of the Cu(I) catalyst are paramount. Oxidation of Cu(I) to the inactive Cu(II) state will halt the reaction. A reducing agent (e.g., sodium ascorbate) is typically added to maintain the Cu(I) state. | Proper catalyst concentration and the presence of a reducing agent are essential for high yields. |
| Ligand (for CuAAC) | Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst and increase the reaction rate. | The use of an appropriate ligand can significantly enhance the reaction yield and speed. |
| Solvent | The choice of solvent must ensure the solubility of all reactants. Common solvents include aqueous buffers (like PBS), DMSO, and DMF. | A suitable solvent system is crucial for achieving a homogeneous reaction mixture and high yields. |
| Temperature | Most click chemistry reactions proceed efficiently at room temperature. However, optimizing the temperature can sometimes improve the reaction rate. | While often not a critical factor, temperature can be adjusted to optimize reaction times. |
| pH | The pH of the reaction mixture can affect the stability of the reactants and the catalyst. CuAAC reactions are typically performed in a pH range of 4 to 12. | Maintaining an optimal pH is important for reaction efficiency. |
| Oxygen | The Cu(I) catalyst is sensitive to oxygen. Degassing the reaction mixture can prevent catalyst oxidation. | For sensitive reactions, excluding oxygen can improve yields. |
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. To calculate the theoretical yield of an this compound reaction, you must first identify the limiting reactant.
Steps to Calculate Theoretical Yield:
-
Write a balanced chemical equation: For a click chemistry reaction, the stoichiometry is typically 1:1 between the azide and the alkyne.
-
This compound + Alkyne-Molecule → m-PEG11-Triazole-Molecule
-
-
Determine the moles of each reactant:
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Identify the limiting reactant: The reactant that produces the least amount of product is the limiting reactant. In a 1:1 stoichiometric reaction, this will be the reactant with the fewer number of moles.
-
Calculate the theoretical yield in moles: The moles of product formed will be equal to the moles of the limiting reactant.
-
Convert the theoretical yield to grams:
-
Mass (g) = Moles of Product × Molar Mass of Product ( g/mol )
-
Example Calculation:
Let's consider the reaction of 10 mg of this compound with 5 mg of a peptide with a terminal alkyne.
-
Molar Mass of this compound (C24H49N3O11): Approximately 571.67 g/mol
-
Molar Mass of Alkyne-Peptide: Let's assume it is 1000 g/mol
-
Moles of this compound:
-
0.010 g / 571.67 g/mol = 1.75 x 10⁻⁵ mol
-
-
Moles of Alkyne-Peptide:
-
0.005 g / 1000 g/mol = 5.00 x 10⁻⁶ mol
-
-
Limiting Reactant: The Alkyne-Peptide is the limiting reactant as it is present in a smaller molar amount.
-
Theoretical Yield in Moles: The theoretical yield of the conjugated product is 5.00 x 10⁻⁶ mol.
-
Theoretical Yield in Grams:
-
Molar Mass of Product = Molar Mass of this compound + Molar Mass of Alkyne-Peptide = 571.67 + 1000 = 1571.67 g/mol
-
Mass of Product = 5.00 x 10⁻⁶ mol × 1571.67 g/mol = 0.00786 g or 7.86 mg
-
Quantitative Data on Reaction Yields
While theoretical yields assume 100% conversion, actual experimental yields are often slightly lower due to factors like incomplete reactions or purification losses. However, click chemistry reactions are known for their high efficiency, with yields often exceeding 90%.
Table 2: Reported Experimental Yields for PEG-Azide Click Chemistry Reactions
| Reaction Type | Reactants | Yield (%) | Reference |
| CuAAC | mPEG-azide and terminal alkyne-peptide | >95% | [3] |
| CuAAC | Azido-PEG-NHS ester and alkyne-biomolecule | High | [4] |
| SPAAC | Azido-PEG and DBCO-functionalized molecule | Quantitative | |
| CuAAC | mPEG-azides and various alkynes | >99% (azide substitution) |
Note: Specific yield data for this compound is often not explicitly reported in the literature, but the yields for similar m-PEG-azides are consistently high and serve as a reliable indicator.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving high yields. Below are representative protocols for CuAAC and SPAAC reactions with this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO or DMF (if needed to dissolve reactants)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. If solubility is an issue, a minimal amount of DMSO or DMF can be used.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the alkyne-functionalized molecule and the this compound solution. A common molar ratio is 1:1.5 to 1:3 of alkyne to azide.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO4 solution and the THPTA ligand solution. A typical ligand-to-copper ratio is 5:1.
-
-
Reaction Initiation:
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the catalyst.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free click chemistry, which is ideal for applications involving live cells or other sensitive biological systems.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (if needed to dissolve reactants)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound and the DBCO-functionalized molecule in the reaction buffer to the desired concentrations. Use a minimal amount of a co-solvent like DMSO if necessary.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the this compound solution and the DBCO-functionalized molecule solution. An equimolar ratio or a slight excess of one component can be used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration of the reactants. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove any unreacted starting materials.
-
Visualizing Reaction Workflows
Understanding the logical flow of a bioconjugation process is essential. The following diagrams, generated using the DOT language, illustrate typical workflows.
General Bioconjugation Workflow
Caption: A generalized workflow for bioconjugation using this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a versatile and highly efficient reagent for the PEGylation of biomolecules and the construction of complex bioconjugates. The success of these reactions hinges on a thorough understanding of the underlying principles of click chemistry and the careful optimization of reaction conditions. By following established protocols and considering the factors that influence reaction outcomes, researchers can consistently achieve high yields of their desired products. This guide provides the foundational knowledge and practical protocols to enable scientists and drug development professionals to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with m-PEG11-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG11-azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal "click chemistry" tool is invaluable for the precise and stable conjugation of molecules under physiological conditions, making it ideal for applications in drug development, bioconjugation, and diagnostics.
Introduction to SPAAC and this compound
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction between a cyclooctyne (such as DBCO or BCN) and an azide-functionalized molecule.[][2] This reaction proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications involving sensitive biological molecules.[][2]
The this compound is a hydrophilic linker containing a terminal azide group and a methoxy-terminated polyethylene glycol (PEG) chain with 11 ethylene glycol units. The PEG chain enhances the aqueous solubility of the molecule it is conjugated to, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] These characteristics make this compound an excellent choice for labeling proteins, antibodies, and nanoparticles in aqueous environments.
Quantitative Data for SPAAC Reactions with this compound
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k). While specific kinetic data for this compound is not extensively published, the following tables provide estimated and comparative rate constants based on data for similar PEGylated azides and various cyclooctynes. The presence of a PEG linker has been shown to increase reaction rates by minimizing steric hindrance.
Table 1: Estimated Second-Order Rate Constants for SPAAC of this compound with Common Cyclooctynes
| Cyclooctyne | Reactant Azide | Buffer Conditions | Estimated Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO (Dibenzocyclooctyne) | This compound | PBS, pH 7.4 | ~0.2 - 0.5 | |
| BCN (Bicyclo[6.1.0]nonyne) | This compound | PBS, pH 7.4 | ~0.1 - 0.3 |
Note: These are estimated values. Actual reaction rates can be influenced by the specific biomolecule, buffer composition, and temperature.
Table 2: General Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Condition | Notes |
| Temperature | 4 - 37 °C | Room temperature is often sufficient. Lower temperatures (4°C) can be used for sensitive biomolecules, but may require longer reaction times. |
| pH | 7.0 - 8.5 | Physiological pH (7.4) is ideal for most bioconjugation reactions. |
| Molar Ratio (Cyclooctyne:Azide) | 1.5:1 to 20:1 | A molar excess of one reactant is used to drive the reaction to completion. For labeling proteins, a 10-20 fold excess of the smaller molecule (e.g., this compound) is common. |
| Solvent | Aqueous buffers (e.g., PBS) | A small percentage of an organic co-solvent (e.g., DMSO, <10%) may be used to dissolve hydrophobic cyclooctyne reagents. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a DBCO-Functionalized Protein with this compound
This protocol describes the general steps for conjugating this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Determine the concentration of the DBCO-functionalized protein solution using a suitable protein assay.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the DBCO-functionalized protein with a 10- to 20-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.
-
Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and DMSO using size-exclusion chromatography (SEC) or dialysis against the reaction buffer.
-
-
Characterization:
-
Analyze the resulting conjugate by SDS-PAGE to observe the increase in molecular weight due to the attached PEG chain.
-
Further characterization can be performed using mass spectrometry to confirm the conjugation.
-
Experimental Workflow for Protein Labeling
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-Linker and this compound-Payload
This protocol outlines the steps for creating an ADC by first functionalizing an antibody with a DBCO-NHS ester and then reacting it with a cytotoxic drug that has been pre-conjugated to this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
This compound-payload (pre-synthesized)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC)
Procedure:
Part 1: Antibody Functionalization with DBCO
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
-
Antibody Activation:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.
-
Ensure the final DMSO concentration is below 20%.
-
Incubate at room temperature for 60 minutes with gentle mixing.
-
-
Quenching and Purification:
-
Add a small volume of quenching solution (e.g., 10 µL of 1 M Tris-HCl, pH 8.0) to react with any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
Purify the DBCO-functionalized antibody using an appropriate SEC column equilibrated with PBS, pH 7.4.
-
Part 2: SPAAC Conjugation with this compound-Payload
-
Reaction Setup:
-
Add the this compound-payload to the purified DBCO-antibody solution. A 2- to 4-fold molar excess of the azide-payload is recommended.
-
Incubate the reaction overnight (12-18 hours) at 4°C with gentle agitation.
-
-
Purification and Characterization:
-
Purify the final ADC using SEC to remove any unreacted this compound-payload.
-
Analyze the final ADC by SDS-PAGE to confirm conjugation and by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Workflow for ADC Synthesis
Signaling Pathways and Logical Relationships
The SPAAC reaction itself is a direct covalent ligation and does not directly participate in or modulate intracellular signaling pathways. However, it is a critical tool for studying these pathways. For example, a kinase inhibitor conjugated to this compound could be reacted with a DBCO-functionalized fluorescent probe to visualize the localization of the inhibitor within a cell, thereby providing insights into its mechanism of action.
The logical relationship in using this compound in SPAAC is a two-step process: first, the introduction of the azide moiety onto a molecule of interest, and second, the specific and covalent reaction with a cyclooctyne-functionalized partner.
Logical Flow of SPAAC Bioconjugation
References
- 2. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides using m-PEG11-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and other biomolecules. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulation half-life, enhanced solubility, and protection from proteolytic degradation. Furthermore, the PEG chain can shield the peptide from the host's immune system, reducing its immunogenicity.
m-PEG11-azide is a monodisperse PEG linker containing a terminal azide group, which is a key functional group for "click chemistry." Specifically, the azide group allows for a highly efficient and specific reaction with an alkyne-functionalized molecule through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction is characterized by its high yield, mild reaction conditions, and compatibility with a wide range of functional groups found in peptides, making it an ideal method for creating stable and well-defined peptide-PEG conjugates.[1][2][3]
These application notes provide a detailed protocol for the bioconjugation of an alkyne-modified peptide with this compound via the CuAAC reaction, followed by purification and characterization of the resulting PEGylated peptide.
Principle of the Method
The bioconjugation strategy involves a two-step conceptual process. First, the peptide of interest must possess a terminal alkyne group. This can be achieved through solid-phase peptide synthesis (SPPS) by incorporating an alkyne-containing amino acid, such as propargylglycine. The second step is the CuAAC reaction, where the alkyne-modified peptide is reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction results in the formation of a stable triazole linkage between the peptide and the PEG chain.
Experimental Workflow
The overall experimental workflow for the bioconjugation of a peptide with this compound is depicted below.
Caption: Experimental workflow for peptide PEGylation using this compound.
Materials and Reagents
Peptides and Reagents
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Lyophilizer
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Alkyne-Modified Peptide Solution: Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable solvent. For many peptides, this will be water or a buffer such as PBS. If solubility is an issue, an organic co-solvent like DMF or DMSO can be used.
-
This compound Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Copper(II) Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment to ensure maximum reducing activity.
-
THPTA Ligand Solution (Optional): Prepare a 50 mM stock solution of THPTA in water. The use of a ligand like THPTA can improve the efficiency and reduce copper-mediated damage to the peptide.
Protocol 2: CuAAC "Click" Reaction
-
In a microcentrifuge tube, add the alkyne-modified peptide solution to a final concentration of 1-5 mM in a total reaction volume of, for example, 1 mL.
-
Add this compound from the stock solution to the reaction mixture. A molar excess of 1.5 to 3 equivalents relative to the peptide is recommended to drive the reaction to completion.
-
If using a ligand, add THPTA to the reaction mixture to a final concentration equivalent to the copper concentration.
-
In a separate tube, pre-mix the CuSO₄ solution with the sodium ascorbate solution. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).
-
Add the copper/ascorbate mixture to the peptide/PEG-azide solution to initiate the reaction. The final concentration of copper is typically 1 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS. For some peptides, overnight incubation may be necessary for higher yields.
Protocol 3: Purification of the PEGylated Peptide
-
Upon completion of the reaction, as confirmed by LC-MS, the PEGylated peptide can be purified from unreacted peptide, excess this compound, and reaction reagents using reversed-phase HPLC (RP-HPLC).
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Inject the mixture onto a C18 column.
-
Elute the components using a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The more hydrophobic PEGylated peptide will elute at a higher concentration of Solvent B compared to the unreacted peptide.
-
Collect the fractions corresponding to the PEGylated peptide peak.
-
Confirm the purity and identity of the collected fractions by LC-MS.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Data Presentation
The efficiency of the bioconjugation reaction can be assessed by comparing the peak areas of the starting materials and the product in the HPLC chromatogram. The following table provides representative data for a typical CuAAC reaction.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| Alkyne-Peptide Concentration | 2 mM | - |
| This compound (molar excess) | 2 equivalents | - |
| Copper(II) Sulfate | 1 mM | - |
| Sodium Ascorbate | 5 mM | - |
| Reaction Conditions | ||
| Solvent | PBS:DMSO (4:1) | - |
| Temperature | Room Temperature | - |
| Reaction Time | 2 hours | - |
| Results | ||
| Conjugation Efficiency | >95% | RP-HPLC |
| Yield of Purified Product | 75-85% | Based on starting peptide |
| Purity of Final Product | >98% | RP-HPLC |
| Characterization | ||
| Expected Mass (Da) | [Calculated Mass] | LC-MS |
| Observed Mass (Da) | [Observed Mass] | LC-MS |
Characterization of the PEGylated Peptide
The final product should be characterized to confirm its identity and purity.
-
LC-MS: This is the primary method to confirm the successful conjugation by observing the mass of the PEGylated peptide, which should correspond to the sum of the mass of the peptide and the this compound, minus the mass of N₂ lost from the azide.
-
SDS-PAGE: For larger peptides, SDS-PAGE can be used to visualize the increase in molecular weight after PEGylation. The PEGylated peptide will migrate slower than the unmodified peptide.
-
NMR Spectroscopy: For a more detailed structural analysis, ¹H and ¹³C NMR can be used to confirm the formation of the triazole ring.
Signaling Pathways and Logical Relationships
The chemical transformation at the core of this protocol is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Reaction scheme for CuAAC-mediated peptide PEGylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive sodium ascorbate solution. | Prepare a fresh solution of sodium ascorbate immediately before use. |
| Oxidation of Cu(I) to Cu(II). | Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a copper-chelating ligand like THPTA. | |
| Low reactivity of peptide or PEG reagent. | Increase the molar excess of the this compound. Increase the reaction time. | |
| Peptide Degradation | Copper-mediated oxidative damage. | Use a copper-chelating ligand (e.g., THPTA). Minimize reaction time. |
| Poor Separation during Purification | Inappropriate HPLC gradient. | Optimize the HPLC gradient to achieve better separation between the unreacted peptide and the PEGylated product. A shallower gradient may be required. |
| Column overload. | Reduce the amount of sample injected onto the HPLC column. |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the site-specific PEGylation of peptides. The protocols outlined in these application notes offer a comprehensive guide for researchers in drug development and other scientific fields to produce high-purity PEGylated peptides with improved therapeutic potential. The high efficiency and selectivity of the CuAAC reaction, coupled with straightforward purification methods, make this a highly attractive bioconjugation strategy.[2][4]
References
Surface Modification of Nanoparticles with m-PEG11-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG) derivatives is a cornerstone of nanomedicine, enhancing their stability, biocompatibility, and circulation time in vivo.[1] The incorporation of a terminal azide group, as with m-PEG11-azide, provides a versatile handle for the subsequent attachment of targeting ligands, therapeutic agents, or imaging probes via highly efficient and specific "click chemistry" reactions.[2][3] This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound and their subsequent functionalization.
Applications
Nanoparticles functionalized with this compound serve as a powerful platform for a multitude of biomedical applications:
-
Targeted Drug Delivery: The azide group allows for the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, thereby increasing the concentration of the therapeutic payload at the site of action and minimizing off-target toxicity.[4][5] This is particularly impactful in cancer therapy where nanoparticles can be engineered to target tumor-specific antigens.
-
Biomedical Imaging: Imaging agents, including fluorescent dyes, MRI contrast agents, or radioisotopes, can be "clicked" onto the azide-functionalized surface. This enables the development of highly sensitive and specific probes for early disease diagnosis and monitoring of therapeutic response.
-
Diagnostics: The precise control over surface chemistry allows for the creation of sophisticated biosensors. Azide-functionalized nanoparticles can be used to capture and detect specific disease biomarkers with high sensitivity.
-
Photothermal Therapy (PTT): Gold nanoparticles, in particular, can convert light into heat, a property utilized in PTT to ablate cancer cells. Functionalization with this compound allows for the attachment of targeting ligands to enhance the accumulation of these nanoparticles in tumors, leading to more effective and localized thermal ablation.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound using NHS Ester Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface using an N-hydroxysuccinimide (NHS) ester derivative of the PEG.
Materials:
-
Amine-functionalized nanoparticles (e.g., gold, iron oxide, silica)
-
This compound-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 10 mM MES buffer, pH 5.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.2
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification equipment (centrifugal filters, dialysis tubing, or size-exclusion chromatography system)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the nanoparticles are stored in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting the reaction. This can be achieved by repeated centrifugation and resuspension or by using centrifugal filters.
-
-
Linker Preparation:
-
Dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound-NHS ester to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted PEG-azide and byproducts. This can be achieved by:
-
Centrifugation: Repeated cycles of centrifugation and resuspension in fresh buffer.
-
Dialysis: Dialyze against the desired storage buffer for 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a suitable size-exclusion column.
-
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol details the "clicking" of an alkyne-functionalized molecule (e.g., a targeting peptide, drug, or dye) onto the surface of the this compound modified nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer: PBS, pH 7.4
-
Purification equipment
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and THPTA (if used) in the Reaction Buffer.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized nanoparticles and the alkyne-functionalized molecule.
-
Add CuSO₄ to a final concentration of 100-500 µM.
-
Add THPTA to a final concentration of 500-2500 µM (maintaining a 5:1 ratio with CuSO₄).
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the functionalized nanoparticles from excess reactants and byproducts using the methods described in Protocol 1 (centrifugation, dialysis, or chromatography).
-
-
Storage:
-
Store the final conjugated nanoparticles in a suitable buffer at 4°C.
-
Characterization and Data Presentation
Thorough characterization is crucial to confirm the successful surface modification. The following table summarizes key characterization techniques and expected outcomes.
| Parameter | Technique | Expected Outcome after this compound Modification | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in size due to the PEG layer. | |
| Zeta Potential | DLS | Shift towards a more neutral value due to the shielding of surface charge by the PEG chains. | |
| Presence of Azide Group | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic azide (N₃) stretching vibration peak around 2100 cm⁻¹. | |
| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Detection of nitrogen signals corresponding to the azide group. | |
| Quantification of PEG | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the PEG layer upon heating. | |
| Quantification of PEG | Proton Nuclear Magnetic Resonance (¹H NMR) | Characteristic ethylene oxide proton peak at ~3.65 ppm. |
Visualizing Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for nanoparticle surface modification and functionalization.
Targeted Drug Delivery Signaling Pathway
Caption: Pathway of targeted nanoparticle drug delivery to tumor cells.
References
Application Notes and Protocols for m-PEG11-azide in Hydrogel Formation and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methoxy-poly(ethylene glycol)-azide with 11 ethylene glycol units (m-PEG11-azide) in the formation of hydrogels. The primary crosslinking chemistry discussed is the highly efficient and biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry."
Introduction
This compound is a hydrophilic, water-soluble polyethylene glycol (PEG) derivative containing a terminal azide group. This azide functionality allows for covalent crosslinking with molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through the SPAAC reaction. This bioorthogonal reaction is rapid, proceeds at physiological conditions without the need for cytotoxic catalysts (like copper), and produces no harmful byproducts, making it an ideal method for creating hydrogels for biomedical applications.[1][2][3][4] These hydrogels are highly tunable and have shown great promise in fields such as tissue engineering, regenerative medicine, and controlled drug delivery.[5]
Key Applications
-
3D Cell Culture and Tissue Engineering: The biocompatible nature of the SPAAC crosslinking process allows for the encapsulation of viable cells within the hydrogel matrix, mimicking the natural extracellular matrix.
-
Controlled Drug Delivery: Therapeutic agents can be encapsulated within the hydrogel and released in a sustained manner as the hydrogel degrades or through diffusion.
-
Injectable Scaffolds: The rapid gelation kinetics at room temperature allow for the in-situ formation of hydrogels, making them suitable for minimally invasive injectable applications.
Quantitative Data Summary
The mechanical and physical properties of PEG-azide hydrogels can be tailored by adjusting parameters such as polymer concentration, molecular weight, and the stoichiometry of azide and alkyne groups.
| Property | Value Range | Conditions/Notes |
| Gelation Time | 10 - 60 seconds | At room temperature, upon mixing of azide and strained alkyne-functionalized PEG precursors. |
| Young's Modulus | 1 - 18.1 kPa | Tunable by varying polymer molecular weight and the number of crosslinking groups per chain. |
| Swelling Ratio | 45 - 76 (mass-based) | Relative to the dry state at maximum swelling. |
| Polymer Content | 1.31 - 2.05 wt% | In the fully swollen state. |
| Degradation Time | 1 - 35 days | In PBS at pH 7.4. Degradation rate is influenced by the specific chemistry of the crosslinker. |
| Pore Size | 5 - 100 µm | Observed via SEM for HA/PEG hybrid hydrogels. |
| Compressive Strength | up to 185 kPa | For HA/PEG hybrid hydrogels. |
Signaling Pathways and Experimental Workflows
Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of the hydrogel formation is the SPAAC reaction, a type of [3+2] cycloaddition between an azide and a strained alkyne.
Experimental Workflow for Hydrogel Synthesis and Characterization
This workflow outlines the key steps from precursor preparation to the analysis of the final hydrogel.
Drug Encapsulation and Release Mechanism
This diagram illustrates the process of encapsulating a therapeutic agent within the hydrogel and its subsequent release.
Experimental Protocols
Protocol 1: Hydrogel Formation via SPAAC
This protocol describes the formation of a PEG hydrogel by mixing this compound with a DBCO-functionalized PEG crosslinker.
Materials:
-
This compound
-
PEG-DBCO (of desired molecular weight, e.g., 4-arm PEG-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of this compound in PBS to the desired final concentration (e.g., for a 5% w/v final hydrogel, prepare a 10% w/v stock solution). Ensure complete dissolution.
-
Prepare a solution of PEG-DBCO in PBS to the desired final concentration. The stoichiometric ratio of azide to DBCO groups should be considered for optimal crosslinking. A 1:1 ratio is common.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, pipette equal volumes of the this compound solution and the PEG-DBCO solution.
-
Immediately and briefly vortex the mixture (1-2 seconds).
-
Quickly transfer the solution to the desired mold or well plate.
-
Allow the mixture to stand at room temperature. Gelation should occur within minutes. The gel is ready for use once it is self-supporting and does not flow upon inversion of the container.
-
Protocol 2: Swelling Ratio Determination
This protocol measures the water-absorbing capacity of the hydrogel.
Materials:
-
Pre-formed hydrogels
-
PBS, pH 7.4
-
Weighing balance
-
Kimwipes or lint-free wipes
Procedure:
-
Prepare hydrogel samples of a known initial weight (this can be the weight of the precursor solutions if the density is assumed to be ~1 g/mL). Let this be the initial weight (Wi).
-
Alternatively, lyophilize a set of hydrogels to obtain the dry weight (Wd).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels.
-
Gently blot the surface with a Kimwipe to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
-
Continue until the weight becomes constant, indicating equilibrium swelling.
Protocol 3: Rheological Analysis for Mechanical Properties
This protocol determines the viscoelastic properties of the hydrogel, such as the storage modulus (G').
Materials:
-
Rheometer with parallel plate geometry
-
Hydrogel precursor solutions
Procedure:
-
Set the rheometer to the desired temperature (e.g., 37°C).
-
Pipette the mixed hydrogel precursor solution onto the bottom plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 500 µm).
-
Initiate a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The gel point is typically defined as the time at which the storage modulus (G') exceeds the loss modulus (G'').
-
Once the hydrogel is fully formed (G' plateaus), perform a frequency sweep to determine the storage modulus over a range of frequencies.
Protocol 4: Cell Encapsulation and Viability Assessment
This protocol describes the encapsulation of cells within the hydrogel and subsequent viability testing.
Materials:
-
Sterile this compound and PEG-DBCO solutions in cell culture medium.
-
Desired cells in suspension.
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Cell Encapsulation:
-
Resuspend the desired cells in the sterile this compound solution at the desired cell density.
-
Mix the cell-containing azide solution with the sterile PEG-DBCO solution.
-
Quickly dispense the mixture into a culture plate or mold and allow it to gel at 37°C in a cell culture incubator.
-
After gelation, add cell culture medium to the wells.
-
-
Cell Viability Assessment (Live/Dead Assay):
-
After the desired culture period, wash the cell-laden hydrogels with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for the recommended time.
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Protocol 5: In Vitro Drug Release Study
This protocol measures the release profile of a drug from the hydrogel.
Materials:
-
Drug-loaded hydrogels.
-
Release buffer (e.g., PBS, pH 7.4).
-
Shaking incubator or water bath.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Drug Loading: Dissolve the drug in the this compound solution before mixing with the PEG-DBCO solution. The drug will be physically entrapped upon gelation.
-
Release Study:
-
Place a drug-loaded hydrogel of known weight and drug content into a known volume of release buffer.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
References
- 1. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with m-PEG11-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is comprised of three key components: a monoclonal antibody (mAb) that provides specificity for a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, pharmacokinetics, and efficacy of the ADC.
Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to improve the physicochemical properties of the conjugate. PEGylation, the process of attaching PEG chains, enhances the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads. This can lead to improved solubility, reduced aggregation, and a decreased likelihood of rapid clearance from circulation. Furthermore, the PEG chain can shield the payload from the immune system, potentially reducing immunogenicity.
This document provides detailed application notes and protocols for the development of ADCs using m-PEG11-azide, a monodisperse PEG linker featuring a terminal azide group. The azide functionality allows for highly specific and efficient conjugation of a payload via "click chemistry," a bioorthogonal reaction that offers excellent control over the final product. These protocols will guide researchers through the process of antibody modification, payload conjugation, purification, and characterization of the final ADC.
Core Principles and Workflow
The development of an ADC using this compound follows a multi-step process that begins with the introduction of the azide-functionalized PEG linker onto the antibody. This is typically achieved by reacting a heterobifunctional linker, such as this compound-NHS ester, with the lysine residues on the antibody surface. The azide group then serves as a handle for the attachment of an alkyne-modified cytotoxic payload through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Following conjugation, the ADC must be purified to remove unconjugated antibody, free payload, and other reactants. Finally, the ADC is thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.
Data Presentation: Impact of PEG Linker on ADC Properties
The inclusion and length of a PEG linker can significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize quantitative data from preclinical studies to illustrate these effects.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | ADC Construct | Clearance (mL/day/kg) | Half-life (t½, days) |
| Non-PEGylated | anti-CD30-MMAE | ~15 | ~2.5 |
| PEG2 | anti-CD30-PEG2-MMAE | ~12 | ~3.0 |
| PEG4 | anti-CD30-PEG4-MMAE | ~8 | ~4.5 |
| PEG8 | anti-CD30-PEG8-MMAE | ~5 | ~6.0 |
| PEG12 | anti-CD30-PEG12-MMAE | ~5 | ~6.2 |
| PEG24 | anti-CD30-PEG24-MMAE | ~5 | ~6.3 |
Data synthesized from preclinical studies. Longer PEG chains generally lead to slower clearance and longer half-lives, with a plateau effect observed around PEG8.[1][2]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct | Cell Line | IC50 (nM) | Fold Change vs. Non-PEGylated |
| Non-PEGylated | ZHER2-MMAE | NCI-N87 (HER2+) | ~0.5 | 1.0 |
| PEG4 (4kDa) | ZHER2-PEG4k-MMAE | NCI-N87 (HER2+) | ~2.25 | 4.5 |
| PEG11 (as part of a larger PEG chain) | Trastuzumab-PEG-MMAE | SK-BR-3 (HER2+) | ~0.8 | 1.6 |
| PEG24 | anti-CD30-PEG24-MMAE | Karpas 299 (CD30+) | ~0.2 | No significant change |
| PEG (10kDa) | ZHER2-PEG10k-MMAE | NCI-N87 (HER2+) | ~11.25 | 22.5 |
Data compiled from multiple sources. The effect of PEG linker length on in vitro potency can vary depending on the specific antibody, payload, and cell line. In some cases, longer PEG chains can lead to a decrease in cytotoxicity.[1][3]
Experimental Protocols
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol describes the conjugation of an amine-reactive this compound-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL
-
This compound-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Zeba™ Spin Desalting Columns (or equivalent for buffer exchange)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO. The NHS ester is moisture-sensitive and should be handled accordingly.
-
Conjugation Reaction: a. Add a calculated molar excess of the this compound-NHS ester stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point, but this should be optimized to achieve the desired degree of labeling. b. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and quenching buffer by buffer exchanging the azide-modified antibody into a suitable buffer for the subsequent click chemistry reaction (e.g., PBS, pH 7.4) using a desalting column.
-
Characterization: Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
A water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
A reducing agent such as sodium ascorbate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation: a. Prepare a 100 mM stock solution of CuSO₄ in water. b. Prepare a 200 mM stock solution of THPTA ligand in water. c. Prepare a fresh 100 mM stock solution of sodium ascorbate in water. d. Dissolve the alkyne-payload in DMSO to a concentration of 10 mM.
-
Catalyst Complex Formation: A few minutes before starting the conjugation, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow this to stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction: a. In a reaction tube, combine the azide-modified antibody with the alkyne-payload. The molar ratio of payload to antibody typically ranges from 4:1 to 10:1. b. Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide). c. Initiate the reaction by adding the sodium ascorbate solution (approximately 40 equivalents relative to the azide). d. Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.
-
Purification: Proceed immediately to Protocol 3 for purification of the ADC.
Protocol 3: ADC Purification by Size Exclusion Chromatography (SEC)
This protocol is for the purification of the ADC from unreacted payload, catalyst, and other small molecules.
Materials:
-
Crude ADC solution (from Protocol 2)
-
SEC column suitable for antibody purification (e.g., Superdex 200 or equivalent)
-
HPLC or FPLC system
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the ADC with the purification buffer at a flow rate appropriate for the column. Monitor the elution profile by measuring the absorbance at 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak, which will be the first major peak to elute.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using an appropriate ultrafiltration device.
Protocol 4: ADC Characterization
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Purified ADC
-
HIC column
-
HIC Buffer A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
HIC Buffer B (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC in HIC Buffer A.
-
Chromatography: a. Equilibrate the HIC column with Buffer A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B. d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Purified ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Add these solutions to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Signaling Pathway Visualization
The mechanism of action for many ADC payloads involves the disruption of critical cellular processes, leading to apoptosis. For example, auristatin-based payloads, commonly used in ADCs, are potent microtubule inhibitors.
Conclusion
The use of this compound linkers in ADC development offers a powerful strategy to create more homogeneous and effective biotherapeutics. The combination of a hydrophilic PEG spacer and the bioorthogonal azide handle for click chemistry provides precise control over the conjugation process and can lead to ADCs with improved pharmacokinetic profiles. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel ADCs, ultimately contributing to the advancement of targeted cancer therapies.
References
Application Notes and Protocols for Protein Labeling with m-PEG11-azide for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and dynamics within complex biological systems. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for this purpose.[1][2] These "click chemistry" reactions offer high specificity and efficiency under biocompatible conditions.[1][2]
This document provides detailed application notes and protocols for the use of m-PEG11-azide, a methoxy-polyethylene glycol linker containing a terminal azide group, for labeling proteins for imaging applications. The PEG linker enhances the solubility and reduces the steric hindrance of the conjugated molecule, making it an ideal reagent for bioconjugation.[3] The terminal azide serves as a bioorthogonal handle that can be selectively reacted with an alkyne-containing reporter molecule, such as a fluorophore, for visualization.
There are two primary strategies for incorporating the azide handle onto a target protein:
-
Direct conjugation: this compound can be modified with a reactive group (e.g., an NHS ester) to directly label primary amines on the protein surface (lysine residues and the N-terminus).
-
Metabolic or enzymatic incorporation: An unnatural amino acid containing an azide group can be incorporated into the protein of interest, which is then reacted with an alkyne-functionalized PEG linker or imaging probe.
This guide will focus on the subsequent "click" reaction, assuming the protein of interest already possesses either an azide or an alkyne handle.
Data Presentation
Table 1: Quantitative Comparison of Azide-Labeling Reagents
| Feature | Azido-PEG3-Succinimidyl Carbonate | NHS-PEG4-Azide | This compound (via pre-functionalization) |
| Reactive Group | N-hydroxysuccinimidyl (NHS) carbonate | N-hydroxysuccinimidyl (NHS) ester | Dependent on chosen chemistry (e.g., NHS ester) |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Dependent on chosen chemistry |
| Bioorthogonal Handle | Azide | Azide | Azide |
| Spacer Arm | Triethylene glycol (PEG3) | Tetraethylene glycol (PEG4) | Undecaethylene glycol (PEG11) |
| Hydrophilicity | High | Higher | Very High |
| General Labeling Efficiency | Typically 20-35% for NHS esters, dependent on protein concentration. | Similar to other NHS esters, expected to be in the 20-35% range depending on conditions. | Expected to be in a similar range for NHS ester chemistry. |
| Potential for Aggregation | PEG spacer reduces aggregation. | Longer PEG spacer may further reduce aggregation. | The long PEG11 chain significantly reduces the potential for aggregation. |
Table 2: Representative Labeling Efficiency for Live Cell Imaging
| Labeling Method | Reporter Probe | Mean Fluorescence Enhancement |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Coumarin-cyclooctyne conjugate 1 (50 µM) | 15-fold |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Coumarin-cyclooctyne conjugate 2 (50 µM) | 20-fold |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Coumarin-cyclooctyne conjugate 3 (10 µM) | 10-fold |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling
This protocol describes the labeling of a purified protein containing an alkyne group with this compound, followed by conjugation to a fluorescent alkyne probe.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Fluorescently labeled alkyne (e.g., Alexa Fluor 647 Alkyne)
-
Protein labeling buffer (contains copper(II) salt, THPTA ligand, and aminoguanidine)
-
50 mM Ascorbic acid in water (prepare fresh)
-
DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. The volume of the protein solution should not exceed 1/3 of the total reaction volume.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the fluorescently labeled alkyne in DMSO or water.
-
Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be prepared fresh and used within the same day.
-
Prepare a stock solution of this compound in water or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Alkyne-modified protein solution
-
Protein labeling buffer
-
This compound solution (use a 10-50 fold molar excess over the protein)
-
Fluorescently labeled alkyne solution (use a 3-10 fold molar excess over the protein)
-
Freshly prepared ascorbic acid solution
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of azide-modified proteins on the surface of live mammalian cells with a DBCO-functionalized fluorescent probe.
Materials:
-
Mammalian cells expressing a protein with a genetically encoded azide-containing unnatural amino acid.
-
Cell culture medium
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM)
-
PBS (phosphate-buffered saline)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells under standard conditions.
-
Wash the cells three times with warm PBS.
-
Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium at a final concentration of 10-50 µM.
-
Incubate the cells with the dye-containing medium for 10-30 minutes at 37°C.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualization
References
Application Notes and Protocols for m-PEG11-azide Reaction with DBCO-Functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the highly efficient and bioorthogonal reaction between m-PEG11-azide and Dibenzocyclooctyne (DBCO)-functionalized molecules. This copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of modern bioconjugation, enabling the precise and stable ligation of molecules in complex biological environments.[1][2][3]
Introduction
The reaction between an azide and a strained alkyne like DBCO proceeds rapidly and with high specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[4][5] This makes it an ideal tool for a wide range of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs). The this compound, with its hydrophilic polyethylene glycol (PEG) spacer, enhances the solubility of the resulting conjugate and minimizes steric hindrance.
Key Features of the this compound and DBCO Reaction:
-
Biocompatibility: The absence of a copper catalyst makes this reaction suitable for in vivo applications and studies involving living cells.
-
Bioorthogonality: The azide and DBCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems, ensuring precise conjugation.
-
High Efficiency: The reaction proceeds with rapid kinetics, often leading to high yields of the stable triazole linkage.
-
Mild Reaction Conditions: The conjugation can be performed effectively at room temperature or 4°C in aqueous buffers.
-
Enhanced Hydrophilicity: The PEG11 spacer improves the water solubility of the labeled molecule, which is particularly beneficial for hydrophobic DBCO moieties.
Reaction Mechanism
The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This strain lowers the activation energy of the [3+2] cycloaddition with the azide, allowing the reaction to proceed spontaneously.
Quantitative Data
The following tables summarize key quantitative data for the this compound and DBCO reaction.
Table 1: Physicochemical Properties of DBCO
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ at 309 nm | |
| Absorbance Correction Factor (CF) at 280 nm | 0.955 - 1.089 |
Table 2: Second-Order Rate Constants for SPAAC Reactions with DBCO
| Azide Linker | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | DBCO | ~0.1 - 1.0 | |
| 1-Azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO-amine | 0.85 - 1.22 | |
| 3-Azido-L-alanine | Sulfo-DBCO-amine | 0.32 - 0.55 |
Note: Reaction rates are highly dependent on specific reaction conditions, including solvent, temperature, and pH. The presence of a PEG linker can enhance reaction rates.
Experimental Protocols
This section provides a general protocol for the conjugation of a DBCO-functionalized molecule (e.g., an antibody) with this compound.
Materials
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester for antibody labeling)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Note: Avoid buffers containing sodium azide as it will react with the DBCO group.
-
Quenching Solution: Tris-HCl or glycine solution (optional)
-
Solvent for DBCO-NHS ester: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification tools: Desalting columns, dialysis cassettes, or chromatography systems (e.g., HPLC)
Experimental Workflow
Part 1: Activation of a Molecule with DBCO (Example: Antibody Labeling with DBCO-NHS Ester)
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Activation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching (Optional) and Purification:
-
To quench the reaction, you can add a small amount of Tris or glycine solution and incubate for an additional 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis. The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.
-
Part 2: Conjugation of DBCO-Activated Molecule with this compound
-
Reaction Setup:
-
Mix the purified DBCO-activated molecule with this compound in the reaction buffer. A 1.5 to 4-fold molar excess of the azide-functionalized molecule is commonly used.
-
-
Incubation:
-
Incubate the reaction mixture. Typical incubation times range from 2-12 hours at room temperature or overnight at 4°C. For some applications, incubation can be extended up to 48 hours.
-
-
Purification of the Conjugate:
-
Remove excess this compound and any unreacted starting materials using an appropriate purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.
-
Characterization of the Conjugate
-
UV-Vis Spectroscopy: The incorporation of DBCO can be monitored by measuring the absorbance at approximately 310 nm. The degree of labeling can be calculated using the molar extinction coefficients of the DBCO group and the protein.
-
SDS-PAGE: Successful conjugation can be confirmed by a shift in the molecular weight of the protein on an SDS-PAGE gel.
Applications in Drug Development
The this compound and DBCO conjugation chemistry is a versatile tool in drug development with numerous applications, including:
-
Antibody-Drug Conjugates (ADCs): The precise control over the conjugation site and stoichiometry allows for the creation of homogenous ADCs with defined drug-to-antibody ratios (DARs).
-
Targeted Drug Delivery: Bioactive molecules can be conjugated to targeting ligands such as antibodies or peptides to enhance their delivery to specific cells or tissues.
-
Development of Imaging Agents: Fluorophores and other imaging moieties can be attached to biomolecules for applications in diagnostics and in vivo imaging.
-
Formation of Hydrogels: This chemistry can be used to crosslink polymers to form hydrogels for controlled drug release and tissue engineering.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal reaction conditions | Increase incubation time or temperature (up to 37°C). Optimize the molar ratio of reactants. |
| Inactive DBCO or azide groups | Ensure reagents are stored properly and are not expired. DBCO reactivity can decrease over time. | |
| Presence of interfering substances | Ensure the reaction buffer is free of azides. Purify starting materials to remove any interfering substances. | |
| Precipitation of Conjugate | Poor solubility of the DBCO-labeled molecule | The PEG11 spacer on the azide should improve solubility, but if issues persist, consider using a DBCO reagent with a longer PEG linker. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize the this compound and DBCO reaction for a wide array of bioconjugation applications.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. interchim.fr [interchim.fr]
Synthesis and Application of m-PEG11-Azide Functionalized Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) is a biocompatible and versatile polymer widely utilized in biomedical research and pharmaceutical development. The functionalization of PEG with reactive groups enables the covalent attachment of various molecules, a process known as PEGylation, which can enhance the therapeutic properties of peptides, proteins, and small molecule drugs. This document provides detailed application notes and protocols for the synthesis and utilization of methoxy-PEG11-azide (m-PEG11-azide), a popular linker for bioconjugation via "click chemistry". The terminal azide group allows for highly specific and efficient conjugation to molecules containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This bioorthogonal reaction is highly selective and proceeds under mild, aqueous conditions, making it an ideal tool for creating well-defined bioconjugates.[2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available m-PEG11-OH. The hydroxyl group is first activated by converting it into a good leaving group, commonly a mesylate. Subsequently, the mesylate is displaced by an azide group.
Experimental Protocols
Protocol 1: Mesylation of m-PEG11-OH
This protocol outlines the conversion of the terminal hydroxyl group of m-PEG11-OH to a mesylate group.
Materials:
-
m-PEG11-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve m-PEG11-OH (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG11-OMs product.
Protocol 2: Azidation of m-PEG11-OMs
This protocol describes the substitution of the mesylate group with an azide group.
Materials:
-
m-PEG11-OMs (from Protocol 1)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Heating mantle or oil bath
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the m-PEG11-OMs (1 equivalent) in DMF or ethanol in a round bottom flask under an inert atmosphere.
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
After cooling to room temperature, remove the solvent using a rotary evaporator.
-
Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization Data
The successful synthesis of this compound and its intermediates is confirmed through various analytical techniques. The following table summarizes typical characterization data.
| Parameter | m-PEG11-OH | m-PEG11-OMs | This compound |
| Molecular Weight ( g/mol ) | ~530.6 | ~608.7 | ~555.6 |
| Appearance | White to off-white solid | White to off-white solid | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ ppm) | 3.64 (s, PEG backbone), 3.38 (s, OCH₃) | 4.37 (t, -CH₂OMs), 3.64 (s, PEG backbone), 3.38 (s, OCH₃), 3.08 (s, -SO₂CH₃) | 3.64 (s, PEG backbone), 3.39 (t, -CH₂N₃), 3.38 (s, OCH₃) |
| FTIR (cm⁻¹) | 3400 (O-H stretch) | 1350 & 1175 (S=O stretch) | ~2100 (N₃ stretch) |
Application: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A primary application of this compound is the conjugation to alkyne-modified molecules, such as peptides, proteins, or small molecule drugs, through the CuAAC "click" reaction. This reaction forms a stable triazole linkage.
Experimental Protocol
Protocol 3: General Procedure for CuAAC
This protocol provides a general method for the "click" reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Deionized water
-
DMSO or DMF (if needed to dissolve starting materials)
Procedure:
-
Dissolve the alkyne-functionalized molecule in a suitable buffer (e.g., PBS).
-
Dissolve this compound in the same buffer or a minimal amount of a co-solvent like DMSO. Add this to the alkyne solution. A slight molar excess of the PEG-azide is often used.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄ in water. If using TBTA, pre-mix the CuSO₄ and TBTA solutions.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/TBTA solution).
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).
-
Purify the resulting PEGylated conjugate using a suitable method such as dialysis, size exclusion chromatography, or HPLC.
Quantitative Data for a Typical CuAAC Reaction
| Parameter | Value |
| Reactants | This compound and Alkyne-modified peptide |
| Molar Ratio (PEG-N₃:Peptide) | 1.2 : 1 |
| Catalyst (CuSO₄) | 0.1 equivalents |
| Reducing Agent (Sodium Ascorbate) | 0.5 equivalents |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | > 90% |
Visualization of Workflows
Synthesis of this compound
References
Application Notes and Protocols for m-PEG11-azide in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing m-PEG11-azide in live cell imaging applications. The primary application of this compound in this context is as a hydrophilic linker in bioorthogonal labeling strategies, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The polyethylene glycol (PEG) component enhances the solubility and biocompatibility of labeling reagents, while the terminal azide group allows for highly specific covalent attachment to alkyne-modified biomolecules within living cells.
Principle of the Technology
Live cell imaging using this compound is typically a two-step process rooted in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2]
-
Metabolic or Enzymatic Labeling: Cells are first treated with a metabolic precursor containing a bioorthogonal alkyne group. This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, or lipids) by the cell's own metabolic machinery.[3][4]
-
Click Chemistry Reaction: The azide group on the this compound, which is typically conjugated to a reporter molecule such as a fluorophore, reacts with the alkyne-modified biomolecule inside the live cell.[1] This results in the specific and covalent labeling of the target biomolecule, allowing for its visualization via fluorescence microscopy.
The inclusion of the m-PEG11 linker can improve the solubility of the labeling probe and provide spatial separation between the fluorophore and the target biomolecule, which can help to preserve the function of both and potentially enhance the fluorescence signal.
Key Applications
-
Visualization of Newly Synthesized Proteins: By using an amino acid analog containing an alkyne group (e.g., L-homopropargylglycine, HPG), newly synthesized proteins can be labeled and their dynamics, localization, and turnover can be monitored in real-time.
-
Glycan Imaging: Metabolic labeling with alkyne-modified sugars allows for the imaging of glycan trafficking and localization on the cell surface and within intracellular compartments.
-
Tracking Small Molecule Drugs: A small molecule drug can be modified with an alkyne group. An azide-PEG-fluorophore conjugate can then be used to visualize the drug's uptake, distribution, and target engagement in live cells.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for live cell labeling using azide-alkyne click chemistry. The optimal conditions should be determined empirically for each cell line and experimental setup.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Reference(s) |
| Alkyne-Metabolic Precursor Conc. | 25-50 µM | 25-50 µM | |
| Metabolic Incubation Time | 1-72 hours | 1-72 hours | |
| Azide-PEG-Fluorophore Conc. | 1-10 µM | 10-50 µM | |
| Click Reaction Incubation Time | 5-20 minutes | 10-60 minutes | |
| Copper (CuSO₄) Conc. (CuAAC) | 20-100 µM | N/A | |
| Copper Ligand (e.g., THPTA) Conc. | 100-500 µM (5:1 ratio to CuSO₄) | N/A | |
| Reducing Agent (Sodium Ascorbate) | 1-2.5 mM | N/A |
Experimental Protocols
Protocol 1: Live Cell Imaging of Newly Synthesized Proteins using CuAAC
This protocol describes the labeling of newly synthesized proteins in live cells using the copper-catalyzed click reaction.
Materials:
-
Live mammalian cells cultured on glass-bottom dishes
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
This compound conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling:
-
Wash cells once with pre-warmed PBS.
-
Replace the normal growth medium with methionine-free medium.
-
Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.
-
Add HPG to the medium to a final concentration of 25-50 µM.
-
Incubate for 1-4 hours under normal cell culture conditions (37°C, 5% CO₂).
-
-
Preparation of Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, prepare the click reaction cocktail in the following order. For a final volume of 1 mL, add:
-
Cell culture medium or live-cell imaging buffer.
-
This compound-fluorophore to a final concentration of 1-10 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 20 µM.
-
Freshly prepared Sodium Ascorbate to a final concentration of 1 mM.
-
-
Gently mix the cocktail.
-
-
Click Reaction:
-
Wash the cells twice with pre-warmed PBS to remove unincorporated HPG.
-
Add the click reaction cocktail to the cells.
-
Incubate for 5-20 minutes at 37°C, protected from light. The short incubation time is crucial to minimize copper-induced cytotoxicity.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove the unbound dye.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live Cell Imaging of Cell Surface Glycans using SPAAC
This protocol is for labeling cell surface glycans using a copper-free click reaction, which is generally better tolerated by living cells.
Materials:
-
Live mammalian cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., a DBCO-modified monosaccharide)
-
This compound conjugated to a fluorescent dye (e.g., Cy5)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling:
-
Add the alkyne-modified sugar to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation into cell surface glycans.
-
-
Labeling Reaction:
-
Prepare a stock solution of the this compound-fluorophore in DMSO.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated alkyne-sugar.
-
Dilute the this compound-fluorophore stock solution in complete cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove the unbound dye.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Troubleshooting
| Issue | Possible Cause | Solution | Reference(s) |
| No or weak fluorescence signal | - Inefficient metabolic labeling.- Low concentration of labeling probe.- Short incubation time for click reaction. | - Optimize metabolic precursor concentration and incubation time.- Increase the concentration of the azide-PEG-fluorophore.- Increase the click reaction incubation time (balance with potential toxicity). | |
| High background fluorescence | - Incomplete removal of unbound probe.- Non-specific binding of the probe. | - Increase the number and duration of washing steps.- Decrease the concentration of the azide-PEG-fluorophore. | |
| Cell toxicity or death (especially with CuAAC) | - Copper catalyst cytotoxicity.- High concentrations of reagents. | - Ensure the correct ratio of THPTA ligand to CuSO₄ (at least 5:1).- Minimize the click reaction incubation time.- Reduce the concentrations of all reaction components.- Consider using the SPAAC protocol instead. |
Visualizations
References
Application Notes and Protocols for the Purification of m-PEG11-azide Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including small molecules, peptides, and proteins. The m-PEG11-azide linker is a discrete PEG reagent containing eleven ethylene glycol units with a terminal azide group, which allows for its conjugation to various molecules through click chemistry or other azide-reactive ligations.
Following the conjugation reaction, robust purification is paramount to isolate the desired PEGylated product from unreacted starting materials, excess PEG linker, and other reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and commonly employed technique for this purpose, offering high-resolution separation based on the hydrophobicity of the components in the reaction mixture.[][2]
This document provides detailed application notes and protocols for the purification of this compound conjugates using HPLC. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Principles of RP-HPLC for PEGylated Conjugates
RP-HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase, typically a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN) or methanol.[][2] Molecules in the sample partition between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, while more polar molecules have a higher affinity for the mobile phase and elute earlier.
The introduction of an this compound moiety to a molecule will alter its overall hydrophobicity and, consequently, its retention behavior in RP-HPLC. While the ethylene glycol units of the PEG chain are hydrophilic, the overall effect on a conjugate's retention time will depend on the properties of the molecule it is attached to. In many cases, particularly with polar small molecules or peptides, the PEG chain can increase the overall hydrophobicity, leading to longer retention times.[3]
Experimental Workflow
The general workflow for the purification of an this compound conjugate by RP-HPLC involves several key steps, from sample preparation to final product analysis.
Caption: Workflow for the purification of this compound conjugates using RP-HPLC.
Detailed Protocols
The following protocols provide a starting point for developing a purification method for your specific this compound conjugate. Optimization of these parameters will likely be necessary.
Protocol 1: Purification of a Small Molecule this compound Conjugate
This protocol is designed for the purification of a conjugate where this compound is attached to a small organic molecule.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Good starting points are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or the initial mobile phase composition (e.g., high aqueous content).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or ≥10 mm ID (preparative) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min (analytical) or scaled appropriately for preparative |
| Column Temperature | 25-40 °C (elevated temperature can improve peak shape) |
| Detection | UV at a wavelength suitable for the small molecule. If the chromophore is weak or absent, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended. |
| Injection Volume | 10-100 µL (analytical) or optimized for preparative scale |
3. Gradient Elution Program:
This is a generic gradient and should be optimized based on the hydrophobicity of the conjugate.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 95 |
| 40.0 | 95 |
| 41.0 | 5 |
| 50.0 | 5 |
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent via lyophilization (freeze-drying) or rotary evaporation to obtain the purified conjugate.
Protocol 2: Purification of a Peptide this compound Conjugate
This protocol is tailored for the purification of a peptide that has been conjugated with this compound.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18 or C8, 300Å pore size for larger peptides, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-60 °C (can significantly improve peak shape for peptides) |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20-100 µL |
3. Gradient Elution Program:
The gradient will be highly dependent on the peptide sequence. A shallow gradient is often required to resolve the PEGylated peptide from the un-PEGylated starting material.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 10 |
| 45.0 | 60 |
| 50.0 | 95 |
| 55.0 | 95 |
| 56.0 | 10 |
| 65.0 | 10 |
4. Post-Purification:
-
Follow the same procedure as for small molecules: collect fractions, analyze purity, pool, and remove solvent.
Data Presentation
Quantitative data from the purification should be summarized for clarity and comparison. Below are example tables for reporting purification results.
Table 1: Analytical HPLC Data of Crude vs. Purified Product
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Mixture | ||
| Unreacted Small Molecule/Peptide | e.g., 15.2 | e.g., 35 |
| This compound | e.g., 18.5 | e.g., 40 |
| This compound Conjugate | e.g., 25.8 | e.g., 20 |
| Byproducts | various | e.g., 5 |
| Purified Conjugate | ||
| This compound Conjugate | e.g., 25.8 | >95 |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Material Loaded | e.g., 100 mg |
| Collected Fraction Volume | e.g., 50 mL |
| Yield of Purified Product | e.g., 15 mg |
| Purity (by analytical HPLC) | e.g., 98% |
| Recovery | e.g., 75% |
Troubleshooting and Optimization
Logical Flow for Troubleshooting Common HPLC Purification Issues
Caption: Troubleshooting guide for HPLC purification of this compound conjugates.
Conclusion
The purification of this compound conjugates can be effectively achieved using reversed-phase HPLC. Careful method development, starting with the general protocols provided, is crucial for obtaining a highly pure product. The choice of column, mobile phase, and gradient must be tailored to the specific properties of the conjugate. By systematically optimizing these parameters and employing appropriate detection methods, researchers can successfully isolate and characterize their target PEGylated molecules for downstream applications in research and drug development.
References
Application Note: Quantitative Analysis of m-PEG11-azide Functionalization using ¹H-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) derivatives are extensively utilized in bioconjugation and drug delivery systems to enhance the therapeutic properties of molecules. The functionalization of PEG with azide groups (–N₃) is a critical step for subsequent "click" chemistry reactions, enabling the attachment of various moieties. Accurate quantification of this azide functionalization is paramount for the quality control and efficacy of the final product.
Direct quantification of PEG-azides by ¹H Nuclear Magnetic Resonance (¹H-NMR) can be challenging due to the overlapping signals of the methylene protons adjacent to the azide group with the main PEG backbone signals.[1] This application note details a robust method for the precise quantification of m-PEG₁₁-azide functionalization. The protocol involves the conversion of the azide to a 1,2,3-triazole adduct via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This derivatization provides a distinct ¹H-NMR signal that is well-resolved from the PEG backbone, allowing for accurate quantification.[1]
Principle
The quantification of m-PEG₁₁-azide is achieved through a two-step process:
-
Derivatization: The m-PEG₁₁-azide is reacted with an alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This reaction is highly specific and proceeds with a quantitative yield.
-
Quantitative NMR (qNMR): The resulting triazole-functionalized PEG is analyzed by ¹H-NMR with a known amount of an internal standard. The degree of azide functionalization is calculated by comparing the integral of the characteristic triazole proton signal with the integral of the PEG backbone and the internal standard.
Experimental Protocols
Materials and Equipment
-
m-PEG₁₁-azide sample
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl Terephthalate (DMTP) (Internal Standard)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Standard laboratory glassware and equipment
Diagram of the Derivatization Reaction (Click Chemistry)
Caption: Derivatization of m-PEG₁₁-azide via CuAAC.
Protocol for Sample Preparation and Derivatization
-
Dissolve the m-PEG₁₁-azide: Accurately weigh approximately 10-20 mg of the m-PEG₁₁-azide sample and dissolve it in 0.5 mL of CDCl₃ or DMSO-d₆ in a clean vial.
-
Add Phenylacetylene: Add a 5-fold molar excess of phenylacetylene to the solution.
-
Prepare the Catalyst Solution: In a separate microfuge tube, prepare a fresh catalyst solution by dissolving a small amount of CuSO₄·5H₂O and a 2-fold molar excess of sodium ascorbate (relative to CuSO₄) in a minimal amount of DMSO-d₆ (if using CDCl₃ as the main solvent) or directly in the reaction solvent.
-
Initiate the Reaction: Add the catalyst solution to the m-PEG₁₁-azide and phenylacetylene mixture. The reaction is typically complete within 30-60 minutes at room temperature.[2]
-
Prepare the qNMR Sample:
-
Accurately weigh approximately 5 mg of the internal standard, Dimethyl Terephthalate (DMTP), into a clean, dry vial.
-
Quantitatively transfer the reaction mixture to the vial containing the internal standard.
-
Ensure the total volume is suitable for your NMR tube (typically 0.6-0.7 mL).
-
Mix thoroughly to ensure a homogeneous solution.
-
Transfer the final solution to an NMR tube.
-
¹H-NMR Spectrometer Parameters
-
Spectrometer Frequency: ≥ 400 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Pulse Program: Standard 1D proton pulse sequence
-
Relaxation Delay (d1): 5 x T₁ of the least rapidly relaxing proton of interest (a delay of 10-30 seconds is generally sufficient for quantitative accuracy).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio, >250:1 is recommended for integration accuracy).[3]
-
Temperature: 298 K
Data Analysis and Presentation
¹H-NMR Signal Assignments
The following are typical chemical shifts observed in CDCl₃. Note that these can vary slightly depending on the solvent and specific molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons (N) |
| PEG backbone (-O-CH₂ -CH₂ -O-) | ~3.64 | s | ~44 |
| Methoxy group (-OCH₃ ) | ~3.38 | s | 3 |
| Methylene adjacent to azide (-CH₂ -N₃) | ~3.39 | t | 2 |
| Triazole proton (-C=C H-) | ~7.8-8.1 | s | 1 |
| DMTP aromatic protons | ~8.11 | s | 4 |
| DMTP methyl protons | ~3.94 | s | 6 |
Note: The methylene protons adjacent to the azide are often obscured by the PEG backbone signals, which is why the triazole formation is necessary for accurate quantification.[1]
Calculation of Functionalization Efficiency
The percentage of azide functionalization can be calculated using the following formula:
% Functionalization = ( ( ITriazole / NTriazole ) / ( IPEG / NPEG ) ) * 100
Where:
-
ITriazole = Integral of the triazole proton signal.
-
NTriazole = Number of triazole protons (which is 1).
-
IPEG = Integral of a well-resolved signal from the PEG backbone (e.g., the main methylene signal).
-
NPEG = Number of protons corresponding to the integrated PEG signal. For the entire backbone of m-PEG₁₁, this is approximately 44.
Alternatively, quantification can be performed relative to the internal standard for absolute concentration determination.
Quantitative Data Summary
The following table structure should be used to present the quantitative results from the ¹H-NMR analysis.
| Sample ID | ITriazole | IPEG Backbone | IInternal Standard (DMTP aromatic) | Calculated % Functionalization |
| Batch 1 | e.g., 1.00 | e.g., 42.5 | e.g., 4.00 | e.g., 96.6% |
| Batch 2 | e.g., 0.95 | e.g., 43.0 | e.g., 4.02 | e.g., 91.8% |
| Batch 3 | e.g., 1.02 | e.g., 42.8 | e.g., 3.98 | e.g., 98.5% |
Workflow and Logic Diagrams
Experimental Workflow
Caption: Experimental workflow for qNMR analysis.
Logical Relationship for Calculation
References
Application Notes and Protocols for m-PEG11-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing optimal reactions with m-PEG11-azide, a hydrophilic 11-unit polyethylene glycol (PEG) linker containing a terminal azide group. This reagent is primarily utilized in bioorthogonal "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the stable conjugation of molecules.
Introduction to this compound and Click Chemistry
This compound is a valuable tool in bioconjugation and drug development due to its water solubility and flexible PEG spacer, which can improve the pharmacokinetic properties of conjugated molecules.[1] The terminal azide group allows for highly specific and efficient ligation to alkyne-containing molecules through click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide, forming a stable triazole. The high ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic catalyst, making it ideal for applications in living systems.[3]
Optimizing Reaction Conditions for High Yield
Achieving optimal yield in this compound reactions requires careful consideration of several parameters. The following tables summarize key factors influencing the efficiency of CuAAC and SPAAC reactions.
Table 1: Factors Influencing CuAAC Reaction Yield
| Parameter | Recommendation | Rationale & Remarks |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) is most common. | In situ reduction of Cu(II) to the active Cu(I) state is convenient and effective. |
| Copper Concentration | 50-100 µM | Higher concentrations can lead to protein precipitation and cellular toxicity. |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligands. | Ligands stabilize the Cu(I) catalyst, prevent precipitation, and can accelerate the reaction. A 5:1 ligand to copper molar ratio is often recommended. |
| Reducing Agent | Sodium Ascorbate | Efficiently reduces Cu(II) to Cu(I). Should be prepared fresh. |
| Solvent | Aqueous buffers (Phosphate, Carbonate, HEPES), DMF, DMSO, or mixtures. | The choice of solvent depends on the solubility of the reactants. Tris buffer should be avoided as it can inhibit the reaction. |
| pH | 6.5 - 8.0 | Optimal range for catalyst stability and reaction rate. |
| Reactant Ratio | A slight excess of one reactant (e.g., 1.1-2 equivalents of the alkyne) can drive the reaction to completion. | The optimal ratio should be determined empirically for each specific conjugation. |
| Temperature | Room temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Additives | Aminoguanidine | Can be added to prevent side reactions and protein crosslinking caused by ascorbate oxidation byproducts. |
Table 2: Factors Influencing SPAAC Reaction Yield
| Parameter | Recommendation | Rationale & Remarks |
| Cyclooctyne | Dibenzocyclooctyne (DBCO) derivatives generally offer the fastest reaction rates. Bicyclo[6.1.0]nonyne (BCN) is a smaller, less lipophilic alternative with a slower reaction rate.[4] | The choice of cyclooctyne is a trade-off between reaction kinetics, stability, and the physicochemical properties of the final conjugate. DBCO has been shown to provide a stronger signal in comparative studies, indicating higher reaction efficiency. |
| Solvent | Aqueous buffers (HEPES, PBS), DMEM, RPMI, DMSO, DMF. | HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS. |
| pH | Generally, higher pH values (up to ~8.5) increase the reaction rate. | The effect of pH can be buffer-dependent; for example, this trend is not observed in HEPES buffer. |
| Temperature | Room temperature to 37°C | Higher temperatures generally increase the reaction rate. For cell-based applications, 37°C is standard. |
| Reactant Ratio | A 2-4 molar excess of the DBCO or BCN component is often used. | Increasing reactant concentrations can significantly improve reaction yield, especially for reactions with slower kinetics. |
| PEG Linker | The presence of a PEG linker on the cyclooctyne reagent can enhance reaction rates. | The PEG spacer can reduce steric hindrance and improve solubility. |
Experimental Protocols
The following are general protocols for the conjugation of this compound to an alkyne-containing molecule. These should be optimized for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized protein in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-functionalized protein
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer to a concentration that will provide a 2-5 fold molar excess over the protein.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions to achieve a final 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA. Allow this mixture to stand for 1-2 minutes.
-
-
Reaction Assembly:
-
In the reaction tube containing the alkyne-functionalized protein, add the desired volume of the this compound solution.
-
Add aminoguanidine stock solution to a final concentration of 5 mM.
-
Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the Cu(I) catalyst, although the use of a reducing agent and ligand often makes this unnecessary for many applications.
-
-
Purification:
-
Purify the this compound-protein conjugate from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry (e.g., LC-MS), or other relevant techniques to confirm conjugation and determine the yield.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer: HEPES or PBS, pH 7.4
-
Solvent for stock solutions (e.g., DMSO, DMF)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent like DMSO.
-
Prepare a stock solution of this compound in the reaction buffer or DMSO.
-
-
Reaction Assembly:
-
In a reaction tube, dissolve or dilute the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
Add the this compound stock solution to the reaction mixture to achieve a 1.5-3 fold molar excess. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically <10%) if working with sensitive biomolecules.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentration of the reactants.
-
-
Monitoring the Reaction (Optional):
-
The progress of the SPAAC reaction with DBCO can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at approximately 309 nm, which is characteristic of the DBCO group.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC for small molecules and peptides, or size-exclusion chromatography for larger biomolecules.
-
-
Analysis:
-
Confirm the successful conjugation and assess the purity and yield of the final product using techniques like LC-MS, NMR, or SDS-PAGE.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions with this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes and Protocols for the Conjugation of m-PEG11-azide to an Alkyne via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction facilitates the covalent ligation of an azide-functionalized molecule, such as methoxy-poly(ethylene glycol)(11)-azide (m-PEG11-azide), to a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][4] PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics, such as enhancing solubility, stability, and circulation half-life. The CuAAC reaction offers a robust and precise method for achieving controlled PEGylation.
These application notes provide a comprehensive, step-by-step guide for the successful conjugation of this compound to an alkyne-containing molecule. The protocol details the necessary reagents, optimal reaction conditions, and purification methods, and is designed to be adaptable for a variety of research and drug development applications.
Reaction Principle
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) catalyst to the terminal alkyne. This activates the alkyne for a [3+2] cycloaddition with the azide. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance catalyst stability, prevent oxidative damage to sensitive biomolecules, and accelerate the reaction, a copper-chelating ligand is often employed.
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to an alkyne-functionalized molecule.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: Deoxygenated phosphate-buffered saline (PBS), pH 7.4, or a mixture of PBS with a co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) if substrate solubility is limited.
-
Purification reagents: Depending on the chosen method, this may include HPLC-grade solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid), or materials for size-exclusion chromatography.
-
Deionized water
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in the chosen reaction buffer or co-solvent.
-
Alkyne-functionalized molecule (10 mM): Dissolve the alkyne-containing substrate in a compatible solvent. For hydrophobic molecules, DMSO is often a suitable choice.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Ligand (THPTA or TBTA) (50 mM): Dissolve the ligand in deionized water (for THPTA) or a DMSO/water mixture (for TBTA).
-
Sodium Ascorbate (100 mM): Prepare this solution fresh just before initiating the reaction by dissolving sodium ascorbate in deionized water. Ensure the solution is clear and colorless.
Step-by-Step Conjugation Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the alkyne-functionalized molecule stock solution. A typical starting concentration is in the micromolar to low millimolar range.
-
Add a 1.5 to 2-fold molar excess of the this compound stock solution to the reaction tube.
-
Add the appropriate volume of reaction buffer to achieve the desired final concentration of reactants.
-
-
Catalyst Premix Preparation:
-
In a separate tube, prepare the copper/ligand catalyst premix. Combine the 20 mM CuSO₄ stock solution and the 50 mM ligand stock solution. A common ligand-to-copper molar ratio is 5:1 to protect biomolecules from reactive oxygen species.
-
Gently mix the catalyst premix.
-
-
Reaction Initiation:
-
Add the copper/ligand catalyst premix to the reaction tube containing the alkyne and azide. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the conjugation reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction solution by vortexing briefly or by inversion.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be protected from light, although this is not always necessary.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the product and the consumption of starting materials. For larger biomolecules, SDS-PAGE can be used.
-
-
Quenching the Reaction:
-
Once the reaction is complete, it can be quenched by adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to a final concentration of 10 mM to sequester the copper catalyst.
-
Purification of the Conjugate
The purification method will depend on the properties of the final conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying small molecule and peptide conjugates, providing high purity products.
-
Size-Exclusion Chromatography (SEC): This method is suitable for purifying larger biomolecule conjugates, separating the product from unreacted small molecule reagents.
-
Dialysis or Ultrafiltration: For very large biomolecules, these methods can be used to remove excess small molecule reagents and the catalyst.
Characterization
The identity and purity of the final m-PEG11-triazole conjugate should be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the triazole ring and the overall structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
The following tables summarize typical quantitative data for CuAAC reactions. Note that optimal conditions and outcomes can vary depending on the specific alkyne substrate.
| Parameter | Typical Range | Notes | Reference |
| This compound Concentration | 50 µM - 10 mM | Higher concentrations can increase reaction rates. | General Protocols |
| Alkyne Concentration | 25 µM - 5 mM | Typically the limiting reagent. | General Protocols |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 3:1 | An excess of the PEG-azide is often used to drive the reaction to completion. | |
| Copper(II) Sulfate Concentration | 50 µM - 500 µM | Higher concentrations can be necessary for challenging substrates but may increase the risk of side reactions. | |
| Ligand Concentration | 250 µM - 2.5 mM | A 5:1 molar ratio to copper is commonly recommended. | |
| Sodium Ascorbate Concentration | 500 µM - 5 mM | A 5-10 fold excess relative to copper is typical. | |
| Reaction Time | 1 - 12 hours | Can be optimized by monitoring reaction progress. | General Protocols |
| Temperature | Room Temperature (20-25 °C) | The reaction is generally efficient at ambient temperature. | |
| pH | 6.5 - 8.0 | The reaction is tolerant of a range of pH values. | |
| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yields. | |
| Achievable Purity (Post-HPLC) | > 98% | RP-HPLC is very effective for achieving high purity of the final conjugate. | General Protocols |
Mandatory Visualization
Caption: Workflow for the CuAAC conjugation of this compound to an alkyne.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low or No Reaction | Inaccessible alkyne/azide group | For large biomolecules, reactive groups may be sterically hindered. Consider using a longer PEG linker or denaturing conditions with co-solvents like DMSO. | |
| Copper catalyst sequestration | Some functional groups (e.g., thiols, histidines) can chelate copper. Increase the concentration of the copper-ligand complex or add a sacrificial metal like Zn(II). | ||
| Oxidation of Cu(I) to inactive Cu(II) | Ensure sodium ascorbate solution is freshly prepared. Deoxygenate reaction buffers if working with highly oxygen-sensitive substrates. | General Protocols | |
| Low Yields | Suboptimal reactant concentrations | Optimize the molar ratio of azide to alkyne and the concentrations of all catalytic components. | |
| Incorrect order of reagent addition | Prepare the copper-ligand premix before adding it to the reactants, and add sodium ascorbate last to initiate the reaction. | General Protocols | |
| Byproduct Formation | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of sodium ascorbate is present. | |
| Degradation of sensitive substrates | The use of a 5:1 ligand-to-copper ratio helps to minimize oxidative damage from reactive oxygen species. |
References
Troubleshooting & Optimization
troubleshooting low yield in m-PEG11-azide click reaction
Welcome to the technical support center for m-PEG11-azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound.
Troubleshooting Low Reaction Yield
Low or no product yield is one of the most common challenges encountered in click chemistry. This guide provides a systematic approach to identifying and resolving the potential causes of low reaction efficiency.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting low yields in your this compound click reaction.
Caption: A step-by-step workflow for troubleshooting low yields in click reactions.
Frequently Asked Questions (FAQs)
Reagent & Catalyst Issues
Q1: My reaction yield is consistently low. Could my this compound have degraded?
A1: While PEG azides are generally stable, improper storage can lead to degradation. This compound and similar PEG-azide compounds should be stored at -20°C in a dry, dark environment.[1][2] Avoid repeated freeze-thaw cycles. To check the integrity of your azide, consider running a small-scale control reaction with a simple, reliable alkyne partner.
Q2: How critical is the quality of the copper source and reducing agent?
A2: The quality is critical. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[3] It is highly recommended to use a freshly prepared solution of the reducing agent, such as sodium ascorbate, for each experiment as it readily oxidizes in solution.[3]
Q3: What is the optimal ratio of ligand to copper?
A3: A ligand-to-copper ratio of at least 5:1 is often recommended for bioconjugation reactions.[4] The ligand, such as THPTA or TBTA, not only accelerates the reaction but also protects the Cu(I) from oxidation and can prevent copper-mediated damage to sensitive biomolecules. However, excessively high ligand concentrations can sometimes inhibit the reaction.
Q4: Can I use any copper(II) salt?
A4: Copper(II) sulfate (CuSO₄) is the most commonly used precursor for generating the Cu(I) catalyst in situ with a reducing agent. Other copper(II) salts can be used, but reaction efficiency may vary.
Reaction Condition Issues
Q5: What is the ideal solvent for my this compound click reaction?
A5: The choice of solvent depends on the solubility of your alkyne-containing molecule. This compound itself is soluble in a range of aqueous and organic solvents. For biomolecules, aqueous buffers like PBS or HEPES at a pH between 7 and 8 are common. If your alkyne partner has poor aqueous solubility, a co-solvent system such as water/DMSO or water/DMF can be used to improve solubility.
Q6: My reaction mixture turns cloudy or a precipitate forms. What could be the cause?
A6: Precipitation can occur due to several reasons:
-
Poor solubility of reactants or product: The PEGylated product might have different solubility characteristics than the starting materials. Using a co-solvent can help maintain solubility.
-
Catalyst precipitation: In some cases, the copper catalyst or its complexes may precipitate. Ensuring the ligand is in sufficient excess can help prevent this.
-
Protein aggregation: If you are working with proteins, the reaction conditions (e.g., presence of copper, organic solvents) could be causing aggregation.
Q7: How long should I run the reaction, and at what temperature?
A7: Most click reactions proceed to completion within 1 to 24 hours at room temperature. If you are experiencing low yield, you can try increasing the reaction time or gently heating the mixture (e.g., to 30-40°C), provided your molecules are stable at elevated temperatures. Reaction progress can be monitored by techniques like TLC, LC-MS, or NMR.
Q8: Are there any substances that can interfere with the click reaction?
A8: Yes. Thiols, such as DTT or cysteine residues in proteins, can coordinate with the copper catalyst and inhibit the reaction. It is advisable to remove reducing agents like DTT before initiating the click reaction. Buffers containing metal chelators, such as Tris, should also be avoided as they can sequester the copper catalyst.
Purification Issues
Q9: How can I effectively purify my PEGylated product?
A9: Purification can be challenging due to the heterogeneity of PEGylated products and the need to remove the copper catalyst. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the higher molecular weight PEGylated product from smaller unreacted molecules.
-
Affinity Chromatography: If your molecule has an affinity tag, this can be a highly specific method of purification.
-
Dialysis or Ultrafiltration: Useful for removing small molecules like the catalyst and unreacted reagents from a macromolecular product.
-
Precipitation: The product can sometimes be precipitated out of the reaction mixture, for example, by adding ethanol.
To remove residual copper, washing with a solution of a chelating agent like EDTA is often recommended.
Data Presentation: Reaction Condition Optimization
Table 1: General CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | An excess of one reagent can drive the reaction to completion. |
| Copper Catalyst | 1-10 mol% | Lower catalyst loading is preferred to minimize copper contamination. |
| Ligand | 1-10 mol% (or 2:1 to 5:1 ratio to Cu) | Equimolar to or in slight excess of the copper catalyst. |
| Reducing Agent | 10-50 mol% | A sufficient excess is needed to maintain copper in the +1 state. |
| Temperature | Room Temperature to 45°C | Higher temperatures can increase the rate but may degrade sensitive molecules. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Effect of Solvent on CuAAC Yield for a Model Reaction
| Solvent | Yield (%) |
| Cyrene™ | 50-96% |
| DCM | Moderate |
| 1,4-Dioxane | Moderate |
| DMF | Low |
| NMP | Low |
| DMSO | Low |
| Data synthesized from a study on various substrates, demonstrating the significant impact of solvent choice. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol provides a starting point for the click reaction of this compound with an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
Solvent (e.g., water, PBS, or a co-solvent mixture like DMSO/water)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent system.
-
Catalyst/Ligand Premix: In a separate tube, a few minutes before initiating the reaction, mix the CuSO₄ stock solution with the THPTA (or TBTA) stock solution in a 1:5 molar ratio.
-
Reaction Initiation: Add the premixed catalyst/ligand solution to the solution of the alkyne and azide.
-
Reduction of Cu(II): Add a freshly prepared solution of sodium ascorbate (10-20 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Purification: Once the reaction is complete, purify the product using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation to remove unreacted starting materials and the copper catalyst.
Protocol 2: Small-Scale Test Reaction to Check Reagent Activity
This protocol is useful for verifying the activity of your reagents if you are experiencing consistently low yields. A fluorogenic alkyne can be used for easy readout.
Caption: Workflow for a small-scale test click reaction.
Procedure:
-
Prepare stock solutions of a simple alkyne (e.g., propargyl alcohol or a fluorogenic alkyne), your this compound, CuSO₄, a suitable ligand (e.g., THPTA), and sodium ascorbate in an appropriate solvent.
-
In a microcentrifuge tube, combine the alkyne and azide solutions.
-
Add the premixed CuSO₄/ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Analyze the reaction mixture by a suitable method (e.g., fluorescence spectroscopy if a fluorogenic alkyne is used, or LC-MS) to determine if the expected product has formed. Successful formation of the product indicates that your reagents are active.
By following these troubleshooting guides and protocols, you can systematically address the common issues leading to low yields in this compound click reactions and optimize your experimental conditions for successful conjugation.
References
Technical Support Center: Optimizing Reaction Buffer for m-PEG11-Azide Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to optimize the conjugation of m-PEG11-azide to target molecules. The focus is on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation via CuAAC?
The efficiency of CuAAC is pH-dependent. The optimal pH range is generally between 7 and 9.[1][2] For most biomolecule conjugations, a pH of 7.4-7.5 is an excellent starting point.[2][3] While the reaction can proceed in a pH range of 4-11, it is crucial to consider the stability of your specific biomolecule and other reagents, like NHS esters, which can hydrolyze at higher pH values.[1]
Q2: Which buffers should I use for the conjugation, and which should I avoid?
Recommended Buffers: Amine-free buffers are essential for successful conjugation. Suitable options include phosphate-buffered saline (PBS), HEPES, and carbonate or borate buffers.
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These compounds can interfere with the reaction by chelating the copper catalyst or by competing with the intended reaction.
Q3: Why is my conjugation yield low or non-existent?
Low yield is the most common issue and can stem from several factors:
-
Suboptimal pH: The reaction pH may be outside the optimal 7-9 range.
-
Incorrect Buffer: Use of amine-containing buffers like Tris or glycine is a frequent cause of failure.
-
Oxidized Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation. The reaction requires a reducing agent (like sodium ascorbate) and a stabilizing ligand (like THPTA) to maintain the copper in its active Cu(I) state.
-
Degraded Reagents: Sodium ascorbate is particularly susceptible to oxidation and should always be prepared fresh.
-
Interfering Substances: Additives in your biomolecule solution (e.g., BSA, glycine, sodium azide) can inhibit the reaction. It is recommended to use a purified biomolecule (>95% purity).
-
Insufficient Reagent Concentration: The reaction rate can be dependent on catalyst concentration, with maximal activity often observed around 250 μM Copper. The azide component is also typically used in molar excess.
Q4: What are the essential components of a CuAAC reaction buffer?
A robust CuAAC reaction mixture contains:
-
An Amine-Free Buffer: To maintain the optimal pH (e.g., PBS, pH 7.4).
-
Copper(II) Source: Typically Copper(II) sulfate (CuSO₄).
-
Reducing Agent: Freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.
-
Cu(I) Stabilizing Ligand: A water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. The ligand accelerates the reaction and protects biomolecules from oxidative damage by reactive oxygen species.
-
Optional Additives: Aminoguanidine can be included to scavenge reactive byproducts from ascorbate oxidation that might otherwise damage proteins.
Q5: How can I protect my sensitive biomolecule from damage during the reaction?
Oxidative damage can be a concern. Using a copper-stabilizing ligand is crucial, as it can act as a sacrificial reductant. A common strategy is to use the ligand in a five-fold excess relative to the copper sulfate. For particularly sensitive biomolecules, performing the reaction at 4°C overnight instead of at room temperature can also be beneficial.
Troubleshooting Guide: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure you are using an amine-free buffer such as PBS or HEPES. Avoid Tris and glycine buffers completely. If your biomolecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis. |
| Suboptimal pH | Verify that the final reaction pH is between 7 and 9. If necessary, perform a pH optimization screen using a series of buffers from pH 6.5 to 8.5 to find the ideal condition for your system. |
| Inactive Catalyst System | Always prepare sodium ascorbate solution fresh before use. Premix the CuSO₄ and the stabilizing ligand (e.g., THPTA) before adding them to the reaction mixture. Ensure the final concentrations of catalyst components are sufficient (see Table 2). |
| Interfering Substances | Purify the starting biomolecule to >95% purity to remove interfering proteins (like BSA) or small molecules (like sodium azide or glycine). |
| Reagent Stoichiometry | Ensure the this compound is in molar excess (typically 2 to 50-fold) relative to the alkyne-containing molecule. |
| Low Reagent Concentration | For dilute biomolecule solutions, increasing the concentration of the copper catalyst (e.g., up to 250 µM) can improve reaction rates. |
Data Summary
Table 1: Recommended pH Ranges for Azide Conjugation
| Chemistry | Reaction Type | Recommended pH Range | Optimal Starting pH |
| CuAAC | Copper-Catalyzed | 7.0 - 9.0 | 7.5 |
| SPAAC | Strain-Promoted (Copper-Free) | 7.5 - 8.0 | 7.5 |
Table 2: Typical Component Concentrations for a CuAAC Reaction
| Component | Stock Concentration | Final Concentration | Notes |
| Alkyne-Biomolecule | Varies | 10 - 50 µM | |
| This compound | 5 mM (in DMSO) | 50 - 250 µM (2-5x excess) | Azide is often used in excess to drive the reaction. |
| CuSO₄ | 20 mM (in H₂O) | 50 - 250 µM | Maximal activity is often reached around 250 µM. |
| THPTA Ligand | 50 mM (in H₂O) | 250 - 1250 µM (5x excess to Cu) | A 5:1 ligand-to-copper ratio is recommended to protect biomolecules. |
| Sodium Ascorbate | 100 mM (in H₂O) | 5 mM | Must be prepared fresh. |
| Aminoguanidine (Optional) | 100 mM (in H₂O) | 5 mM | Scavenges reactive carbonyls to prevent side reactions. |
Experimental Protocols
Protocol 1: General CuAAC of this compound to an Alkyne-Modified Protein
This protocol is a starting point for conjugating an alkyne-modified protein at a concentration of 25 µM.
1. Reagent Preparation:
-
Alkyne-Protein: Prepare a solution of your alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 5 mM stock solution in DMSO.
-
Catalyst Premix: Prepare a premix of CuSO₄ and THPTA ligand. For a 100 µM final CuSO₄ concentration, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This creates the recommended 5:1 ligand-to-copper ratio.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be made fresh immediately before use.
-
Aminoguanidine (Optional): Prepare a 100 mM stock solution in water.
2. Reaction Assembly (for a 500 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
432.5 µL of the alkyne-protein solution (to achieve a final concentration of 25 µM).
-
5 µL of 5 mM this compound (final concentration: 50 µM, a 2-fold excess).
-
7.5 µL of the CuSO₄/THPTA catalyst premix (final concentrations: 100 µM CuSO₄, 500 µM THPTA).
-
25 µL of 100 mM aminoguanidine (optional, final concentration: 5 mM).
-
-
Mix gently by inverting the tube.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).
3. Incubation and Quenching:
-
Mix the final solution gently and incubate at room temperature for 1-2 hours.
-
To stop the reaction and remove copper, add EDTA to a final concentration of 10 mM or proceed directly to purification.
4. Purification:
-
Remove unreacted PEG-azide and catalyst components using a desalting column, dialysis, or a method suitable for your specific biomolecule.
Protocol 2: pH Optimization Screen for a CuAAC Reaction
This protocol helps determine the ideal pH for your specific conjugation.
1. Buffer Preparation:
-
Prepare a series of amine-free buffers (e.g., phosphate buffer) with pH values ranging from 6.5 to 8.5 in 0.5 unit increments (i.e., 6.5, 7.0, 7.5, 8.0, 8.5).
2. Reaction Setup:
-
Set up a separate reaction tube for each pH value to be tested.
-
For each tube, follow the assembly steps in Protocol 1 , but replace the standard PBS buffer with the corresponding pH-specific buffer.
-
Ensure all other reagent concentrations remain constant across all reactions.
3. Incubation and Analysis:
-
Incubate all reactions under identical conditions (e.g., room temperature for 1 hour).
-
Analyze the conjugation efficiency for each pH point. Suitable analytical methods include SDS-PAGE (visualizing a band shift), HPLC, or mass spectrometry.
4. Evaluation:
-
Compare the results to identify the pH that provides the highest conjugation yield without causing degradation of your biomolecule.
Visualizations
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Caption: Troubleshooting decision tree for low bioconjugation yield.
References
how to improve solubility of m-PEG11-azide conjugates
Welcome to the technical support center for m-PEG11-azide conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of these valuable reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) linker containing eleven ethylene glycol units and an azide (-N3) functional group. The PEG chain imparts hydrophilicity, making it generally soluble in aqueous solutions.[1][2] It is also soluble in a variety of polar organic solvents.[3][4][5]
Q2: In which solvents can I dissolve my this compound conjugate?
A2: this compound and its conjugates are typically soluble in water and many common laboratory solvents. These include:
-
Aqueous buffers: Phosphate-buffered saline (PBS), TRIS buffers, etc.
-
Polar aprotic solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).
-
Chlorinated solvents: Dichloromethane (DCM) and chloroform.
-
Alcohols: Methanol and ethanol.
In general, PEGs are less soluble in non-polar solvents like aliphatic hydrocarbons and ether.
Q3: Does the azide functional group significantly impact the solubility of the PEG chain?
A3: The presence of terminal azide groups can influence the melting behavior and crystallinity of PEG chains, especially for those with very low molecular weights. This can, in turn, affect the rate of dissolution. However, for an 11-unit PEG, the overall hydrophilicity of the PEG backbone is the dominant factor in determining its solubility in polar solvents. Studies on oligoethylene glycol pleuromutilins have shown that azide-terminated chains can have their solubility increase with longer chain lengths due to the increased number of hydrogen bond-accepting ether groups.
Q4: How should I store my this compound conjugate?
A4: For long-term stability, it is recommended to store this compound and its conjugates at -20°C in a dry environment. For stock solutions, it is best to prepare them fresh. If temporary storage is necessary, keep them at 2-8°C for a few days. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues with this compound Conjugates
This guide addresses common problems researchers face when dissolving this compound and its conjugates.
Problem 1: The conjugate is not dissolving or is dissolving very slowly in an aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Time or Agitation | Vortex or stir the solution for a longer period. | PEG dissolution, especially for higher molecular weights or crystalline forms, can be slow. |
| Low Temperature | Gently warm the solution to 30-40°C. | Mild heating can significantly increase the dissolution rate of PEGs. Avoid excessive heat to prevent potential degradation of the conjugate. |
| High Concentration | Try dissolving a smaller amount of the conjugate in the same volume of solvent to create a more dilute solution. | Exceeding the solubility limit will result in undissolved material. |
| pH of the Buffer | Ensure the pH of the buffer is within a neutral range (pH 6-8) unless your specific conjugate requires acidic or basic conditions for stability. | While PEG itself is stable over a wide pH range, the stability and solubility of the conjugated molecule may be pH-dependent. |
| Presence of Salts | If using a high salt concentration buffer, try dissolving in a lower salt concentration buffer or pure water first. | High salt concentrations can sometimes decrease the solubility of PEGs ("salting out" effect). |
Problem 2: The conjugate is not dissolving in an organic solvent.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Choice | Refer to the solubility table below and select a more appropriate solvent. | The solubility of the conjugated molecule may dictate the best organic solvent. |
| Low Temperature | Gently warm the solution. | As with aqueous solutions, mild heating can improve solubility in organic solvents. |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration of the conjugate. | The concentration may be too high for the chosen solvent. |
| Moisture Contamination | Use anhydrous (dry) solvents, especially for moisture-sensitive conjugates. | Water in organic solvents can sometimes affect the solubility of certain compounds. |
Quantitative Data Summary
| Solvent | General Solubility of Low MW PEGs |
| Water | Very Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Acetonitrile (ACN) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Toluene | Less Soluble (solubility increases with temperature) |
| Diethyl Ether | Insoluble |
| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble |
Experimental Protocols
Protocol 1: General Method for Dissolving this compound Conjugates
This protocol provides a general procedure for dissolving this compound conjugates in either aqueous or organic solvents.
Materials:
-
This compound conjugate
-
Selected solvent (e.g., ultrapure water, PBS, DMF, DMSO)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating block (optional)
Procedure:
-
Bring the vial of the this compound conjugate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the conjugate in a suitable container.
-
Add the selected solvent to the desired final concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the conjugate has not fully dissolved, continue to agitate the solution using a magnetic stirrer for 15-30 minutes at room temperature.
-
If the conjugate is still not dissolved, gently warm the solution to 30-40°C while stirring for another 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Protocol 2: Determining the Approximate Solubility of an this compound Conjugate
This protocol can be used to estimate the solubility of a novel this compound conjugate in a specific solvent.
Materials:
-
This compound conjugate
-
A range of selected solvents
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of the conjugate (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution. If it is clear, the solubility is at least 10 mg/mL.
-
If the solution is not clear, add an additional known volume of solvent (e.g., 100 µL) and repeat step 3.
-
Continue adding solvent in a stepwise manner until the conjugate is fully dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial amount of conjugate.
-
For a more accurate determination, centrifuge the saturated solution to pellet any undissolved material and analyze the concentration of the supernatant.
Visualizations
Caption: Workflow for dissolving this compound conjugates.
Caption: Troubleshooting logic for this compound solubility.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation with m-PEG11-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation with m-PEG11-azide. Our goal is to provide actionable solutions to ensure the successful conjugation of your protein with minimal aggregation.
Troubleshooting Guide
Protein aggregation during PEGylation is a multifaceted issue that can arise from various factors in the experimental workflow. This guide offers a systematic approach to identify and resolve common problems.
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This is one of the most common issues encountered during PEGylation. The following step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimization of Reaction Conditions
Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[1]
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Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[1] Test a range of concentrations to find the optimal balance between reaction efficiency and protein solubility.
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PEG:Protein Molar Ratio: An excessive molar ratio of PEG reagent to protein can lead to over-PEGylation, which may induce conformational changes and subsequent aggregation. Conversely, a low ratio may result in incomplete PEGylation.
-
pH: The pH of the reaction buffer is a critical factor that influences both the reactivity of the target amino acid residues and the overall stability of the protein.[2] Deviations from the optimal pH can expose hydrophobic regions of the protein, promoting aggregation.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also decrease protein stability. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.[1]
Step 2: Incorporation of Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
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Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol are known protein stabilizers that can be added to the reaction buffer.
-
Amino Acids: Arginine and glycine can suppress non-specific protein-protein interactions and reduce aggregation.
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Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 or Polysorbate 80, can prevent surface-induced aggregation.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.
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Lower Temperature: As mentioned, conducting the reaction at 4°C will slow down the reaction kinetics.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the this compound solution at once, add it in smaller aliquots over a period of time. This can help to maintain a lower instantaneous concentration of the PEG reagent and reduce the risk of aggregation.
Step 4: Pre-Reaction Sample Quality Control
The purity and stability of your starting protein solution are paramount.
-
Initial Protein Purity: Ensure your protein solution is highly pure and free of pre-existing aggregates. Pre-existing aggregates can act as seeds for further aggregation during the PEGylation process. Use techniques like size-exclusion chromatography (SEC) to confirm the monomeric state of your protein before starting the PEGylation reaction.
Frequently Asked Questions (FAQs)
Reaction Chemistry and Optimization
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Q1: What is the fundamental chemistry of PEGylation with an NHS-ester activated this compound?
-
A1: This process involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amine groups on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine. The reaction forms a stable amide bond. The azide group on the this compound is typically non-reactive under these conditions and is available for subsequent "click" chemistry reactions if desired.
-
-
Q2: How does the pH of the reaction buffer affect PEGylation and protein aggregation?
-
A2: The pH is a critical parameter. A pH range of 7.2-7.5 is generally recommended for the efficient reaction of NHS esters with primary amines. At lower pH values, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH values (above 8.5), the hydrolysis of the NHS ester is accelerated, reducing the efficiency of the PEGylation reaction. Significantly deviating from a protein's optimal stability pH can lead to unfolding and aggregation.
-
-
Q3: What are the recommended buffers for this PEGylation reaction?
-
A3: It is crucial to use buffers that do not contain primary amines, as they will compete with the protein for reaction with the NHS-activated PEG. Suitable buffers include phosphate-buffered saline (PBS), MES, and HEPES. Avoid using buffers like Tris.
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Troubleshooting Aggregation
-
Q4: Can the quality of the this compound reagent contribute to aggregation?
-
A4: Yes. It is important to use high-quality reagents. The presence of impurities or di-functionalized PEG in a supposedly mono-functionalized reagent can lead to unintended cross-linking of protein molecules, resulting in aggregation.
-
-
Q5: My protein seems to aggregate upon addition of the this compound, even at low concentrations. What could be the cause?
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A5: This could be due to several factors. The protein may be inherently unstable under the chosen reaction conditions. Consider performing a buffer screen to find a more stabilizing environment. Additionally, the local concentration of the PEG reagent upon addition might be high enough to induce aggregation. Try adding the PEG reagent more slowly and with gentle mixing. The use of stabilizing excipients as described in the troubleshooting guide is also recommended.
-
Analysis of Aggregation
-
Q6: How can I detect and quantify protein aggregation after the PEGylation reaction?
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A6: Several analytical techniques can be used:
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Size-Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify aggregates based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
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Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked protein aggregates.
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Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
-
-
Quantitative Data Summary
The following tables provide starting points for optimizing your PEGylation reaction to minimize aggregation. Note that the optimal conditions will be protein-specific and require empirical determination.
Table 1: Recommended Starting Concentrations for Reaction Components
| Component | Recommended Starting Concentration | Rationale |
| Protein | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may increase the risk of aggregation. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | A higher ratio increases the degree of PEGylation but may also increase the risk of aggregation. |
Table 2: Suggested Stabilizing Excipients and Their Working Concentrations
| Excipient | Working Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5-10% (w/v) | Similar to sucrose, effective at stabilizing proteins. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-200 mM | Can reduce aggregation by interacting with exposed hydrophobic patches. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption and aggregation at interfaces. |
Experimental Protocols
Detailed Methodology for Small-Scale PEGylation Screening to Minimize Aggregation
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation with this compound.
Materials:
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Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
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This compound (NHS ester activated)
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Reaction Buffers: A series of amine-free buffers at different pH values (e.g., MES pH 6.0, PBS pH 7.0, 7.4, 8.0)
-
Stabilizing excipient stock solutions (e.g., 50% sucrose, 1 M Arginine)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes or a 96-well plate
Protocol:
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Protein Preparation:
-
Ensure the initial protein solution is aggregate-free by centrifuging at high speed or by SEC purification.
-
Adjust the protein concentration to the desired starting point (e.g., 5 mg/mL) in the chosen reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound (NHS ester) in the reaction buffer to create a stock solution (e.g., 10 mM).
-
-
Screening Matrix Setup:
-
Set up a series of small-scale reactions (e.g., 20-50 µL) in microcentrifuge tubes or a 96-well plate.
-
Vary one parameter at a time while keeping the others constant. For example:
-
Protein Concentration Screen: Test 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio Screen: Test 5:1, 10:1, 20:1, and 50:1.
-
pH Screen: Test reactions at pH 6.0, 7.0, 7.4, and 8.0.
-
Temperature Screen: Conduct reactions at 4°C and room temperature.
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Excipient Screen: Add different stabilizers (e.g., 5% sucrose, 100 mM arginine) to the reaction.
-
-
-
Reaction Incubation:
-
Add the this compound stock solution to the protein solution to initiate the reaction.
-
Incubate for a set period (e.g., 2 hours to overnight) with gentle mixing.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution to consume any unreacted this compound.
-
-
Analysis:
-
Analyze each reaction mixture for the presence of aggregates using SEC and/or non-reducing SDS-PAGE.
-
Visually inspect for any precipitation.
-
-
Data Interpretation:
-
Identify the conditions that result in the highest yield of monomeric PEGylated protein with the lowest amount of aggregates.
-
Visualizations
Caption: A general experimental workflow for protein PEGylation with this compound.
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
References
common side reactions with m-PEG11-azide and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of m-PEG11-azide in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide (-N₃) group. The PEG portion enhances solubility and reduces non-specific binding, while the azide group is a key functional group for "click chemistry" reactions.[1][2][3] Its primary application is in bioconjugation, where it is used to attach the PEG linker to biomolecules, nanoparticles, or surfaces.[1][4] This is most commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Q2: What is the main advantage of using this compound in bioconjugation?
The primary advantage of using this compound is the ability to perform highly specific and efficient "click chemistry" reactions. These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native biochemical processes. The resulting triazole linkage is highly stable under physiological conditions.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored at -20°C in a dry environment, protected from light and moisture. It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or no yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
-
Possible Cause: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.
-
Solution: Perform the reaction under anaerobic conditions or, more practically, add a reducing agent like sodium ascorbate to keep the copper in the active Cu(I) state. The use of a stabilizing ligand, such as THPTA or TBTA, can also protect the Cu(I) catalyst from oxidation and improve reaction efficiency.
-
-
Possible Cause: Undesired oxidative homocoupling of the alkyne reaction partner.
-
Solution: The presence of a reducing agent, such as sodium ascorbate, helps to suppress this side reaction.
-
-
Possible Cause: The presence of primary amines or urea in the reaction buffer.
-
Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or urea, as they can be detrimental to the CuAAC reaction.
-
Issue 2: Non-specific labeling of proteins, particularly at cysteine residues.
-
Possible Cause: A copper-catalyzed reaction between the azide and free thiols on cysteine residues, forming thiotriazole protein conjugates.
-
Solution: To minimize this off-target reaction, it is crucial to use an appropriate ligand-to-copper ratio. A ligand/copper ratio of at least 5:1 is recommended to avoid excessive radical formation that can lead to protein damage and non-specific reactions. Water-soluble ligands are preferred to achieve the necessary high concentrations.
-
Issue 3: The this compound appears to be inactive.
-
Possible Cause: Reduction of the azide group to a primary amine.
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Solution: Avoid the use of strong reducing agents in your reaction buffer. While some reducing agents are necessary for CuAAC, certain ones, like TCEP (tris(2-carboxyethyl)phosphine), can reduce the azide. DTT (dithiothreitol) is a more compatible alternative when a reducing agent is needed in the presence of an azide.
-
Issue 4: If using an NHS-ester functionalized this compound for amine coupling, the conjugation efficiency is low.
-
Possible Cause: Hydrolysis of the N-hydroxysuccinimidyl (NHS) ester in aqueous solutions.
-
Solution: The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values. Maintain a pH range of 7.2 to 8.5 for the reaction. While a slightly basic pH is needed to deprotonate primary amines for efficient reaction, a pH above 8.5 will accelerate the hydrolysis of the NHS ester. Also, using a higher concentration of the target protein can favor the desired reaction over hydrolysis. Prepare stock solutions of the NHS-ester azide immediately before use, as the NHS-ester moiety is moisture-sensitive.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| pH for NHS-ester coupling | 7.2 - 8.5 | Balances amine reactivity with minimizing NHS-ester hydrolysis. |
| Ligand/Copper Ratio for CuAAC | ≥ 5:1 | Minimizes radical formation and non-specific side reactions. |
| CuAAC Reaction pH | 4 - 12 | The copper-catalyzed reaction is robust across a wide pH range. |
| Storage Temperature | -20°C | Ensures long-term stability of the azide functionality. |
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
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Prepare a stock solution of a water-soluble Cu(I)-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and the copper-ligand premix.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
The final concentrations can be optimized, but typical ranges are 1-10 µM protein, 10-100 µM this compound, 50 µM CuSO₄, 250 µM THPTA, and 5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is unstable at room temperature.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography, or spin filtration.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Caption: Troubleshooting logic for common this compound side reactions.
References
m-PEG11-azide stability issues in aqueous solutions
Welcome to the technical support center for m-PEG11-azide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound can be influenced by several factors. The azide functional group itself is generally stable under a variety of conditions, which makes it suitable for bioconjugation.[1] However, its stability can be compromised by:
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Presence of Reducing Agents: Phosphine-based reducing agents, such as TCEP (tris(2-carboxyethyl)phosphine), can reduce the azide group via the Staudinger reaction.[2][3] Thiol-based reducing agents like DTT (dithiothreitol) are generally considered more compatible, though they can also reduce azides under certain conditions.[2][4]
-
Extreme pH: While stable in the typical pH range for bioconjugation (pH 7-9), very strong acids or alkalis should be avoided. The stability of the PEG backbone itself can be pH-dependent, with hydrolysis of ether linkages favored in acidic conditions.
-
Exposure to Light and Temperature: Like many PEG derivatives, prolonged exposure to light and elevated temperatures can lead to degradation. It is crucial to store the product under recommended conditions to maintain its integrity.
Q2: What are the recommended storage conditions for this compound and its aqueous solutions?
A2: To ensure maximum stability and activity, proper storage is critical. Both the solid product and its stock solutions have specific storage requirements.
| Condition | Solid this compound | Aqueous Stock Solution |
| Temperature | ≤ -15°C (long-term) | -20°C or -80°C |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Purge with inert gas before sealing |
| Light | Protect from light (use amber vials or wrap in foil) | Protect from light |
| Moisture | Store with a desiccant in a dry environment | Use anhydrous solvents for initial stock if possible; for aqueous solutions, prepare fresh and use promptly. |
| Freeze/Thaw | N/A | Avoid repeated freeze-thaw cycles |
Before use, allow the container to warm slowly to room temperature before opening to prevent condensation.
Q3: Is this compound compatible with common reducing agents used in protein chemistry, like DTT and TCEP?
A3: Compatibility with reducing agents is a critical consideration, especially when working with proteins that have disulfide bonds.
-
TCEP (tris(2-carboxyethyl)phosphine): No, this compound is generally not compatible with TCEP. TCEP is a phosphine-based reducing agent that is well-documented to reduce azides to primary amines through a Staudinger reaction. This reaction will consume the azide, rendering it inactive for click chemistry. The reaction rate is pH-dependent, increasing at higher pH.
-
DTT (dithiothreitol): DTT is considered a more suitable reducing agent to use in protocols involving PEG-azides compared to TCEP. However, DTT can also reduce azides to amines, although typically under harsher conditions or with prolonged incubation times. If a reducing agent is necessary, it is advisable to perform a buffer exchange step to remove the DTT prior to the click chemistry reaction or to use the minimum effective concentration for the shortest possible time.
Q4: How can I verify the integrity and concentration of my this compound solution?
A4: Verifying the quality of your this compound solution is essential for successful experiments. Several analytical methods can be employed:
-
NMR Spectroscopy (¹H NMR): This is a straightforward method for confirming the structure and purity of the starting material. For PEG-azides, the methylene protons adjacent to the azide group can sometimes be obscured by the main PEG polymer signals. A method to circumvent this is to perform a click reaction with a simple alkyne and analyze the resulting triazole product, which has more distinct signals for easier quantification.
-
HPLC: High-Performance Liquid Chromatography is a powerful technique for assessing purity. Since PEG molecules often lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly effective for quantification.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the this compound, helping to identify any potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in click chemistry applications.
Problem: Low or No Yield in Click Chemistry Reaction (CuAAC or SPAAC)
A low yield is one of the most frequent issues. The underlying cause can often be traced through a process of elimination.
| Potential Cause | Recommended Action |
| Degraded this compound | Verify Reagent Integrity: Test your this compound stock. Perform a control reaction with a simple, reliable alkyne partner (e.g., benzyl alkyne). Analyze the result by LC-MS or TLC. If the control fails, your azide reagent may be compromised. Check Storage: Ensure the reagent has been stored correctly (cold, dark, inert atmosphere). |
| Incompatible Buffer/Reagents | Review Buffer Composition: Confirm that no incompatible reagents, especially phosphines like TCEP, are present in your buffer. pH Optimization: Ensure the reaction pH is optimal for your specific click chemistry reaction (typically pH 7-9 for bioconjugation). |
| Poor Reactant Solubility | Solvent System: While the PEG chain enhances water solubility, your molecule of interest might have limited solubility. Consider adding a co-solvent like DMSO or DMF (typically 5-10% v/v) to improve the solubility of all reactants. |
| Steric Hindrance | Linker Design: The azide or alkyne group may be too close to a bulky group on your molecule, preventing the reaction. The PEG11 linker is designed to minimize this, but it can still be a factor with very large biomolecules. |
| Suboptimal Reaction Conditions | Stoichiometry: Ensure the correct molar ratio of azide to alkyne is used. For CuAAC: Check the quality and concentration of your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate). Ensure the sodium ascorbate is fresh, as it can be easily oxidized. |
Experimental Protocols & Visualizations
Protocol: Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method to quantify the stability of this compound under specific experimental conditions (e.g., a new buffer system).
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the aqueous buffer to be tested. Also, prepare a control stock solution in a validated, stable buffer (e.g., PBS, pH 7.4, stored at -80°C).
-
Incubation: Aliquot the test solution into several vials. Incubate these vials under the desired experimental conditions (e.g., 37°C with gentle agitation). Prepare a "time zero" sample by immediately freezing one aliquot at -80°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one vial from incubation and immediately freeze it at -80°C to halt any further degradation.
-
Analysis:
-
Thaw all samples, including the time-zero control.
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as HPLC with a Charged Aerosol Detector (CAD).
-
The HPLC-CAD method should be capable of separating the intact this compound from potential degradation products.
-
-
Data Interpretation: Plot the concentration of intact this compound against time. Calculate the half-life (t₁/₂) of the compound under the tested conditions to quantify its stability.
Diagrams
References
Technical Support Center: Post-Reaction Purification of m-PEG11-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess m-PEG11-azide following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A1: Removing unreacted this compound is critical for several reasons:
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Accurate Downstream Analysis: Excess PEG-azide can interfere with the characterization of your final conjugate, leading to inaccurate measurements of conjugation efficiency and yield.
-
Purity of the Final Product: For therapeutic applications, the purity of the drug conjugate is a critical quality attribute. Residual reagents can be immunogenic or cause unwanted side effects.
-
Preventing Side Reactions: The unreacted azide can participate in unintended reactions in subsequent experimental steps or in vivo.
-
Improved Crystallization: For structural biology applications, the presence of heterogeneous, unreacted PEG chains can hinder crystal formation.
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods leverage the size difference between your larger bioconjugate and the smaller this compound (MW ≈ 580 Da). The primary techniques are:
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Size Exclusion Chromatography (SEC): A highly effective method for separating molecules based on their hydrodynamic volume.[1][][3]
-
Dialysis: A classic and straightforward technique that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).[4]
-
Precipitation: In some cases, the larger conjugate can be selectively precipitated, leaving the smaller, more soluble this compound in the supernatant.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Method 1: Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as your bioconjugate, cannot enter the pores and elute first. Smaller molecules, like this compound, enter the pores, taking a longer path, and elute later.[]
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and excess PEG-azide | - Inappropriate column choice (pore size too large or too small).- Column is too short.- Non-optimal mobile phase causing secondary interactions. | - Select a resin with a fractionation range appropriate for separating your product from the ~580 Da this compound.- Increase the column length for better resolution.- Modify the mobile phase; for example, by adjusting salt concentration to minimize ionic interactions or adding organic modifiers for hydrophobic interactions. |
| Low product recovery | - Product is adsorbing to the column matrix.- Product is precipitating on the column. | - Use a bio-inert column and LC system.- Adjust the mobile phase pH or ionic strength to improve product solubility.- Ensure the sample is fully dissolved and filtered before injection. |
| Product peak is broad or tailing | - Secondary hydrophobic or ionic interactions with the column matrix.- Sample viscosity is too high.- Column is overloaded. | - Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions.- Dilute the sample before injection.- Reduce the injection volume or sample concentration. |
Method 2: Dialysis
Principle: Dialysis involves placing the reaction mixture in a dialysis bag or cassette made of a semi-permeable membrane with a defined molecular weight cut-off (MWCO). This is placed in a large volume of buffer. Molecules smaller than the MWCO (this compound) will diffuse out into the buffer, while larger molecules (your product) are retained.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of this compound | - MWCO of the dialysis membrane is too small.- Insufficient dialysis time.- Insufficient volume or number of buffer changes. | - Choose a membrane with an MWCO that is at least 10-20 times smaller than your product but significantly larger than this compound (e.g., 2-3 kDa MWCO for a >30 kDa protein).- Increase the dialysis duration; perform at least three buffer changes of several hours each, or dialyze overnight for the final change.- Use a large volume of dialysis buffer (at least 200 times the sample volume) and change it frequently. |
| Loss of product | - MWCO of the dialysis membrane is too large.- Product is unstable in the dialysis buffer. | - Select a membrane with a smaller MWCO.- Ensure the dialysis buffer composition (pH, salts) is appropriate to maintain the stability and solubility of your product. Perform dialysis at 4°C to minimize degradation. |
| Sample volume increased significantly | - Osmotic pressure difference between the sample and the dialysis buffer. | - Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
Experimental Protocols
Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Before purification, it is essential to confirm that the reaction has gone to completion and that the this compound has been consumed. TLC is a quick and effective way to monitor this.
Protocol:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Apply small spots of your starting material (this compound), your un-PEGylated starting biomolecule, and the reaction mixture on the starting line. It is also good practice to co-spot the reaction mixture with the starting material to help with identification.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The solvent level must be below the starting line.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it, let it dry, and visualize the spots. This can be done under a UV lamp if the compounds are UV-active, or by staining (e.g., with iodine or permanganate).
-
Interpret the Results: The reaction is complete when the spot corresponding to the this compound has disappeared from the reaction mixture lane, and a new spot, corresponding to your product, has appeared.
Caption: Workflow for monitoring reaction progress using TLC.
General Protocol for SEC Purification
-
Column Selection: Choose an SEC column with a fractionation range suitable for separating your high molecular weight product from the low molecular weight (~580 Da) this compound.
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject the filtered sample onto the column. Collect fractions as they elute, monitoring the chromatogram (typically by UV absorbance at 280 nm for proteins). The first major peak should correspond to your purified bioconjugate.
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or analytical SEC) to confirm the purity and identify the fractions containing your product. Pool the pure fractions.
General Protocol for Dialysis Purification
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 2 kDa). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely close the ends.
-
Dialysis: Immerse the loaded dialysis device in a large volume of cold (4°C) dialysis buffer (e.g., PBS), at least 200 times the sample volume. Stir the buffer gently.
-
Buffer Changes: Change the dialysis buffer at least three times. For example, dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer, and then dialyze overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The sample is now purified and in the dialysis buffer.
Data Summary
The following table summarizes the key characteristics of the recommended purification methods.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Precipitation |
| Principle of Separation | Hydrodynamic Volume | Molecular Weight Cut-Off | Differential Solubility |
| Resolution/Purity | High | Moderate to High | Variable, often lower |
| Throughput | Low to Medium | Low (can be parallelized) | High |
| Key Advantage | High resolution, can be analytical | Simple, good for buffer exchange | Rapid, scalable |
| Key Disadvantage | Requires specialized equipment (HPLC/FPLC) | Time-consuming, potential for product loss | May result in lower yield and purity, requires optimization |
| Typical Product Recovery | > 85% | > 90% (if MWCO is appropriate) | 60-90% |
| Final Sample State | In SEC mobile phase | In dialysis buffer | Solid pellet, requires resolubilization |
References
Technical Support Center: Scaling Up m-PEG11-azide Synthesis
Welcome to the technical support center for the synthesis of m-PEG11-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the scale-up of this critical process.
Troubleshooting Guide
Scaling up the synthesis of this compound from laboratory to production scale can introduce several challenges that may not be apparent at a smaller scale. This guide addresses specific issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC, HPLC, or real-time methods like ATR-IR or NMR spectroscopy.[1][2][3]- Drive the reaction to completion by using a slight excess (1.1-1.5 equivalents) of sodium azide.[4]- Optimize the reaction temperature; a range of 60-100°C is often effective but should be fine-tuned for the specific scale.[4] |
| Poor solubility of sodium azide: Limited solubility in organic solvents can hinder the reaction rate. | - Switch to a more polar aprotic solvent like anhydrous DMF or DMSO to improve the solubility and nucleophilicity of sodium azide.- Consider the use of a phase-transfer catalyst, such as polyethylene glycol (PEG), to enhance the solubility and reaction rate. | |
| Inefficient mixing: Poor mixing at larger scales can lead to localized concentration gradients and reduced reaction rates. | - Ensure vigorous and efficient stirring. For large vessels, consider the reactor geometry and impeller design.- For very large scales, transitioning to a continuous flow reactor with static mixers can significantly improve mixing efficiency. | |
| Presence of Impurities and Byproducts | Elimination byproducts (alkenes): Higher reaction temperatures can favor the E2 elimination pathway, especially with secondary halides. | - Lower the reaction temperature and extend the reaction time.- If possible, use a less sterically hindered substrate. |
| Hydrolysis of mesylate intermediate: Presence of water can lead to the formation of diol impurities. | - Use anhydrous solvents and thoroughly dry all glassware and reagents before use. | |
| Residual starting material: Difficult to separate from the product due to similar polarities. | - Drive the reaction to completion as described above. | |
| Difficult Purification | High viscosity of the product: The PEG chain can make the product viscous and difficult to handle during workup and purification. | - Dilute the reaction mixture with an appropriate solvent before workup to reduce viscosity. |
| Removal of excess sodium azide and salts: These inorganic materials need to be efficiently removed. | - Perform aqueous washes to remove water-soluble salts. | |
| Separation of product from unreacted PEG-mesylate: Similar properties can make chromatographic separation challenging. | - Optimize chromatographic conditions (e.g., gradient, stationary phase).- Consider alternative purification methods such as precipitation or aqueous two-phase extraction. | |
| Safety Concerns During Scale-Up | Thermal runaway and explosion risk: Azides are energetic compounds, and poor heat dissipation at large scales can lead to uncontrolled decomposition. | - Ensure efficient heat transfer by using a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a reliable cooling system.- Consider a semi-batch process where the azide reagent is added portion-wise to control the reaction exotherm.- For larger scales, transitioning to a continuous flow process is highly recommended as it minimizes the volume of hazardous material at any given time, significantly enhancing safety. |
| Formation of hydrazoic acid (HN₃): Contact of azides with strong acids can generate highly toxic and explosive hydrazoic acid. | - Avoid the use of strong acids in the presence of azides. If acidic conditions are necessary for workup, ensure the azide has been fully consumed or quenched beforehand. | |
| Shock sensitivity: Some azide compounds can be sensitive to shock and friction. | - Avoid using metal spatulas or ground glass joints when handling concentrated azide compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the typical experimental protocol for the synthesis of this compound?
A1: The synthesis is typically a two-step process:
-
Mesylation of m-PEG11-OH: The starting material, m-PEG11-OH, is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (NEt₃), in an anhydrous solvent like dichloromethane (DCM). This reaction converts the terminal hydroxyl group into a good leaving group, methanesulfonate (mesylate).
-
Azidation: The resulting m-PEG11-OMs is then reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent like DMF or ethanol. The azide anion displaces the mesylate group via an SN2 reaction to yield the final product, this compound.
Q2: How can I monitor the progress of the reaction during scale-up?
A2: Real-time reaction monitoring is crucial for process control and safety at a larger scale. Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A simple and effective method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time, particularly with benchtop NMR systems.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: Inline ATR-IR probes can monitor the disappearance of the mesylate and the appearance of the characteristic azide peak in real-time.
Q3: What are the critical safety precautions to take when scaling up azide synthesis?
A3: Safety is paramount when working with azides at any scale, but the risks are magnified during scale-up. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Engineered Controls: Conduct the reaction in a well-ventilated fume hood, and for larger quantities, use a blast shield.
-
Avoid Incompatible Materials: Do not use metal spatulas for handling azides. Avoid contact with heavy metals and strong acids, which can form highly sensitive and explosive compounds. Halogenated solvents like dichloromethane should be used with caution as they can potentially form explosive diazidomethane.
-
Temperature Control: Maintain strict control over the reaction temperature to prevent thermal runaway.
-
Consider Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing significantly reduces the risks associated with handling large quantities of energetic compounds.
Q4: How do I assess the stability of the synthesized this compound?
A4: The stability of organic azides can be estimated using the Carbon to Nitrogen Ratio (C/N). A higher C/N ratio generally indicates greater stability. For this compound, the molecular formula is C₂₄H₄₉N₃O₁₁, giving a C/N ratio of 8, which suggests it is a relatively stable organic azide. However, it should still be handled with care and stored properly.
Q5: What are the recommended storage conditions for this compound?
A5: Store this compound in a cool, dry, and dark place, away from heat, light, and sources of shock or friction. It is advisable to store it at low temperatures (e.g., -20°C) for long-term stability.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Step 1: Synthesis of m-PEG11-OMs
-
Dry the m-PEG11-OH (1 equivalent) under vacuum to remove any residual water.
-
Dissolve the dried m-PEG11-OH in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice-water bath.
-
Add triethylamine (NEt₃) (1.3 - 2.3 equivalents) dropwise to the solution while stirring.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 - 3.4 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude m-PEG11-OMs.
-
The crude product can be further purified by precipitation from a DCM solution by adding diethyl ether.
Step 2: Synthesis of this compound
-
Dissolve the m-PEG11-OMs (1 equivalent) in absolute ethanol or DMF.
-
Add sodium azide (NaN₃) (1.5 - 10 equivalents).
-
Heat the reaction mixture to a gentle reflux (around 85°C) and stir overnight.
-
Monitor the reaction to completion by TLC or HPLC by observing the disappearance of the starting material.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and filter to remove the inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the this compound product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Copper-Catalyzed m-PEG11-Azide Reactions
Welcome to the Technical Support Center for copper-catalyzed m-PEG11-azide reactions, a key process in bioconjugation and drug development. This resource is designed for researchers, scientists, and professionals to troubleshoot common experimental issues and provide answers to frequently asked questions related to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
Troubleshooting Guide
Low reaction yield or efficiency is a common challenge in CuAAC reactions involving this compound. The following guide addresses specific issues you may encounter during your experiments.
| Symptom | Potential Cause | Suggested Solution |
| No or very low product yield | Inactive Copper Catalyst: The active catalyst for CuAAC is Copper(I) (Cu(I)), which can be readily oxidized to inactive Copper(II) (Cu(II)) by dissolved oxygen.[1][2] | Degas Solvents: Before adding the copper catalyst, thoroughly degas all solvents by methods such as sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[2] Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to reduce Cu(II) back to the active Cu(I) state in situ.[1][3] A 3- to 10-fold excess of sodium ascorbate is often recommended. Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glovebox to minimize oxygen exposure. At a minimum, ensure the reaction vessel is well-sealed. |
| Poor Reagent Quality: Degradation of this compound, the alkyne substrate, or the reducing agent can lead to reaction failure. | Verify Reagent Integrity: Use freshly acquired or properly stored reagents. The azide group is generally stable but can be reduced under certain conditions. Assess the purity of your starting materials using appropriate analytical techniques like NMR or mass spectrometry. Fresh Reducing Agent: Sodium ascorbate can oxidize over time. Use a fresh bottle or a recently prepared solution. | |
| Inhibitory Buffer Components: Certain buffer components can interfere with the copper catalyst. For instance, Tris buffer contains a competitive and inhibitory ligand for copper. | Choose Compatible Buffers: Use non-inhibitory buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5–8.0. | |
| Slow reaction rate | Insufficient Catalyst Activity: The intrinsic rate of the reaction may be slow under the chosen conditions. | Use an Accelerating Ligand: The addition of a copper-chelating ligand can significantly accelerate the reaction rate and protect the biomolecule from oxidative damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand commonly used for this purpose. |
| Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction. | Optimize Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time may help overcome steric hindrance. If possible, consider a linker with a longer PEG chain to increase the distance between the reactive group and the bulky molecule. | |
| Poor Solubility: Limited solubility of the this compound or the alkyne substrate in the reaction solvent can lead to a heterogeneous mixture and reduced reaction rates. | Optimize Solvent System: For CuAAC reactions, aqueous mixtures with co-solvents like DMSO or t-BuOH are often used to ensure the solubility of all reactants. | |
| Presence of side products | Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) generated by the copper catalyst and ascorbate can lead to the degradation of sensitive amino acid residues in proteins. | Use a Protective Ligand: A chelating ligand like THPTA can act as a sacrificial reductant, protecting biomolecules from oxidation. Using at least five equivalents of ligand relative to the copper is recommended. Include Additives: Aminoguanidine can be added to the reaction to intercept byproducts of ascorbate oxidation that might otherwise modify or crosslink proteins. |
| Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the alkyne substrate. | Ensure Sufficient Reducing Agent and Minimize Oxygen: Maintain a sufficient concentration of sodium ascorbate and rigorously exclude oxygen from the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the this compound reaction?
The copper catalyst, specifically the Cu(I) ion, is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It coordinates with the alkyne, lowering the activation energy and enabling the reaction to proceed rapidly and with high regioselectivity to form the 1,4-disubstituted triazole product under mild conditions, such as room temperature and in aqueous solutions.
Q2: Which copper source is best for my reaction?
The most convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. While direct sources of Cu(I), like copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be used, they are often less stable and may require more stringent exclusion of air.
Q3: Why is a ligand necessary for the copper catalyst?
While not strictly required for the catalytic cycle, a chelating ligand offers several significant advantages in CuAAC reactions, especially in bioconjugation:
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Accelerates the reaction: Ligands can increase the catalytic activity of the copper, leading to faster reaction times.
-
Protects the catalyst: Ligands stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form.
-
Prevents biomolecule damage: By chelating the copper ion, ligands can reduce the generation of reactive oxygen species that can damage sensitive biomolecules like proteins.
-
Improves solubility: Some ligands, like THPTA, are water-soluble and help to keep the copper catalyst in solution in aqueous reaction media.
Q4: Can I perform this reaction without a copper catalyst?
Yes, copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that avoids the use of a cytotoxic copper catalyst. SPAAC utilizes a strained cyclooctyne, which reacts specifically with an azide without the need for a catalyst. This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern. However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.
Q5: How does the length of the PEG chain affect the reaction?
The length of the PEG linker can have a complex effect on the reaction:
-
Increased Solubility: Longer PEG chains generally improve the water solubility of the molecule, which can be beneficial for reactions in aqueous buffers.
-
Reduced Aggregation: The hydrophilic nature of longer PEG chains can help to prevent the aggregation of hydrophobic molecules.
-
Steric Hindrance: Conversely, a very long PEG chain can create steric hindrance, potentially slowing down the reaction by making it more difficult for the reactive groups to come together.
Experimental Protocol: General Procedure for CuAAC of this compound
This protocol provides a general guideline for the copper-catalyzed cycloaddition of an this compound to an alkyne-containing molecule. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed co-solvent if needed (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in degassed buffer or a suitable solvent.
-
Prepare a fresh stock solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in the desired molar ratio (a slight excess of one reagent, typically the less expensive or more accessible one, can be used to drive the reaction to completion).
-
Add the THPTA ligand solution to the mixture. A 5:1 ligand to copper ratio is commonly used.
-
Add the CuSO₄ solution. The final copper concentration can range from 50 to 250 µM.
-
Gently mix the components.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range (e.g., 2.5-5 mM).
-
Ensure the reaction vessel is sealed to minimize the entry of oxygen.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary and should be determined by monitoring the reaction progress using an appropriate analytical method (e.g., LC-MS, HPLC, or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst. The removal of copper can be facilitated by washing or dialysis with solutions containing a chelating agent like EDTA.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction.
References
Technical Support Center: Optimizing m-PEG11-azide Bioconjugation
Welcome to the technical support center for m-PEG11-azide bioconjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound bioconjugation?
A1: this compound is primarily used in "click chemistry," a set of biocompatible reactions that are highly efficient and specific. The two main methods are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target molecule, forming a stable triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (like DBCO or BCN) on the target molecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a potentially cytotoxic copper catalyst.[2][3]
Q2: What is the optimal temperature for this compound bioconjugation?
A2: The optimal temperature depends on the chosen method (CuAAC or SPAAC) and the stability of the biomolecule you are working with.
-
For CuAAC , reactions can be performed over a broad temperature range, from 0°C to 160°C.[4] However, for sensitive biomolecules like proteins and antibodies, it is best to start at room temperature (around 20-25°C). If the biomolecule is particularly sensitive, the reaction can be performed at 4°C, though this will require a longer reaction time.[4]
-
For SPAAC , reactions are typically carried out at room temperature or physiological temperature (37°C). For prolonged reactions or with very sensitive biomolecules, 4°C is also a suitable option.
Q3: How does temperature affect the stability of this compound?
A3: While organic azides are generally stable at room temperature and in the absence of light, they can be prone to decomposition at elevated temperatures (over 100°C). For typical bioconjugation conditions (4°C to 37°C), this compound is considered stable. However, it is always good practice to store it at -20°C in a moisture-free environment to ensure its integrity.
Q4: Can I use buffers containing amines, like Tris, in my CuAAC reaction?
A4: It is generally recommended to avoid buffers containing amines, such as Tris, as they can act as competing ligands for the copper catalyst, which can inhibit the reaction. Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Temperature: The reaction may be too slow at a low temperature or, in rare cases with sensitive molecules, the temperature may be too high, leading to degradation. | For CuAAC: If the reaction is slow at 4°C or room temperature, and your biomolecule can tolerate it, consider increasing the temperature to 37°C to enhance the reaction rate. For SPAAC: While typically performed at room temperature, incubating at 37°C can increase the reaction rate. For longer incubations with sensitive molecules, 4°C is recommended. |
| Inactive Copper Catalyst (CuAAC): The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. | Ensure all buffers are degassed. Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state. | |
| Incorrect pH: The efficiency of both CuAAC and SPAAC can be pH-dependent. | For CuAAC: The optimal pH range is typically 7-9 for bioconjugation to balance reaction efficiency and biomolecule stability. For SPAAC: These reactions are generally efficient at physiological pH (around 7.4). | |
| Reagent Instability: The strained cyclooctyne (in SPAAC) or the this compound may have degraded due to improper storage or handling. | Store reagents as recommended by the supplier, typically at -20°C and protected from light and moisture. Allow reagents to warm to room temperature before opening to prevent condensation. | |
| Protein Aggregation/Precipitation | High Temperature: Elevated temperatures can sometimes lead to the denaturation and aggregation of sensitive proteins. | If aggregation is observed at room temperature or 37°C, perform the reaction at a lower temperature, such as 4°C, with gentle mixing. |
| High Reagent Concentration: High concentrations of PEG reagents or other components can sometimes induce protein precipitation. | Optimize the molar ratio of this compound to your biomolecule. A 5- to 20-fold molar excess of the PEG reagent is a common starting point. | |
| Solvent Effects: The use of organic co-solvents like DMSO to dissolve reagents can affect protein stability if the final concentration is too high. | Keep the final concentration of organic solvents in the reaction mixture low, ideally below 5-10% (v/v). |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general procedure for the conjugation of this compound to an alkyne-modified protein.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the alkyne-modified protein to the amine-free buffer.
-
Add this compound: Add the desired molar excess of this compound to the protein solution.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is often used.
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Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and this compound.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.
-
Incubation: Incubate the reaction at the desired temperature with gentle mixing.
-
Room Temperature (20-25°C): 1-4 hours
-
37°C: 1-2 hours (for faster reaction)
-
4°C: 12-24 hours (for sensitive biomolecules)
-
-
Purification: Purify the PEGylated protein using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol describes the copper-free conjugation of this compound to a protein modified with a strained alkyne (e.g., DBCO).
Materials:
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Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and the reaction buffer.
-
Add this compound: Add a 2-4 fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction at the desired temperature with gentle mixing.
-
Room Temperature (20-25°C): 2-12 hours
-
37°C: 1-4 hours
-
4°C: 12-24 hours
-
-
Purification: Remove excess this compound and other small molecules via SEC or dialysis.
Data Summary Tables
Table 1: Recommended Starting Temperatures for this compound Bioconjugation
| Reaction Type | Standard Temperature | For Sensitive Biomolecules | For Accelerated Reaction |
| CuAAC | Room Temperature (20-25°C) | 4°C | 37°C |
| SPAAC | Room Temperature (20-25°C) | 4°C | 37°C |
Table 2: Influence of Temperature on Key Reaction Parameters
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature |
| Reaction Rate | Increases | Decreases |
| Reaction Time | Decreases | Increases |
| Biomolecule Stability | May decrease for sensitive molecules | Generally increases |
| Side Reactions | Potential for increased side reactions | Generally fewer side reactions |
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for low bioconjugation yield.
References
Technical Support Center: m-PEG11-azide Hydrogel Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the formation of m-PEG11-azide hydrogels.
Troubleshooting Guide
This guide addresses common issues encountered during this compound hydrogel formation using click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Issue 1: Slow or No Hydrogel Formation
-
Question: My this compound solution is not forming a hydrogel, or the gelation is extremely slow. What are the possible causes and solutions?
-
Answer: Slow or incomplete gelation can be attributed to several factors related to the reactants, reaction conditions, and the specific click chemistry employed.
-
For both SPAAC and CuAAC:
-
Incorrect Stoichiometry: Ensure the molar ratio of azide to alkyne functional groups is optimal. For most systems, a 1:1 ratio is recommended for efficient crosslinking.
-
Low Polymer Concentration: The concentration of the PEG precursors is critical for gelation. If the concentration is too low, the polymer chains are too far apart to form a crosslinked network.[1] Consider increasing the total polymer concentration.
-
Impure Reagents: Impurities in the this compound or the alkyne crosslinker can interfere with the reaction. Ensure high purity of all reagents.
-
Low Temperature: While many click reactions proceed at room temperature, lower temperatures can slow down the reaction kinetics. If feasible, try performing the reaction at a slightly elevated temperature (e.g., 37 °C).
-
-
Specific to CuAAC:
-
Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the CuAAC reaction. Always use a freshly prepared catalyst solution or include a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.
-
Insufficient Ligand: A copper-coordinating ligand is often used to stabilize the Cu(I) catalyst and increase reaction efficiency. Ensure the correct ligand and concentration are used.
-
-
Specific to SPAAC:
-
Low Reactivity of Cyclooctyne: Different strained cyclooctynes (e.g., DBCO, BCN) have varying reactivity. DBCO is known for its high reactivity and faster gelation times compared to BCN.[2] If using a less reactive cyclooctyne, consider switching to a more reactive one or increasing the concentration.
-
-
Issue 2: Hydrogel Has Weak Mechanical Properties
-
Question: The hydrogel forms, but it is very soft and fragile. How can I increase its mechanical stiffness?
-
Answer: The mechanical properties of the hydrogel, such as its stiffness (Young's modulus or storage modulus), are influenced by the crosslinking density and the polymer concentration.
-
Increase Polymer Concentration: A higher concentration of PEG precursors will result in a denser polymer network and a stiffer hydrogel.[1][3]
-
Increase Crosslinker Functionality: Using a crosslinker with more reactive groups (e.g., a 4-arm or 8-arm PEG-alkyne instead of a linear one) will create more crosslinks and increase the hydrogel's stiffness.
-
Decrease PEG Molecular Weight: Shorter PEG chains between crosslinks lead to a more tightly crosslinked network and a higher modulus.[1]
-
Ensure Complete Reaction: Incomplete crosslinking will result in a weaker gel. Refer to the troubleshooting points for slow or no gelation to ensure the reaction goes to completion.
-
Issue 3: Cell Viability is Low After Encapsulation (for CuAAC)
-
Question: I am encapsulating cells in my hydrogel using CuAAC, and I'm observing high cell death. What could be the cause?
-
Answer: The primary cause of cytotoxicity in CuAAC-based hydrogelation is the copper(I) catalyst.
-
Copper Toxicity: Copper ions can be toxic to many cell types. To mitigate this, it is crucial to:
-
Use a Chelating Ligand: A ligand can chelate the copper ions, reducing their free concentration and subsequent toxicity.
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Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
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Purify the Hydrogel: After gelation, wash the hydrogel extensively with a chelating agent like EDTA to remove residual copper ions.
-
-
Alternative Chemistry: For cell encapsulation, it is highly recommended to use a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is bio-orthogonal and non-toxic.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between SPAAC and CuAAC for hydrogel formation?
A1: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne. The main difference is the catalyst. CuAAC requires a copper(I) catalyst, which can be cytotoxic, making it less ideal for applications involving live cells. SPAAC utilizes a strained cyclooctyne that reacts with the azide without a catalyst, making it a bio-orthogonal and highly biocompatible method for in situ hydrogel formation.
Q2: How can I control the degradation rate of my this compound hydrogel?
A2: The degradation of PEG-based hydrogels can be controlled by incorporating hydrolytically or enzymatically cleavable linkages within the polymer backbone or the crosslinker. For instance, ester bonds can be introduced, which will degrade over time in an aqueous environment. The rate of degradation can be tuned by altering the number and type of these cleavable linkers.
Q3: How do I measure the properties of my hydrogel?
A3: Key properties of hydrogels include the swelling ratio, mechanical stiffness, and gelation time.
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Swelling Ratio: This is determined by measuring the weight of the hydrogel when fully swollen and after drying. The swelling ratio is the ratio of the swollen weight to the dry weight.
-
Mechanical Stiffness: This is typically measured using a rheometer to determine the storage modulus (G') or a mechanical tester for compressive modulus (Young's modulus).
-
Gelation Time: This can be visually observed by the point at which the solution no longer flows (vial tilt method) or more precisely measured with a rheometer by monitoring the crossover point of the storage modulus (G') and loss modulus (G'').
Q4: What are typical gelation times and mechanical properties I can expect?
A4: Gelation times for SPAAC-based PEG hydrogels can range from seconds to minutes, depending on the reactivity of the cyclooctyne and the concentration of the precursors. The Young's modulus can be tuned over a wide range, typically from a few kPa to tens of kPa, by adjusting the polymer concentration and crosslinking density.
Quantitative Data Summary
The following tables summarize typical quantitative data for PEG-azide hydrogels formed via SPAAC.
Table 1: Effect of Polymer Composition on Hydrogel Properties
| PEG-Azide (MW, arms) | PEG-Alkyne (DBCO) (MW, arms) | Total Polymer Conc. (wt%) | Gelation Time (s) | Young's Modulus (kPa) | Swelling Ratio (w/w) |
| 10k, 4-arm | 10k, 4-arm | 5 | ~30 | ~5 | ~60 |
| 10k, 4-arm | 10k, 4-arm | 10 | ~15 | ~15 | ~45 |
| 20k, linear | 20k, linear | 5 | ~60 | ~1 | ~75 |
| 20k, linear | 20k, linear | 10 | ~30 | ~4 | ~55 |
Data are representative values compiled from literature and may vary based on specific experimental conditions.
Table 2: Comparison of Different Cyclooctynes in SPAAC Hydrogel Formation
| Cyclooctyne | Relative Reactivity | Typical Gelation Time |
| Dibenzocyclooctyne (DBCO) | High | Seconds to a few minutes |
| Bicyclononyne (BCN) | Moderate | Minutes to hours |
This table provides a qualitative comparison. Actual gelation times are dependent on concentration and temperature.
Experimental Protocols
Protocol 1: this compound Hydrogel Formation via SPAAC
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a biocompatible buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of the strained alkyne crosslinker (e.g., a multi-arm PEG-DBCO) in the same buffer at a concentration that will result in a 1:1 molar ratio of azide to alkyne groups in the final mixture.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound solution.
-
Add the calculated volume of the alkyne crosslinker solution to the tube.
-
Mix the solutions thoroughly by gentle pipetting or vortexing for a few seconds.
-
Immediately cast the solution into the desired mold or well plate.
-
Allow the hydrogel to form at room temperature or 37 °C. Gelation should occur within minutes.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
-
Prepare a hydrogel sample of a known initial weight (W_initial).
-
Immerse the hydrogel in an excess of deionized water or buffer at a specific temperature (e.g., 37 °C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_swollen).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Dry the hydrogel completely in a vacuum oven or by lyophilization until a constant weight is achieved (W_dry).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_swollen - W_dry) / W_dry.
Protocol 3: Characterization of Hydrogel Mechanical Properties by Rheology
-
Prepare the hydrogel precursor solution as described in Protocol 1.
-
Immediately after mixing, pipette the solution onto the lower plate of a rheometer.
-
Lower the upper plate to the desired gap distance (e.g., 1 mm).
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').
-
The gel point is identified as the time at which G' crosses over G''.
-
Once the storage modulus reaches a plateau, perform a frequency sweep to characterize the viscoelastic properties of the fully formed hydrogel.
Visualizations
Caption: Experimental workflows for this compound hydrogel formation via SPAAC and CuAAC.
Caption: Troubleshooting logic for slow or no hydrogel formation.
References
how to confirm successful conjugation of m-PEG11-azide
Welcome to the technical support center for m-PEG11-azide and related conjugation chemistries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully confirming the conjugation of this compound to their molecules of interest.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my conjugation reaction with this compound was successful?
To confirm a successful conjugation, you must demonstrate the formation of a new, larger molecule and the consumption of the starting materials. A combination of analytical techniques is often recommended for unambiguous confirmation. The most common methods include Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[1][2][3]
Q2: What is the quickest method to get a preliminary confirmation of the reaction?
Fourier-Transform Infrared (FTIR) spectroscopy is the fastest way to check if the azide group has been consumed.[3] The azide functional group has a strong, characteristic absorption peak in a region of the spectrum that is typically free of other signals.[1] The disappearance or significant reduction of this peak is a strong indicator that the reaction has proceeded.
Q3: How can Mass Spectrometry (MS) be used to confirm my PEGylated product?
Mass spectrometry directly measures the mass-to-charge ratio of your molecule, making it an excellent tool to confirm the addition of the this compound moiety. Following conjugation, there will be a predictable increase in the molecular weight of your target molecule. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it separates the reaction mixture components before mass analysis, allowing you to identify the desired product, unreacted starting materials, and any byproducts.
Q4: Can I use ¹H NMR to confirm conjugation? Why is it sometimes difficult?
While Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming conjugation to a PEG linker using ¹H NMR can be challenging. The repeating ethylene glycol units of the PEG chain create a large signal manifold that can obscure the signals of protons adjacent to the newly formed linkage (e.g., a triazole ring from a click chemistry reaction).
However, you can often see new, distinct signals appear downfield from the main PEG signal after a successful "click" reaction, such as the triazole proton. For more definitive analysis, ¹³C NMR can be used to identify the carbon atom adjacent to the azide, which has a characteristic chemical shift around 50 ppm.
Q5: How is HPLC used in the analysis of PEGylation reactions?
High-Performance Liquid Chromatography (HPLC) is primarily used to separate and quantify the components of the reaction mixture. By comparing the chromatogram of your reaction mixture to your starting materials, you can identify a new peak corresponding to your higher molecular weight PEGylated product. Common HPLC methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. The conjugated product will elute earlier than the unconjugated molecule.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. PEGylation can alter the retention time of your molecule.
HPLC can be coupled with various detectors, including Charged Aerosol Detectors (CAD) for molecules that lack a UV chromophore, which is common for PEG reagents.
Troubleshooting Guide
Problem: The azide peak is still present in my FTIR spectrum after the reaction.
This indicates that the conjugation has not gone to completion or has failed.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Review the pH, temperature, and reaction time. For "click chemistry" (CuAAC), ensure the proper copper source and reducing agent are used in sufficient quantities. |
| Reagent Quality | Verify the purity and integrity of your this compound and the other reactant. Ensure they have been stored correctly and have not degraded. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles can interfere with certain conjugation chemistries. Consider performing a buffer exchange into a non-interfering buffer like PBS before the reaction. |
| Steric Hindrance | The conjugation site on your molecule may be sterically hindered, preventing the this compound from accessing it. Consider using a PEG linker with a longer spacer arm. |
Problem: My mass spectrum is complex and difficult to interpret.
The polydispersity of PEG reagents can sometimes lead to broad peaks or multiple signals in a mass spectrum, making interpretation challenging.
| Possible Cause | Recommended Solution |
| PEG Heterogeneity | PEG molecules are polymers and naturally have a distribution of molecular weights. This results in multiple peaks, each differing by the mass of an ethylene glycol unit (~44 Da). Use deconvolution software to process the raw data, which can resolve the different PEGylated species. |
| Multiple Conjugation Sites | If your target molecule has multiple potential reaction sites (e.g., several lysine residues), you may have a mixture of products with one, two, or more PEG chains attached. Use LC-MS to separate these different species before mass analysis. |
| High Charge States in ESI-MS | Highly charged ions can complicate ESI mass spectra. Adding a charge-reducing agent like triethylamine (TEA) post-column can simplify the spectrum by reducing the number of charge states. |
Problem: I cannot resolve the conjugated product from the starting material using HPLC.
This suggests that the chosen HPLC method does not provide sufficient resolution.
| Possible Cause | Recommended Solution |
| Inappropriate Column or Mobile Phase | For SEC, ensure the pore size of the column is appropriate for the size difference between your starting material and product. For RP-HPLC, optimize the gradient of the organic solvent to improve separation. |
| Small Size Difference | If the molecule you are conjugating is very large and the PEG chain is relatively small, the change in hydrodynamic radius may be insufficient for good separation by SEC. Try an alternative method like RP-HPLC or ion-exchange chromatography. |
Data Summary Tables
Table 1: Comparison of Analytical Techniques for Conjugation Confirmation
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Principle | Vibrational absorption of functional groups | Nuclear magnetic resonance of atomic nuclei | Measurement of mass-to-charge ratio | Chromatographic separation by physical/chemical properties |
| Key Indicator | Disappearance of azide peak (~2100 cm⁻¹) | Appearance of new signals (e.g., triazole proton); shift in adjacent nuclei | Increase in molecular weight corresponding to the mass of the PEG-azide | Appearance of a new peak with a different retention time |
| Analysis Time | < 5 minutes | Minutes to hours | < 10 minutes | 10 - 60 minutes |
| Sensitivity | Moderate | Lower | High | Moderate to High |
| Information Provided | Consumption of azide functional group | Detailed molecular structure and connectivity | Confirmation of molecular weight and purity | Purity, quantification, and separation of products |
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Typical Value / Observation |
| FTIR | Azide (N₃) asymmetric stretch | Strong, sharp peak between 2100 - 2150 cm⁻¹ |
| ¹H NMR | Protons on carbon α to azide (N₃-CH ₂) | ~3.4 ppm (often obscured by PEG manifold) |
| ¹³C NMR | Carbon α to azide (N₃-C H₂) | ~50.6 ppm |
Experimental Protocols
Protocol 1: Confirmation by FTIR Spectroscopy
This protocol is for rapid screening of the reaction by monitoring the disappearance of the azide functional group.
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount (1-2 mg) of your dried, purified sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric interferences.
-
Sample Scan: Collect the spectrum of your starting this compound reagent and your final conjugated product.
-
Data Analysis: Compare the two spectra. Successful conjugation is indicated by the complete disappearance or significant reduction of the sharp azide peak around 2100 cm⁻¹.
Protocol 2: Confirmation by LC-MS
This protocol provides confirmation of molecular weight and purity.
-
System Preparation: Use a C18 reversed-phase column suitable for protein or small molecule analysis. The mobile phases are typically A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in an appropriate solvent (e.g., water/acetonitrile).
-
LC Method: Inject the sample and run a gradient from low to high percentage of mobile phase B to elute the components.
-
MS Method: Couple the LC eluent to an ESI-MS instrument. Set the instrument to scan a mass range that includes the expected masses of your starting materials and the final conjugated product.
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to each peak. Confirm the presence of a peak with the expected mass of the successfully conjugated product. Use deconvolution software if necessary to interpret the resulting mass spectrum.
Visual Workflows
Caption: General experimental workflow for confirming successful this compound conjugation.
Caption: Decision tree for troubleshooting failed this compound conjugation reactions.
References
Technical Support Center: Enhancing Nanoparticle Surface Functionalization with m-PEG11-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of nanoparticle surface functionalization using m-PEG11-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticle surface functionalization?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) linker with eleven ethylene glycol units and a terminal azide group. It is frequently used to modify the surface of nanoparticles for several reasons:
-
Biocompatibility: The PEG component forms a hydrophilic layer on the nanoparticle surface, which can reduce non-specific protein adsorption (fouling) and recognition by the immune system, thereby increasing the nanoparticle's circulation time in the body.
-
"Stealth" Properties: This hydrophilic shield helps nanoparticles evade the mononuclear phagocytic system (MPS), leading to longer circulation times.
-
Click Chemistry Handle: The terminal azide group allows for highly specific and efficient covalent conjugation to molecules containing an alkyne group (e.g., DBCO, BCN) via "click chemistry" reactions.[1] This is a robust method for attaching targeting ligands, imaging agents, or therapeutic molecules.[2]
Q2: What are the key advantages of using click chemistry for conjugating this compound to nanoparticles?
A2: Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offers several advantages for bioconjugation:[3]
-
High Specificity and Orthogonality: The azide group on the PEG linker reacts specifically with a strained alkyne (like DBCO), minimizing side reactions with other functional groups present on the nanoparticle or biomolecules.
-
High Yields and Fast Kinetics: These reactions are typically high-yielding and can proceed rapidly at room temperature.[3]
-
Biocompatibility: Copper-free click chemistry avoids the use of cytotoxic copper catalysts, making it suitable for biological applications.[4]
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.
Q3: How can I confirm that this compound has been successfully attached to my nanoparticles?
A3: Several analytical techniques can be used to confirm the successful functionalization of nanoparticles with this compound:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The presence of a characteristic peak around 2100 cm⁻¹ confirms the successful incorporation of the azide group.
-
Dynamic Light Scattering (DLS) and Zeta Potential: An increase in the hydrodynamic diameter and a change in the surface charge (zeta potential) of the nanoparticles after functionalization can indicate successful coating.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the nanoparticle surface, and the presence of nitrogen from the azide group can confirm functionalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging due to signal broadening from the nanoparticle, NMR can be used to quantify the number of PEG chains per nanoparticle, especially if the ligands are first cleaved from the surface.
Troubleshooting Guide
This guide addresses common issues encountered during the surface functionalization of nanoparticles with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Functionalization Efficiency | 1. Inefficient reaction conditions: Incorrect pH, temperature, or reaction time. 2. Steric hindrance: The nanoparticle surface may be too crowded, preventing the this compound from accessing reactive sites. 3. Degradation of this compound: Improper storage or handling. 4. Insufficient activation of nanoparticle surface groups. | 1. Optimize reaction conditions: - pH: For reactions involving NHS esters, maintain a pH of 7-9. For copper-catalyzed click chemistry (CuAAC), a pH of 7 is often optimal. - Temperature: Most click chemistry reactions proceed efficiently at room temperature. - Time: Incubation times can range from a few hours to overnight. Monitor the reaction progress to determine the optimal time. 2. Adjust reactant concentrations: Vary the molar ratio of this compound to nanoparticles to find the optimal balance that avoids steric hindrance while maximizing coverage. 3. Ensure reagent quality: Store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture. 4. Verify surface activation: Use appropriate characterization techniques to confirm the presence and reactivity of the functional groups on the nanoparticle surface before adding the PEG linker. |
| Nanoparticle Aggregation | 1. Loss of colloidal stability: Changes in surface charge during functionalization can lead to aggregation. 2. Inefficient PEGylation: Insufficient PEG coverage may not provide enough steric stabilization. 3. Presence of salts or other destabilizing agents: High ionic strength buffers can screen surface charges and induce aggregation. 4. Hydrophobic interactions: The DBCO moiety used in copper-free click chemistry is hydrophobic and can lead to aggregation if not properly managed. | 1. Optimize buffer conditions: Use a buffer with an appropriate pH and ionic strength. Consider using buffers with low salt concentrations during the initial functionalization steps. 2. Increase PEG density: A higher density of PEG chains on the surface can improve steric stabilization. 3. Purification: Remove excess reagents and byproducts promptly after the reaction, as they can contribute to instability. 4. Co-functionalization: Introduce a mixture of this compound and a non-functionalized PEG to control the density of reactive groups and improve stability. |
| Difficulty in Purifying Functionalized Nanoparticles | 1. Similar properties of reactants and products: The functionalized nanoparticles may have similar size and charge to the unreacted PEG, making separation difficult. 2. Aggregation during purification: Centrifugation can sometimes induce aggregation. | 1. Choose an appropriate purification method: - Centrifugation: This is a common method but requires careful optimization of speed and duration to avoid aggregation. - Dialysis: Effective for removing small molecule impurities. - Size Exclusion Chromatography (SEC): Can separate nanoparticles from smaller unreacted molecules. - Tangential Flow Filtration (TFF): A scalable method for purification. 2. Resuspension: After centrifugation, resuspend the nanoparticle pellet in a suitable buffer immediately to prevent irreversible aggregation. |
| Inaccurate Quantification of Surface Azide Groups | 1. Limitations of analytical techniques: Each technique has its own sources of error. 2. Incomplete reaction with quantification probes. 3. Interference from the nanoparticle core or other ligands. | 1. Use multiple quantification methods: Combine techniques like UV-Vis spectroscopy (by monitoring the disappearance of the DBCO absorbance at ~309 nm during a click reaction) and fluorescence-based assays for more accurate results. 2. Optimize probe reaction: Ensure the reaction between the azide and the quantification probe (e.g., a DBCO-fluorophore) goes to completion. 3. Use appropriate controls: Analyze non-functionalized nanoparticles as a baseline to account for any background signal. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to nanoparticle functionalization gathered from various studies.
| Parameter | Value/Range | Nanoparticle System | Comments |
| m-PEG-azide to Nanoparticle Molar Ratio | 10:1 to 100:1 | Gold Nanoparticles | The optimal ratio depends on the nanoparticle size and desired surface density. |
| Azide Quantification (UV-Vis) | LOD: 0.53 azide groups/particle | Hafnium Oxide Nanoparticles | Based on monitoring the disappearance of the DBCO absorbance. |
| Azide Quantification (Fluorescence Quenching) | LOD: 0.29 azide groups/particle | Hafnium Oxide Nanoparticles | Based on the quenching of a fluorescent dye upon conjugation. |
| FTIR Azide Peak | ~2100 cm⁻¹ | Various | Characteristic stretching vibration of the N₃ group. |
| Click Reaction Time (SPAAC) | 1-24 hours | Gold Nanoparticles | Reaction time can be influenced by reactant concentrations and temperature. |
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound using NHS Ester Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface using an NHS ester crosslinker.
Materials:
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Amine-functionalized nanoparticles
-
This compound with a terminal NHS ester group
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris or Glycine, pH 7.5
-
Purification supplies (e.g., centrifugal filters, dialysis tubing)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer.
-
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Linker Preparation:
-
Dissolve the this compound-NHS ester in a small amount of an organic solvent like DMSO or DMF, and then dilute it in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound-NHS ester to the nanoparticle suspension.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS ester groups.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by centrifugation, followed by resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.
-
Alternatively, use dialysis or tangential flow filtration for purification.
-
-
Characterization:
-
Confirm the presence of the azide group using FTIR spectroscopy (peak at ~2100 cm⁻¹).
-
Measure the change in hydrodynamic size and zeta potential using DLS.
-
Protocol 2: Copper-Free Click Chemistry Conjugation of an Alkyne-Containing Molecule to this compound Functionalized Nanoparticles
This protocol outlines the conjugation of a DBCO-functionalized molecule (e.g., a targeting ligand or fluorescent dye) to the azide-terminated nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Purification supplies
Procedure:
-
Reactant Preparation:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute in the Reaction Buffer.
-
-
Click Reaction:
-
Add the DBCO-functionalized molecule to the nanoparticle suspension. A 2- to 10-fold molar excess of the DBCO-molecule over the estimated number of surface azide groups is a good starting point.
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the conjugated nanoparticles using a suitable method (centrifugation, dialysis, or SEC) to remove the unreacted DBCO-molecule.
-
-
Characterization:
-
Confirm successful conjugation by a method appropriate for the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye, or a bioactivity assay for a targeting ligand).
-
Use DLS to measure any changes in nanoparticle size.
-
Visualizations
Caption: Workflow for nanoparticle functionalization with this compound and subsequent click chemistry conjugation.
Caption: Logical troubleshooting guide for this compound nanoparticle functionalization.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of m-PEG11-azide and m-PEG12-azide for Bioconjugation
In the realm of bioconjugation, the choice of a linker molecule is critical, influencing the stability, solubility, and overall efficacy of the final conjugate. For researchers and drug development professionals, polyethylene glycol (PEG) linkers are a cornerstone, prized for their hydrophilicity and biocompatibility. This guide provides a detailed comparison of two closely related short-chain PEG linkers: m-PEG11-azide and m-PEG12-azide, offering insights into how a single ethylene glycol unit difference can impact bioconjugation outcomes.
Introduction to this compound and m-PEG12-azide
Both this compound and m-PEG12-azide are discrete PEG (dPEG®) linkers, meaning they have a defined and uniform length, which is crucial for producing homogenous bioconjugates. They feature a methoxy (m) group at one terminus, rendering it inert, and an azide (-N3) group at the other, which is a highly versatile functional group for "click chemistry" reactions.[1][2] The azide group can readily and specifically react with alkyne-functionalized molecules, such as proteins, peptides, or small molecule drugs, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][]
The fundamental difference between these two linkers lies in the number of ethylene glycol units: eleven for this compound and twelve for m-PEG12-azide. This seemingly minor structural variance can lead to subtle but potentially significant differences in the physicochemical properties of the resulting bioconjugates.
Physicochemical Properties
The addition of a single ethylene glycol unit in m-PEG12-azide results in a modest increase in its molecular weight and, consequently, its hydrodynamic radius. This can influence the overall size and solubility of the final bioconjugate.
| Property | This compound | m-PEG12-azide | Reference |
| Molecular Formula | C24H49N3O11 | C25H51N3O12 | [5] |
| Molecular Weight | 541.6 g/mol | 585.7 g/mol | |
| Spacer Arm Length | ~40.1 Å | ~44.0 Å | |
| Solubility | High in aqueous and common organic solvents | High in aqueous and common organic solvents |
Impact on Bioconjugation Performance: A Comparative Overview
While direct, head-to-head experimental studies exclusively comparing this compound and m-PEG12-azide are not extensively documented in publicly available literature, the well-established principles of PEGylation allow for a reasoned comparison of their likely performance. The length of a PEG linker is a known determinant of the physicochemical and biological properties of bioconjugates. Generally, longer PEG chains lead to a greater hydrodynamic size, which can enhance in vivo circulation half-life. However, for very short linkers like PEG11 and PEG12, the differences are more nuanced.
The following table summarizes the anticipated impact of the single ethylene glycol unit difference on key bioconjugation parameters. This data is illustrative and based on general trends observed with varying short PEG chain lengths.
| Parameter | This compound Conjugate | m-PEG12-azide Conjugate | Rationale |
| Reaction Efficiency (CuAAC) | High | High | Both are short-chain PEGs and the azide reactivity is identical. Reaction kinetics are not expected to differ significantly. |
| Conjugate Solubility | Excellent | Slightly higher | The additional ethylene glycol unit in m-PEG12-azide will contribute to a marginal increase in hydrophilicity. |
| Hydrodynamic Radius of Conjugate | Slightly smaller | Slightly larger | The longer PEG chain of m-PEG12-azide will result in a marginally larger hydrodynamic volume. |
| Steric Hindrance | Minimal | Slightly higher | While both are short, the m-PEG12-azide may exert slightly more steric hindrance in crowded molecular environments. |
| In Vivo Half-life | Shorter | Marginally longer | A larger hydrodynamic radius generally correlates with a longer circulation half-life, though the effect of a single PEG unit may be minimal. |
Experimental Protocols
The most common method for bioconjugation using m-PEG-azide linkers is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general protocol for this reaction.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound or m-PEG12-azide
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the m-PEG-azide linker in a compatible solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the m-PEG-azide stock solution to achieve a desired molar excess (typically 5-20 fold excess relative to the biomolecule).
-
Prepare a premix of CuSO4 and the copper-chelating ligand. Add this to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
-
Purification:
-
Remove the unreacted PEG-azide linker and copper catalyst from the reaction mixture using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the purified bioconjugate using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to confirm successful conjugation and determine the degree of labeling.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structure of the linkers and the bioconjugation workflow.
Caption: Chemical structures of this compound and m-PEG12-azide.
Caption: Generalized workflow for CuAAC bioconjugation.
Conclusion: Making the Right Choice
The choice between this compound and m-PEG12-azide will depend on the specific requirements of the bioconjugation application. For most applications, the performance difference between these two linkers is expected to be minimal. Both will offer the benefits of a discrete, hydrophilic spacer for efficient bioconjugation.
However, in scenarios where maximizing the hydrophilicity of the final conjugate is a primary concern, or where a slight increase in the hydrodynamic radius is desired to potentially influence pharmacokinetics, m-PEG12-azide may be the preferred choice. Conversely, if minimizing any potential for steric hindrance is paramount, this compound might be marginally advantageous.
Ultimately, for highly sensitive applications, an empirical evaluation of both linkers in the specific biological system of interest is recommended to determine the optimal choice for achieving the desired bioconjugate properties and performance.
References
The Pivotal Role of PEG Linker Length in Drug Delivery Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving therapeutic success. Among the various components that constitute these systems, the linker—specifically the polyethylene glycol (PEG) linker—plays a critical role in modulating the pharmacological properties of the therapeutic agent. The length of this linker is not a trivial parameter; it is a key determinant of a drug conjugate's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for various drug delivery applications.
The incorporation of PEG linkers, a process known as PEGylation, offers a multitude of benefits. These hydrophilic and flexible chains can create a hydration shell around a conjugated drug, shielding it from enzymatic degradation and rapid clearance by the immune system, thereby extending its circulation half-life.[1][2] Furthermore, PEGylation can enhance the solubility of hydrophobic drug payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without compromising their desirable properties.[1][3] However, the choice of PEG linker length involves a delicate balance between these advantages and potential drawbacks, such as steric hindrance that might affect target binding.[4]
Comparative Analysis of PEG Linker Lengths
The selection of an appropriate PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, offering a comparative look at key performance metrics across different PEG linker lengths in both antibody-drug conjugates and nanoparticle-based systems.
Impact on Pharmacokinetics of Antibody-Drug Conjugates
Longer PEG linkers generally lead to an increased hydrodynamic radius, which in turn reduces renal clearance and extends the circulation half-life of the conjugate. This prolonged exposure can enhance the opportunity for the drug to reach its target.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
| ADC | PEG2, PEG4 | Similar plasma exposures. |
| ADC | PEG8, PEG12, PEG24 | Significantly higher plasma exposures compared to shorter PEGs. |
Influence on Tumor Targeting and Efficacy
The length of the PEG linker can significantly influence the tumor accumulation and therapeutic efficacy of a drug conjugate. Longer linkers can provide greater flexibility for targeting ligands to access their receptors, potentially leading to enhanced tumor uptake.
| Delivery System | PEG Linker Length | Key Finding in Tumor Targeting and Efficacy |
| Folate-Liposomes | 2 kDa, 5 kDa, 10 kDa | In vivo tumor accumulation increased with longer PEG linkers. Tumor size was reduced by >40% in the 10 kDa PEG group compared to the 2 kDa and 5 kDa groups. |
| Affibody-Drug Conjugate | 10 kDa | Showed the most ideal tumor therapeutic ability in an animal model. |
| ADC | PEG2, PEG4 | 35-45% decrease in tumor weights. |
| ADC | PEG8, PEG12, PEG24 | 75-85% reduction in tumor weights, with significantly higher tumor-to-plasma exposure ratios. |
Effect on In Vitro Cytotoxicity
The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. While some studies show minimal differences, others indicate that longer linkers might slightly reduce potency, a trade-off that is often compensated by improved in vivo performance.
| Drug Conjugate | PEG Linker Length | In Vitro Cytotoxicity (IC50) |
| Affibody-Drug Conjugate | None | Highest in vitro cytotoxicity. |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG. |
| Carbonic Anhydrase Inhibitors | Short PEG Linkers | More efficient in killing cancer cells in vitro compared to congeners with long PEG linkers. |
Experimental Workflows and Methodologies
To aid researchers in the systematic evaluation of different PEG linker lengths, this section outlines key experimental protocols.
Detailed Experimental Protocols
1. ADC Synthesis and Characterization
-
Objective: To synthesize ADCs with varying PEG linker lengths and characterize their drug-to-antibody ratio (DAR) and aggregation levels.
-
Protocol:
-
Linker-Payload Preparation: Functionalize PEG linkers of defined lengths (e.g., PEG4, PEG8, PEG24) with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups for conjugation.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to allow for covalent bond formation.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: Determine the DAR using techniques like UV-Vis spectroscopy or mass spectrometry. Assess ADC aggregation using SEC.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the in vitro potency of the ADCs with different PEG linkers.
-
Protocol:
-
Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs and control antibodies.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation by viable cells.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
3. In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of ADCs with varying PEG linker lengths in a living model.
-
Protocol:
-
Tumor Implantation: Inoculate immunodeficient mice with human tumor cells.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the ADCs, control antibody, and vehicle control according to a predetermined schedule (e.g., intravenously, once a week for three weeks).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
-
Signaling Pathway Inhibition by a Targeted Drug
The ultimate goal of a targeted drug delivery system is to deliver a therapeutic payload that can effectively modulate a specific signaling pathway involved in disease progression. The diagram below illustrates a generalized pathway where a targeted drug, delivered via a PEGylated carrier, inhibits a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Conclusion
The length of the PEG linker is a critical design parameter in the development of drug delivery systems. While shorter PEG linkers may offer advantages in certain contexts, such as potentially higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. The optimal PEG linker length is highly dependent on the specific drug, targeting moiety, and therapeutic application, underscoring the need for careful empirical evaluation. By systematically comparing different PEG linker lengths using the experimental approaches outlined in this guide, researchers can rationally design more effective and safer targeted therapeutics.
References
A Comparative Guide: m-PEG11-azide versus NHS Ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) linkers to biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of reactive group on the PEG linker dictates the specificity, yield, and stability of the resulting bioconjugate. This guide provides an objective comparison between two prevalent classes of PEG linkers: m-PEG11-azide, which utilizes bioorthogonal click chemistry, and N-hydroxysuccinimide (NHS) ester PEG linkers, which react with primary amines.
This comparison delves into the fundamental chemistry, performance characteristics, and experimental considerations for each linker type, supported by detailed experimental protocols. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from antibody-drug conjugates (ADCs) to nanoparticle surface modification.
At a Glance: A Comparative Overview
| Feature | This compound (Click Chemistry) | NHS Ester PEG Linkers |
| Reaction Mechanism | Strain-promoted azide-alkyne cycloaddition (SPAAC) or Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Nucleophilic acyl substitution |
| Target Moieties | Site-specifically introduced alkynes or strained cyclooctynes | Primary amines (e.g., lysine residues, N-terminus of proteins) |
| Specificity | High to Very High | Moderate to Low |
| Reaction pH | Typically physiological pH (7.0-7.4) for SPAAC | Typically pH 7.2-8.5 |
| Side Reactions | Minimal, bioorthogonal | Susceptible to hydrolysis, competition from other nucleophiles |
| Control over Degree of Labeling (DoL) | High, enabling precise control over conjugation sites | Moderate, can lead to heterogeneous products |
| Linkage Stability | High (stable triazole ring) | High (stable amide bond) |
| Biocompatibility | High (especially for copper-free SPAAC) | High |
Delving Deeper: A Head-to-Head Comparison
The primary advantage of This compound lies in the high specificity and bioorthogonality of click chemistry.[1] These reactions are highly selective, proceeding with high efficiency in complex biological media without interfering with native biochemical processes.[2] This is particularly crucial for applications where precise control over the conjugation site and stoichiometry is critical to preserving the biological activity of the molecule, such as in the development of ADCs.[1] The strain-promoted azide-alkyne cycloaddition (SPAAC) is especially advantageous as it eliminates the need for a potentially toxic copper catalyst, making it ideal for in vivo applications.[3] The resulting triazole linkage is highly stable.[4]
On the other hand, NHS ester PEG linkers offer a more traditional and straightforward approach to bioconjugation. They react readily with the abundant primary amines found on the surface of proteins, such as the epsilon-amino group of lysine residues and the N-terminus. This method is well-established and does not require prior modification of the target molecule to introduce a reactive handle. However, this lack of specificity can be a significant drawback. Since proteins typically have multiple lysine residues, NHS ester chemistry often results in a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions. This heterogeneity can impact the product's consistency and performance. Furthermore, NHS esters are highly susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases with pH, requiring a careful balance to optimize the desired amine reaction.
Experimental Protocols
The following are detailed, representative protocols for the conjugation of a protein (e.g., an antibody) using both this compound (via a two-step approach) and an NHS ester PEG linker.
Protocol 1: Two-Step Protein Conjugation using Azide-PEG-NHS Ester and a DBCO-functionalized Molecule
This protocol first introduces an azide group onto the protein using an Azide-PEG-NHS ester, followed by a copper-free click chemistry reaction with a dibenzocyclooctyne (DBCO)-functionalized molecule.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
DBCO-functionalized molecule
-
Desalting column or dialysis equipment
-
Reaction tubes
Procedure:
Step 1: Introduction of the Azide Handle
-
Prepare the protein solution: Dissolve the protein in the amine-free buffer to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare the Azide-PEG-NHS ester stock solution: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5 to 15-fold molar excess of the Azide-PEG-NHS ester solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove the unreacted Azide-PEG-NHS ester using a desalting column or dialysis against the reaction buffer.
Step 2: Copper-Free Click Chemistry Reaction
-
Prepare the DBCO-molecule stock solution: Dissolve the DBCO-functionalized molecule in DMSO.
-
Reaction: Add a 3 to 5-fold molar excess of the DBCO-molecule stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight.
-
Purification: Separate the final protein conjugate from unreacted DBCO-molecule by size exclusion chromatography or dialysis.
Protocol 2: Direct Protein Labeling via NHS Ester PEG Linker
This protocol describes the direct conjugation of a protein with a molecule functionalized with an NHS ester PEG linker.
Materials:
-
Protein (e.g., antibody)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester PEG-functionalized molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column, size exclusion chromatography, or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare the protein solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the NHS ester PEG stock solution: Immediately before use, dissolve the NHS ester PEG-functionalized molecule in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10 to 20-fold molar excess of the NHS ester PEG solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if the label is light-sensitive.
-
Quenching (optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes.
-
Purification: Separate the protein conjugate from unreacted NHS ester PEG and byproducts using a desalting column, size exclusion chromatography, or dialysis.
Visualizing the Pathways
To further illustrate the conjugation processes, the following diagrams outline the chemical reactions and experimental workflows.
Caption: Reaction mechanism of NHS ester PEGylation, highlighting the desired conjugation and the competing hydrolysis side reaction.
Caption: Two-step workflow for protein conjugation using an azide-PEG linker followed by copper-free click chemistry.
Conclusion: Selecting the Optimal Linker
Both this compound and NHS ester PEG linkers are valuable tools in the bioconjugation toolbox.
-
NHS ester PEG linkers are a good choice for routine labeling applications where a degree of heterogeneity is acceptable and a straightforward, well-established protocol is desired.
-
This compound , utilized in a two-step click chemistry approach, offers superior specificity, control, and efficiency. For applications demanding high precision, reproducibility, and the preservation of protein function, particularly in the development of targeted therapeutics and complex bioconjugates, azide-based click chemistry is generally the superior choice.
Ultimately, the decision rests on the specific requirements of the application, including the nature of the biomolecule, the desired level of control over the conjugation process, and the intended use of the final product. By carefully considering these factors, researchers can select the most appropriate PEG linker to advance their scientific and drug development goals.
References
- 1. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
A Comparative Analysis of Linear vs. Branched PEG-Azide Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene glycol (PEG) linkers is a critical design parameter in the development of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG-azide linker can significantly influence the physicochemical and biological properties of the resulting conjugate, impacting its solubility, stability, pharmacokinetics, and therapeutic efficacy. This guide provides an objective comparison of linear and branched PEG-azide linkers, supported by experimental data, to inform the selection of the optimal linker for specific research and therapeutic applications.
Key Differences and Applications
Linear PEG-azide linkers consist of a single, straight chain of ethylene glycol units with a terminal azide group. Their simple and predictable structure offers minimal steric hindrance, making them ideal for applications requiring precise control over linker length and efficient conjugation to sterically accessible sites.[]
Branched PEG-azide linkers, in contrast, feature multiple PEG arms extending from a central core, with each arm terminating in an azide group.[2][3] This architecture provides a larger hydrodynamic volume, which can shield the conjugated molecule from enzymatic degradation and reduce renal clearance, thereby extending its in vivo circulation time.[4] The multivalent nature of branched linkers also allows for a higher payload capacity in applications such as antibody-drug conjugates (ADCs).[3]
Data Presentation: A Quantitative Comparison
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) of an Antibody-Drug Conjugate |
| Linear (L-PEG24) | High |
| Pendant (Branched) (P-(PEG12)2) | Low |
| This table illustrates the impact of linker architecture on the clearance rate of an antibody-drug conjugate (ADC) with a drug-to-antibody ratio (DAR) of 8. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of PEG-azide linkers. Below are representative protocols for the synthesis of linear and branched PEG-azide and a general protocol for protein conjugation via click chemistry.
Protocol 1: Synthesis of Linear PEG-Azide
This protocol describes a typical two-step synthesis of a linear mono-azide PEG from a hydroxyl-terminated PEG.
Materials:
-
Methoxy PEG alcohol (mPEG-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and add TEA.
-
Add MsCl dropwise to the solution and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mPEG-mesylate (mPEG-OMs).
-
-
Azidation of mPEG-OMs:
-
Dissolve the obtained mPEG-OMs in anhydrous DMF.
-
Add NaN3 to the solution and heat the mixture at 80-90°C overnight.
-
After cooling to room temperature, remove the solvent under vacuum.
-
Dissolve the residue in DCM and wash with water to remove excess NaN3 and DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the final product, mPEG-azide (mPEG-N3).
-
Protocol 2: Synthesis of a 4-Arm Branched PEG-Azide
This protocol outlines the synthesis of a 4-arm branched PEG-azide starting from a pentaerythritol core.
Materials:
-
Pentaerythritol
-
Ethylene oxide
-
Reagents for mesylation (as in Protocol 1)
-
Sodium azide (NaN3)
-
Appropriate solvents and purification materials
Procedure:
-
Ethoxylation of Pentaerythritol:
-
The synthesis of 4-arm PEGs is typically achieved through the ethoxylation of a pentaerythritol core. This process involves the ring-opening polymerization of ethylene oxide initiated from the hydroxyl groups of pentaerythritol. The length of the PEG arms is controlled by the stoichiometry of the reactants.
-
-
Mesylation of 4-Arm PEG-OH:
-
The resulting 4-arm PEG-OH is then subjected to mesylation following a similar procedure to that described in Protocol 1 for linear PEG, using appropriate molar equivalents of MsCl and TEA to activate all four hydroxyl termini.
-
-
Azidation of 4-Arm PEG-OMs:
-
The 4-arm PEG-OMs is subsequently reacted with an excess of NaN3 in a suitable solvent like DMF at elevated temperatures to convert all four mesylate groups to azides, yielding the final 4-arm PEG-azide.
-
Protocol 3: General Protocol for Protein Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized PEG linker to a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-azide linker (linear or branched)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Degassing equipment
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PEG-azide linker in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in water.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified protein with the PEG-azide linker. The molar excess of the linker will depend on the desired degree of labeling.
-
Add the copper-chelating ligand to the mixture.
-
Degas the solution to remove oxygen, which can interfere with the reaction.
-
Initiate the reaction by adding CuSO4 followed by sodium ascorbate.
-
Allow the reaction to proceed at room temperature or 37°C for a specified time (typically 1-4 hours), with gentle mixing.
-
-
Purification:
-
Purify the resulting PEGylated protein conjugate to remove unreacted PEG-azide, copper, and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
-
Characterization:
-
Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Mandatory Visualization
Caption: Synthetic pathways for linear and branched PEG-azide and their subsequent bioconjugation.
Caption: Experimental workflow for bioconjugation using CuAAC click chemistry.
References
Assessing the Biocompatibility of m-PEG11-azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the efficacy and safety of therapeutic molecules. While Poly(ethylene glycol) (PEG) has long been a widely used standard, its potential for immunogenicity has prompted the exploration of alternative strategies. This guide provides an objective comparison of m-PEG11-azide conjugates with other biocompatible alternatives, supported by experimental data and detailed methodologies for assessing biocompatibility.
The biocompatibility of an this compound conjugate is not determined by the PEG-azide linker alone, but rather by the entire construct, including the molecule to which it is attached. The azide group is a versatile functional group for "click chemistry," allowing for the efficient and specific conjugation to a wide range of molecules, such as proteins, peptides, or small molecule drugs. While PEG itself is generally considered biocompatible, the resulting conjugate's properties can vary significantly.
Comparative Analysis of Biocompatible Polymers
The following table summarizes the key biocompatibility parameters of PEG and its common alternatives. It is important to note that these are general properties, and the specific performance of any polymer will depend on its molecular weight, architecture, and the nature of the conjugated molecule.
| Polymer Class | Biocompatibility Profile | Immunogenicity | Biodegradability | Key Advantages | Potential Disadvantages |
| Poly(ethylene glycol) (PEG) | Generally good, but with noted exceptions. | Can elicit anti-PEG antibodies, leading to accelerated clearance and potential hypersensitivity.[1] | Not biodegradable, which can lead to accumulation in tissues.[2] | Well-established, readily available, improves solubility and pharmacokinetics. | Potential for immunogenicity, non-biodegradable.[2] |
| Polysarcosine (PSar) | Excellent biocompatibility.[3][4] | Generally considered non-immunogenic. | Biodegradable to the natural amino acid sarcosine. | "Stealth" properties comparable to PEG, biodegradable, low immunogenicity. | Less established than PEG in clinical applications. |
| Polypeptides | Generally good, depends on the amino acid sequence. | Can be designed to be non-immunogenic. | Biodegradable to amino acids. | Tunable properties based on amino acid sequence. | Can be more complex to synthesize than synthetic polymers. |
| Polysaccharides (e.g., Dextran, Hyaluronic Acid) | Generally good, natural origin. | Can be immunogenic, depending on the source and structure. | Biodegradable through enzymatic pathways. | Biocompatible, biodegradable, and often have specific biological functions. | Can have batch-to-batch variability, potential for immunogenicity. |
| Zwitterionic Polymers (e.g., Poly(carboxybetaine)) | Excellent biocompatibility and anti-fouling properties. | Generally considered non-immunogenic. | Can be designed to be biodegradable. | Superior resistance to protein adsorption, highly hydrophilic. | Synthesis can be more complex than for other polymers. |
Experimental Protocols for Biocompatibility Assessment
A thorough assessment of the biocompatibility of any new conjugate is essential. The following are detailed protocols for key in vitro experiments.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a substance becomes toxic to cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of the this compound conjugate in cell culture medium. Remove the old medium from the wells and add 100 µL of the conjugate solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.
-
Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Hemolysis Assay
This assay assesses the compatibility of the conjugate with red blood cells (RBCs) and its potential to cause hemolysis.
Principle: The assay measures the amount of hemoglobin released from damaged RBCs after incubation with the test material. The released hemoglobin is quantified spectrophotometrically.
Protocol (based on ASTM E2524-08):
-
Blood Collection: Obtain fresh human blood in a tube containing an anticoagulant (e.g., heparin).
-
RBC Preparation: Centrifuge the blood at 800 x g for 10 minutes to pellet the RBCs. Wash the RBC pellet three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.
-
Treatment: In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of the this compound conjugate at various concentrations.
-
Controls:
-
Negative Control: 100 µL of RBC suspension with 100 µL of PBS.
-
Positive Control: 100 µL of RBC suspension with 100 µL of a known hemolytic agent (e.g., 1% Triton X-100).
-
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] * 100
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate complex processes.
Experimental Workflow for In Vitro Biocompatibility Testing
Caption: Workflow for in vitro biocompatibility assessment of conjugates.
Potential Signaling Pathways in Nanoparticle-Induced Cytotoxicity
The interaction of conjugates, particularly if they form nanoparticles, with cells can trigger various signaling pathways leading to cellular stress or apoptosis.
Caption: Potential signaling pathways involved in conjugate-induced cytotoxicity.
Conclusion
The biocompatibility of this compound conjugates is a multifaceted issue that depends on the overall properties of the final construct. While PEG offers the advantages of being a well-established and effective polymer for improving the pharmacokinetic properties of therapeutics, the potential for immunogenicity necessitates a thorough evaluation. Alternatives such as polysarcosine and zwitterionic polymers present promising options with potentially improved biocompatibility profiles. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically assess the biocompatibility of their specific this compound conjugates and make informed decisions in the development of novel therapeutics.
References
A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation
In the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins, the stability of the chemical linker joining the payload to the biological moiety is paramount. An ideal linker must be robust enough to endure systemic circulation, preventing premature drug release, yet permit targeted release where intended. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has popularized the 1,2,3-triazole linkage for its exceptional stability and efficient formation.[1][2] This guide provides an objective comparison of the triazole linkage, formed from precursors like m-PEG11-azide, with other common bioconjugation linkages, supported by stability data and detailed experimental protocols.
The Triazole Linkage: A Product of Click Chemistry
The 1,2,3-triazole linkage is formed through a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source.[1] Reagents like this compound provide a readily available azide functional group attached to a polyethylene glycol (PEG) spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The resulting five-membered heterocyclic triazole ring is aromatic and remarkably stable. This stability is attributed to its resistance to hydrolysis under acidic or basic conditions, metabolic degradation, and redox conditions.
References
A Comparative Guide to Bioorthogonal Chemistries for m-PEG11-Azide Conjugation
For researchers, scientists, and drug development professionals, the selective modification of biomolecules in complex biological environments is a critical task. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, enabling specific covalent reactions to occur within living systems without interfering with native biochemical processes. The azide group, due to its small size, stability, and abiotic nature, is a cornerstone of bioorthogonal chemistry.[1][2][3] m-PEG11-azide, a water-soluble polyethylene glycol (PEG) linker functionalized with an azide, is a versatile reagent for bioconjugation, leveraging the azide's reactivity for targeted labeling and drug delivery.[4][5]
The choice of bioorthogonal reaction for an azide-containing molecule like this compound is pivotal and often involves a trade-off between reaction kinetics, stability of the reactants, and the overall biocompatibility of the system. This guide provides an objective comparison of the primary bioorthogonal chemistries available for reacting with this compound: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Staudinger Ligation, and Tetrazine Ligation.
Performance Comparison: Kinetics, Stability, and Biocompatibility
The efficacy of a bioorthogonal reaction is often judged by its second-order rate constant (k₂), which indicates how quickly the reactants form a product at a given concentration. A higher k₂ value is desirable for tracking dynamic processes or when working with low concentrations of biomolecules. However, the stability of the reactants and the potential cytotoxicity of any catalysts are equally important considerations for in vivo applications.
Quantitative Comparison of Reaction Kinetics
The following table summarizes the reported second-order rate constants for various bioorthogonal reactions. It is important to note that these rates can vary depending on the specific reactants, solvent, and temperature.
| Bioorthogonal Chemistry | Reactant Partner for Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Phosphine | ~10⁻³ - 10⁻² | Generally the slowest of the common bioorthogonal reactions. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctynes (e.g., DBCO, BCN) | ~10⁻¹ - 1 | Catalyst-free, but kinetics are dependent on the ring strain of the cyclooctyne. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | ~1 - 10³ | Very fast kinetics, but requires a copper catalyst which can be cytotoxic. |
| Tetrazine Ligation (Inverse Electron Demand Diels-Alder) | Strained Alkenes (e.g., trans-cyclooctene) | ~10² - 10⁶ | Exceptionally fast kinetics, among the fastest bioorthogonal reactions. |
| Photo-Click Chemistry | Alkenes (light-activated tetrazole) | ~11 (after photoactivation) | Offers spatiotemporal control through light activation. |
Qualitative Comparison of Bioorthogonal Chemistries
| Feature | Staudinger Ligation | SPAAC | CuAAC | Tetrazine Ligation |
| Biocompatibility | High; catalyst-free. | High; catalyst-free. | Moderate; copper catalyst is cytotoxic. | High; catalyst-free. |
| Reaction Conditions | Physiological pH and temperature. | Physiological pH and temperature. | Requires copper(I) catalyst and ligands. | Physiological pH and temperature. |
| Stability of Reactants | Phosphines can be prone to oxidation. | Some strained alkynes can react with thiols. | Terminal alkynes are generally stable. | Some tetrazines have limited stability in aqueous media. |
| Linkage Formed | Amide bond (traceless version available). | Stable triazole. | Stable triazole. | Dihydropyridazine (stable). |
| Key Advantage | "Traceless" version leaves no residual atoms from the phosphine. | No catalyst required, good biocompatibility. | Very fast and efficient, a "click chemistry" gold standard. | Extremely fast reaction kinetics. |
| Key Disadvantage | Slow reaction kinetics. | Slower than CuAAC and Tetrazine Ligation. | Copper toxicity limits in vivo applications. | Potential for tetrazine degradation. |
Reaction Mechanisms and Experimental Workflows
The selection of a bioorthogonal reaction is guided by its mechanism, which dictates the reactants, conditions, and byproducts. The following diagrams illustrate the fundamental mechanisms of the key bioorthogonal chemistries compatible with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
The Strategic Role of m-PEG11-azide in Advancing Cancer Research: A Comparative Analysis
For Immediate Release
In the intricate landscape of cancer research, the development of targeted therapeutics hinges on the precise delivery of potent molecules to malignant cells while sparing healthy tissue. The linker molecule, a critical component in bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), plays a pivotal role in the success of these therapies. Among the diverse array of available linkers, m-PEG11-azide has emerged as a versatile and widely utilized tool. This guide provides a comparative overview of this compound's applications in cancer research, presenting supporting experimental data and detailed protocols for its use.
The Advantage of PEGylation in Drug Conjugates
Polyethylene glycol (PEG) linkers are frequently employed in the design of ADCs and PROTACs due to their favorable physicochemical properties.[1][2] PEGylation, the process of attaching PEG chains to a molecule, enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting conjugate.[3][4] Furthermore, PEG linkers can influence the pharmacokinetic profile of a therapeutic agent, often extending its circulation half-life.[3] The length of the PEG chain is a critical parameter, affecting the stability, cell permeability, and ultimately, the efficacy of the drug conjugate.
This compound: A Key Player in "Click Chemistry"
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of eleven ethylene oxide units and a terminal azide group. The azide functionality is a key component in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This allows for the straightforward and stable conjugation of the PEG linker to molecules containing a compatible reactive group, such as an alkyne, through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting triazole linkage is highly stable under physiological conditions.
Comparative Performance of PEG Linkers in PROTACs
The optimal length of a PEG linker in a PROTAC is highly dependent on the specific target protein and E3 ligase pair. The linker must be long enough to span the distance between the two proteins and facilitate the formation of a stable ternary complex, yet not so long as to be inefficient.
Table 1: Illustrative Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM)¹ | Cell Permeability (10⁻⁶ cm/s)² | Plasma Half-life (hours)³ |
| PEG3 | 150 | 2.5 | 4 |
| PEG4 | 75 | 3.1 | 6 |
| PEG5 | 25 | 4.5 | 8 |
| PEG6 | 50 | 4.2 | 7.5 |
¹DC50: Concentration required to degrade 50% of the target protein. Lower values indicate higher potency. ²Higher values indicate better cell permeability. ³Longer half-life indicates greater stability in circulation. (Note: This data is synthesized based on general principles of PROTAC design and is for illustrative purposes. A PROTAC with a PEG5 linker, for which this compound could be a precursor, demonstrates a favorable balance of potency, permeability, and stability in this hypothetical scenario.)
Studies on PROTACs targeting the estrogen receptor α (ERα) have shown that a 16-atom linker was significantly more potent in degrading the target compared to a 12-atom linker, underscoring the critical nature of linker length. Similarly, for PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, while those with longer linkers exhibited robust degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of drug conjugates utilizing this compound. Below are representative protocols for the conjugation of this compound to a target molecule via click chemistry and the subsequent evaluation of the conjugate's efficacy.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized small molecule drug to this compound.
Materials:
-
Alkyne-functionalized drug
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the alkyne-functionalized drug and this compound (1.2 equivalents) in DMF or DMSO.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in PBS.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in PBS.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, purify the conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for assessing the efficacy of a newly synthesized PROTAC in degrading its target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC synthesized with this compound linker
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Visualizing the Workflow and Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflow for PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound serves as a critical and versatile linker in the development of targeted cancer therapies. Its defined length, hydrophilicity, and compatibility with highly efficient click chemistry reactions make it an invaluable tool for researchers. While the optimal linker is always context-dependent, the principles of PEGylation and the practicalities of bioconjugation position this compound and other PEG derivatives as central components in the ongoing effort to design more effective and safer cancer treatments. The provided data and protocols offer a foundation for the rational design and evaluation of novel therapeutic conjugates.
References
A Comparative Guide to Azide-PEG Linkers in Advanced Drug Development
In the landscape of modern therapeutics, the precise and stable conjugation of molecules is paramount to the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the chemical tools available, m-PEG11-azide has emerged as a versatile linker, offering a balance of hydrophilicity, defined length, and a bioorthogonal reactive handle for "click chemistry." This guide provides a comparative analysis of drug development strategies employing azide-PEG linkers, with a focus on how they measure up against alternative conjugation technologies.
While specific clinical case studies for drugs utilizing the this compound linker are not extensively detailed in publicly available literature, we can draw upon a wealth of preclinical and research data involving similar azide-PEG structures to evaluate their performance. This guide will focus on comparing azide-PEG linkers to the more traditional maleimide-based linkers and will explore the impact of PEG chain length on the overall performance of a drug conjugate.
Comparative Performance of Linker Chemistries
The choice of linker technology directly impacts the stability, homogeneity, and in vivo performance of a drug conjugate. Below is a comparison of key performance metrics for azide-PEG linkers used in click chemistry reactions versus maleimide-based linkers.
| Performance Metric | Azide-PEG Linker (via Click Chemistry) | Maleimide-PEG Linker | Rationale & Supporting Data |
| Target Site | Engineered alkynes or strained cyclooctynes | Native or engineered cysteine residues | Azide-alkyne cycloaddition is a bioorthogonal reaction, meaning it does not interfere with native biological functional groups, offering high specificity. Maleimide linkers react with thiol groups on cysteine residues. |
| Homogeneity (DAR) | High, leading to a more uniform Drug-to-Antibody Ratio (DAR) | Can be heterogeneous (DARs 0-8) with native disulfides. Site-engineered antibodies can achieve high homogeneity (e.g., DAR=2).[1] | The precise nature of click chemistry allows for the creation of more uniform drug products, which is crucial for consistent efficacy and a predictable pharmacokinetic profile.[1] |
| Bond Stability | Triazole linkage is highly stable | Thioether bonds are generally stable, but the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation in vivo.[1] | The stability of the linker is critical to prevent premature release of the payload, which can lead to off-target toxicity. The triazole bond formed via click chemistry is known for its exceptional stability. |
| Reaction Conditions | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) | Typically requires pH 6.5-7.5 | SPAAC is particularly advantageous for in vivo applications as it does not require a potentially toxic copper catalyst. |
| Impact on Affinity | Generally minimal impact on antibody binding affinity | Can potentially impact binding if cysteines are near the antigen-binding site | Site-specific conjugation away from the antigen-binding regions, as is often done with click chemistry, helps preserve the biological activity of the antibody. |
The Influence of PEG Linker Length on Pharmacokinetics
The length of the polyethylene glycol (PEG) chain in a linker is a critical parameter that can be tuned to optimize the pharmacokinetic properties of a drug conjugate. While this compound offers a specific length, understanding the general effects of varying PEG chain lengths is essential for rational drug design.
| Pharmacokinetic Parameter | Effect of Increasing PEG Length | Rationale & Supporting Data |
| Circulation Half-life | Generally increases | Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and leading to a longer circulation time in the bloodstream.[2][3] |
| Solubility | Increases | PEG is a hydrophilic polymer, and longer chains enhance the aqueous solubility of often hydrophobic drug payloads, which can prevent aggregation. |
| Tumor Penetration | May decrease for very long PEG chains | While longer circulation can lead to greater tumor accumulation over time, very large hydrodynamic volumes can hinder penetration into dense solid tumors. |
| In Vitro Cytotoxicity | Can decrease | Longer PEG chains can introduce steric hindrance, potentially reducing the efficiency of cellular uptake or the interaction of the payload with its intracellular target. |
| Immunogenicity | Generally decreases | The PEG chain can shield the protein or drug from the immune system, reducing the likelihood of an immunogenic response. |
A study on affibody-based drug conjugates demonstrated that increasing the PEG linker size from 4 kDa to 10 kDa resulted in a significant extension of the circulation half-life (2.5- and 11.2-fold, respectively). However, this was accompanied by a reduction in in vitro cytotoxicity (4.5- and 22-fold, respectively). This highlights the trade-off between improved pharmacokinetics and potentially reduced potency that must be carefully balanced during drug development.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams, created using the DOT language for Graphviz, depict a typical experimental workflow for antibody-drug conjugation and the signaling pathway of a PROTAC.
Experimental Protocols
Below are representative, generalized protocols for key experiments in the development of drug conjugates. These should be adapted and optimized for specific antibodies, payloads, and linkers.
Protocol 1: Site-Specific Antibody Conjugation via Click Chemistry
This protocol outlines the steps for conjugating an azide-functionalized linker (such as this compound) to an antibody containing a DBCO (dibenzocyclooctyne) group, introduced via a site-specifically incorporated unnatural amino acid.
Materials:
-
DBCO-functionalized monoclonal antibody (mAb-DBCO) in phosphate-buffered saline (PBS).
-
This compound-payload conjugate dissolved in DMSO.
-
PBS, pH 7.4.
-
Amicon Ultra centrifugal filter units (10 kDa MWCO).
Procedure:
-
Preparation of Antibody: Prepare a solution of mAb-DBCO at a concentration of 5-10 mg/mL in PBS.
-
Preparation of Linker-Payload: Prepare a 10 mM stock solution of the this compound-payload in DMSO.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound-payload solution to the mAb-DBCO solution.
-
Gently mix and incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction can be monitored by LC-MS to determine the extent of conjugation.
-
-
Purification:
-
Remove the unreacted linker-payload and DMSO by buffer exchange using an Amicon Ultra centrifugal filter unit.
-
Wash the ADC with PBS three times.
-
Concentrate the final ADC to the desired concentration.
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) and/or mass spectrometry (hydrophobic interaction chromatography (HIC) can also be used).
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against a cancer cell line that expresses the target antigen.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).
-
Control cell line (e.g., HER2-negative MCF-7 cells).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
ADC and unconjugated antibody (as a control).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well clear-bottom white plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate for 72-96 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized m-PEG11-azide for Bioconjugation Applications
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success of their experiments. In the realm of bioconjugation and drug delivery, m-PEG11-azide is a widely utilized PEG linker due to its discrete length, which imparts better control over the final conjugate's properties. This guide provides an objective comparison of the purity of synthesized this compound against common alternatives, supported by experimental data and detailed analytical protocols.
The synthesis of this compound, while routine, can result in a heterogeneous mixture of molecules of varying PEG chain lengths. This polydispersity can impact the precise control over the stoichiometry of conjugation reactions. Therefore, rigorous purity analysis is crucial to ensure the quality and consistency of the final bioconjugate.
Comparative Purity Data
The purity of this compound is typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry is also employed to confirm the molecular weight. For comparison, we will consider other commercially available discrete PEG (dPEG®) linkers and a polydisperse PEG-azide.
| Product | Supplier | Stated Purity | Analytical Method | Potential Impurities |
| This compound | BroadPharm | >98% | HPLC, NMR | m-PEGn-azide (n≠11), m-PEG11-OH (unreacted starting material), residual solvents |
| m-dPEG®11-azide | Quanta BioDesign | >95% | HPLC, NMR | Shorter and longer dPEG® oligomers |
| Azido-PEG11-amine | CD Bioparticles | 98% | Not specified | Di-functionalized PEG, unreacted starting materials |
| Polydisperse m-PEG-azide (Avg. MW 550 Da) | Various | N/A (Polydisperse) | GPC, MALDI-TOF | Broad distribution of PEG chain lengths |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For PEG compounds, which often lack a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed. Alternatively, derivatization with a UV-active moiety can be performed.[1][2]
Protocol for Reversed-Phase HPLC with CAD Detection:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80-20% B (linear gradient)
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of PEG derivatives. By comparing the integration of the protons of the repeating ethylene glycol units to the protons of the terminal methoxy and azide-adjacent methylene groups, the degree of functionalization and the average chain length can be determined.[3][4][5]
Protocol for ¹H NMR Analysis:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated solvent.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative analysis.
-
-
Data Analysis:
-
Integrate the peak corresponding to the methoxy protons (~3.38 ppm).
-
Integrate the multiplet corresponding to the ethylene glycol backbone protons (~3.64 ppm).
-
Integrate the triplet corresponding to the methylene protons adjacent to the azide group (~3.39 ppm).
-
The ratio of these integrations confirms the structure and can be used to estimate purity. For this compound (CH₃O-(CH₂CH₂O)₁₁-CH₂CH₂-N₃), the expected integration ratio of methoxy protons : backbone protons : azide-adjacent methylene protons is approximately 3 : 44 : 2.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Protocol for ESI-MS Analysis:
-
Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of the sample in the solvent to a final concentration of approximately 10 µg/mL.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for C₂₃H₄₇N₃O₁₁ is 541.32 g/mol . The spectrum will show this peak along with adducts (e.g., [M+Na]⁺, [M+K]⁺).
Workflow for Purity Analysis of Synthesized this compound
The following diagram illustrates a typical workflow for the synthesis and purity analysis of this compound.
Caption: Workflow for the synthesis and purity analysis of this compound.
Conclusion
The purity of this compound is a critical factor in ensuring the reproducibility and success of bioconjugation experiments. While commercially available discrete PEG linkers offer high purity, in-house synthesis requires rigorous analytical characterization. By employing a multi-technique approach combining HPLC, NMR, and mass spectrometry, researchers can confidently assess the purity of their synthesized this compound and compare it to available alternatives. The detailed protocols provided in this guide serve as a valuable resource for establishing robust quality control measures in the laboratory.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of NMR spectroscopy to the characterization of PEG-stabilized lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage of Precision: A Comparative Guide to Monodisperse m-PEG11-azide in Advanced Research
In the landscape of bioconjugation and drug development, the pursuit of precision, reproducibility, and enhanced therapeutic performance is paramount. The choice of a linker to connect a biomolecule to a payload—be it a drug, a dye, or another functional moiety—is a critical determinant of the final conjugate's success. This guide provides an in-depth comparison of monodisperse m-PEG11-azide with alternative linkers, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on its benefits.
This compound: A Profile of Precision
Monodisperse this compound is a polyethylene glycol (PEG) linker characterized by a precisely defined structure: a methoxy-capped chain of exactly eleven ethylene glycol units, terminating in an azide group. This molecular homogeneity is its defining feature, setting it apart from traditional polydisperse PEG linkers.[1] The terminal azide group enables highly specific and efficient conjugation via "click chemistry," a bioorthogonal reaction that forms a stable triazole linkage with alkyne-functionalized molecules.[2][3] This method is renowned for its high yield, mild reaction conditions, and compatibility with a wide range of biomolecules.[3]
A Head-to-Head Comparison: this compound vs. The Alternatives
The superiority of monodisperse this compound becomes evident when compared with other commonly used linkers. The primary alternatives include polydisperse PEG-azides, amine-reactive NHS-ester PEGs, and other click chemistry linkers like those containing Dibenzocyclooctyne (DBCO).
Quantitative Performance Metrics
The following tables summarize the key performance differences between this compound and its alternatives. The data is a representative compilation from various studies illustrating the principles of each linker technology.
Table 1: Comparison of Physicochemical and Bioconjugation Properties
| Feature | Monodisperse this compound | Polydisperse m-PEG-azide (avg. MW ~550 Da) | m-PEG11-NHS Ester | DBCO-PEG4-Linker |
| Purity (Polydispersity Index - PDI) | 1.0 (single molecular weight) | >1.0 (mixture of different chain lengths) | 1.0 | 1.0 |
| Reaction Chemistry | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Group | Alkyne | Alkyne | Primary Amines (e.g., Lysine) | Azide |
| Reaction Specificity | Very High (Bioorthogonal) | Very High (Bioorthogonal) | Moderate (targets multiple lysines) | Very High (Bioorthogonal) |
| Typical Conjugation Yield | >95% | Variable, generally lower and less reproducible | 50-90% | >95% |
| Homogeneity of Final Conjugate | High (uniform Drug-to-Antibody Ratio - DAR) | Low (heterogeneous mixture of DARs) | Low (heterogeneous mixture of DARs) | High (uniform DAR) |
| Hydrophilicity | High | High | High | Moderate to High |
Table 2: Impact on In Vitro and In Vivo Performance of Bioconjugates
| Performance Metric | Monodisperse this compound | Polydisperse m-PEG-azide (avg. MW ~550 Da) | m-PEG11-NHS Ester | DBCO-PEG4-Linker |
| In Vitro Stability of Conjugate | High | Moderate to High (potential for aggregation due to heterogeneity) | High (stable amide bond) | High (stable triazole link) |
| In Vivo Half-Life Extension | Significant and predictable | Variable and less predictable | Significant | Significant and predictable |
| Immunogenicity | Low | Potentially higher due to heterogeneity and presence of anti-PEG antibodies in some populations[4] | Low | Low |
| Batch-to-Batch Reproducibility | High | Low | Moderate | High |
| Potential for Steric Hindrance | Moderate, dependent on conjugation site | Higher and variable | Can be high due to random conjugation | Moderate, dependent on conjugation site |
| Suitability for ADCs | Excellent (precise DAR control) | Less suitable (poor DAR control) | Suitable, but results in heterogeneous products | Excellent (precise DAR control) |
| Suitability for PROTACs | Excellent (defined length for optimal ternary complex formation) | Less suitable (variable length can hinder optimal complex formation) | Less common | Excellent (defined length) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key experiments.
Protocol 1: Antibody Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol describes the conjugation of an alkyne-functionalized payload to an antibody that has been modified to contain an azide group.
Materials:
-
Azide-modified antibody in phosphate-buffered saline (PBS), pH 7.4.
-
Alkyne-functionalized payload dissolved in DMSO.
-
This compound.
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water).
-
Sodium ascorbate solution (100 mM in water, freshly prepared).
-
Desalting columns for purification.
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 2-5 mg/mL in PBS.
-
Payload-Linker Conjugation: React the alkyne-functionalized payload with a molar excess of this compound in an appropriate solvent. Purify the alkyne-PEG11-payload conjugate.
-
Catalyst Preparation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Conjugation Reaction: To the antibody solution, add the alkyne-PEG11-payload conjugate (typically 5-10 molar excess).
-
Add the CuSO₄/THPTA mixture to the antibody-payload solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess reagents and purify the antibody-drug conjugate (ADC) using a desalting column equilibrated with PBS.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
Protocol 2: Comparative Analysis of In Vivo Half-Life
This protocol outlines a method to compare the in vivo half-life of a protein conjugated with this compound versus a polydisperse PEG-azide.
Materials:
-
Purified protein conjugates (protein-m-PEG11-payload and protein-polydisperse-PEG-payload).
-
Animal model (e.g., mice).
-
ELISA or other validated method for quantifying the protein conjugate in plasma.
Procedure:
-
Administer a single intravenous (IV) dose of each purified protein conjugate to separate cohorts of mice.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the protein conjugate in each plasma sample using a validated ELISA.
-
Plot the plasma concentration versus time for each conjugate.
-
Calculate the terminal half-life (t½) for each conjugate using pharmacokinetic modeling software.
Visualizing the Advantage: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex workflows and logical relationships in bioconjugation.
Caption: Comparison of bioconjugation pathways.
Caption: Experimental workflow for ADC synthesis.
Caption: Logical relationships of this compound benefits.
Conclusion: The Monodisperse Advantage
References
- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 2. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: m-PEG11-azide vs. Non-PEG Linkers for Enhanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Linker Selection
In the intricate design of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. The choice of linker profoundly influences an ADC's stability, pharmacokinetics, efficacy, and overall therapeutic window. This guide provides an objective, data-supported comparison between a hydrophilic, discrete polyethylene glycol (PEG) linker, m-PEG11-azide, and two classes of commonly employed non-PEG linkers: a cleavable dipeptide linker (Val-Cit-PABC) and a non-cleavable thioether linker (SMCC).
The central role of the linker is to ensure the ADC remains intact in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicity, and to facilitate efficient drug release at the tumor site.[1][] The hydrophilicity of the linker is a key parameter; hydrophobic payloads and linkers can induce aggregation, leading to rapid clearance and reduced efficacy.[3][4] Hydrophilic linkers, such as those containing PEG moieties, can mitigate these issues, often enabling higher drug-to-antibody ratios (DARs) and improving the overall pharmacological profile of the ADC.[4]
The Contenders: A Snapshot
This compound: This linker is a monodisperse PEG derivative featuring a terminal azide group. The PEG chain imparts hydrophilicity, enhancing the solubility and stability of the ADC. The azide group facilitates highly specific and efficient conjugation to a payload containing a terminal alkyne via "click chemistry," a bioorthogonal reaction that proceeds under mild conditions.
Non-PEG Linkers:
-
Val-Cit-PABC (Cleavable): This dipeptide-based linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells. This targeted release mechanism is a key feature. The p-aminobenzyl carbamate (PABC) acts as a self-immolative spacer, ensuring the release of the unmodified payload.
-
SMCC (Non-Cleavable): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody. Drug release from ADCs with non-cleavable linkers relies on the complete lysosomal degradation of the antibody, releasing the payload still attached to the linker and a single amino acid.
Quantitative Performance Comparison
The selection of a linker necessitates a trade-off between stability, release mechanism, and the overall biophysical properties of the resulting ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison. It is important to note that direct head-to-head comparisons are challenging as data is often generated using different antibodies, payloads, and experimental setups.
Table 1: Physicochemical and Stability Properties
| Property | This compound Linker | Val-Cit-PABC Linker | SMCC Linker |
| Hydrophilicity | High | Moderate to Low | Low |
| Tendency for Aggregation | Low, allows for higher DARs | Moderate, can be high with hydrophobic payloads | High, especially with hydrophobic payloads |
| Plasma Stability | High (Triazole bond) | High in human plasma, but can be unstable in mouse plasma due to carboxylesterase activity | High (Thioether bond) |
Table 2: Pharmacokinetic and Efficacy Parameters
| Parameter | This compound Linker | Val-Cit-PABC Linker | SMCC Linker |
| Circulation Half-life | Generally prolonged due to PEGylation | Variable, can be payload and antibody dependent | Generally shorter compared to PEGylated counterparts |
| In Vitro Cytotoxicity (IC50) | Potency can be slightly reduced with longer PEG chains | Highly potent, dependent on efficient cleavage | Generally potent |
| In Vivo Efficacy | Enhanced due to improved PK and tumor accumulation | Effective, but preclinical mouse data can be misleading due to linker instability | Effective, but can be limited by faster clearance and aggregation |
| Bystander Effect | Dependent on payload permeability | Yes, for membrane-permeable payloads | No, payload is released as a charged species |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes for evaluating these linkers is crucial for a comprehensive understanding.
Caption: Mechanism of action for ADCs with different linkers.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of m-PEG11-azide
Researchers and scientists handling m-PEG11-azide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. The primary hazards associated with this compound stem from its azide group, which can form highly explosive metal azides and the toxic hydrazoic acid. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (nitrile gloves are a common recommendation), and safety glasses or goggles.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
Key Hazard Information:
| Hazard | Description | Mitigation |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[3] | Wear appropriate PPE and handle in a fume hood.[2] |
| Explosive Metal Azides | Can form shock-sensitive explosive salts with heavy metals such as lead, copper, brass, or solder, often found in plumbing systems.[1] | Never dispose of untreated azide waste down the drain. Use dedicated, non-metal containers for waste collection. |
| Toxic Gas Formation | Contact with acids liberates highly toxic and volatile hydrazoic acid. | Avoid contact with acids. Store azide waste separately from acidic waste. |
| Skin and Eye Damage | Can cause severe skin burns and eye damage. | Wear gloves and eye protection. In case of contact, flush the affected area with water for at least 15-20 minutes. |
Step-by-Step Disposal Procedure
The following procedure outlines the approved method for disposing of this compound waste. This process is designed to prevent the formation of hazardous byproducts and ensure that the waste is handled in a compliant manner.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG11-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of m-PEG11-azide, a water-soluble PEG linker containing an azide group.[1] Adherence to these procedural, step-by-step instructions will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling azide compounds.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | - Standard: Double-gloved nitrile exam gloves.[3] - High Toxicity Risk: Silver shield gloves worn under nitrile gloves.[4] | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | - Minimum: Chemical safety glasses or splash goggles. - High Risk: A face shield worn in addition to goggles when there is a risk of splashes or explosions. | Protects against splashes and potential explosions. |
| Body Protection | - A fully buttoned lab coat is mandatory. - For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with azide compounds. |
| Respiratory Protection | - A respirator is not expected to be required under normal conditions of use with adequate engineering controls. - If engineering controls are insufficient, a respirator approved by relevant authorities must be used. | Protects from inhalation of hazardous vapors or aerosols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
All manipulations involving this compound should be performed in a certified chemical fume hood. A blast shield is also recommended, especially when working with larger quantities or when heating the compound.
Experimental Protocols
1. Weighing and Solution Preparation:
-
Before beginning, ensure the work surface in the fume hood is lined with absorbent, disposable bench paper.
-
Use plastic or ceramic spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
Prepare solutions by slowly adding the solid to the solvent to avoid dust formation.
2. Performing Reactions:
-
Organic azides can be energetic and sensitive to heat, light, friction, and shock. Avoid conditions that could lead to decomposition.
-
Do not use ground glass joints, as friction can cause an explosion.
-
Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid. Also, keep them away from heavy metals and their salts.
-
Avoid using halogenated solvents like dichloromethane, as they can form extremely unstable diazidomethane and triazidomethane.
Disposal Plan: Managing Azide-Containing Waste
Under no circumstances should you pour azide solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations, leading to violent explosions.
Waste Disposal Protocol
| Waste Type | Procedure |
| Aqueous Waste | Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with acidic waste. |
| Solid Waste | Dispose of all contaminated solid waste (e.g., weigh paper, pipette tips, gloves) as hazardous material. Place these items in a designated, labeled container. |
| Deactivation (for dilute solutions) | For dilute solutions (5% or less), deactivation by reaction with nitrous acid can be performed by trained personnel in a chemical fume hood. This process generates nitric oxide and must be handled with extreme care. Following deactivation, the waste should still be collected as hazardous waste. |
| Final Disposal | Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste containing azides. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Remove contaminated clothing and rinse the affected skin immediately with soap and copious amounts of water for at least 15 minutes, then seek medical attention. |
| Eye Contact | Use an eyewash station to rinse the eyes for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Small Spill (in a fume hood) | Alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated material into a hazardous waste container. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water. Dispose of all contaminated materials as hazardous waste. |
| Large Spill (outside a fume hood) | Evacuate the laboratory immediately and alert others. Close the laboratory door to contain the spill. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
